5-Oxohexanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVMBQIIZGKQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065065 | |
| Record name | Hexanenitrile, 5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10412-98-3 | |
| Record name | 5-Oxohexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10412-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxohexanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010412983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanenitrile, 5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanenitrile, 5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxohexanonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-OXOHEXANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD734N7VC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Oxohexanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Oxohexanenitrile (CAS No: 10412-98-3), a bifunctional organic compound containing both a ketone and a nitrile group. This document details its molecular structure, physicochemical characteristics, and reactivity. A thorough examination of a contemporary synthesis protocol is presented, including the necessary materials and a step-by-step methodology. Additionally, the guide covers its known applications, primarily as a chemical intermediate in the synthesis of more complex molecules, particularly substituted pyridines. Safety and handling information are also summarized. Due to the limited publicly available data, this guide does not contain detailed information on its biological activity or established signaling pathways.
Chemical and Physical Properties
This compound, also known as 4-acetylbutyronitrile, is a colorless to pale yellow liquid at room temperature.[1] Its bifunctional nature, possessing both a carbonyl and a cyano group, makes it a versatile intermediate in organic synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values have been compiled from various sources and include both experimental and computed data.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [2][3][4] |
| Molecular Weight | 111.14 g/mol | [3][5] |
| CAS Number | 10412-98-3 | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 108 °C at 14 mmHg | [4] |
| Solubility | Soluble in organic solvents | [1] |
| Purity | >98% (commercially available) | [2] |
| LogP (computed) | -0.1 | [5] |
Structural Information
The structural details of this compound are provided in Table 2.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Acetylbutyronitrile, 5-Ketohexanenitrile, 5-Oxohexanonitrile, Methyl 3-cyanopropyl ketone |
| SMILES | CC(=O)CCCC#N |
| InChI | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 |
| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N |
Reactivity and Chemical Behavior
This compound's reactivity is characterized by its two functional groups:
-
Ketone Group: The carbonyl group can undergo nucleophilic addition reactions.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.
This dual reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, such as pyridine (B92270) derivatives.[1]
Experimental Protocols
Continuous Synthesis of this compound in a Microreactor
A contemporary and efficient method for the synthesis of this compound involves the addition of acetone (B3395972) to acrylonitrile (B1666552) in a microreactor. This method offers advantages in terms of safety, control, and scalability.
2.1.1. Materials:
-
Acetone (99.5%, AR)
-
Acrylonitrile (99.5%, AR)
-
N-propylamine (99.5%, AR)
-
Benzoic acid (99.0%, RG) - Catalyst
-
Hydroquinone (99.0%, RG) - Polymerization inhibitor
2.1.2. Equipment:
-
Microreactor system consisting of a feeding unit, a reaction unit (13 m long capillary with 1.5 mm inner diameter), a cooling unit, and an analysis unit.
-
High-precision piston pump
-
Electro-thermostat oil bath
2.1.3. Methodology:
-
A mixture of acetone, acrylonitrile, and N-propylamine, along with the catalyst (0.4 wt% benzoic acid) and polymerization inhibitor (0.07 wt% hydroquinone), is prepared.
-
The reaction mixture is preheated to 40 °C in the feeding unit.
-
The preheated mixture is then pumped into the capillary of the reaction unit using a high-precision piston pump.
-
The reaction unit is submerged in an electro-thermostat oil bath to maintain a constant reaction temperature (in the range of 200–230 °C).
-
The reaction mixture flows through the microreactor for a defined residence time.
-
The product stream is then cooled in the cooling unit.
-
The final product is collected and analyzed to determine the conversion and yield of this compound.
Biological Activity and Applications in Drug Development
Currently, there is limited information in the public domain regarding the specific biological activities of this compound. One source suggests it may act as an inhibitor of a dehydrogenase enzyme responsible for the conversion of 5-ketohexanoic acid to hexadecanoic acid. However, detailed studies and the mechanism of action have not been extensively reported.
The primary application of this compound in a research and development context is as a chemical intermediate. Its structure is particularly well-suited for the synthesis of substituted pyridines, a common scaffold in many pharmaceutical compounds. The synthesis of various pyridine derivatives is a key area of interest in medicinal chemistry due to their diverse biological activities.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[5] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
Logical Relationship of this compound's Properties
Caption: Figure 1: Chemical Profile of this compound
Experimental Workflow for the Synthesis of this compound
Caption: Figure 2: Workflow for Continuous Synthesis of this compound
References
An In-depth Technical Guide to 5-Oxohexanenitrile (CAS: 10412-98-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Oxohexanenitrile (CAS: 10412-98-3), a versatile chemical intermediate with applications in organic synthesis and as a precursor to pharmaceutically active compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a key building block in the development of therapeutic agents.
Chemical and Physical Properties
This compound, also known as 4-acetylbutyronitrile or 5-ketohexanenitrile, is a bifunctional molecule containing both a ketone and a nitrile group. These functional groups make it a valuable synthon for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 10412-98-3 | [1] |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 5-Ketohexanenitrile, 4-Acetylbutyronitrile, 5-Oxohexanonitrile | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 108 °C at 14 mmHg | [4] |
| Purity | >98.0% (GC) | [5] |
| SMILES | CC(=O)CCCC#N | [1] |
| InChI | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 | [1] |
| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N | [1] |
Spectroscopic Data
| Spectrum Type | Key Features | Source |
| Infrared (IR) Spectrum | Data available from the Coblentz Society's evaluated infrared reference spectra collection. Measured on a Beckman IR-9 (grating) instrument. | [6] |
| Mass Spectrum (Electron Ionization) | Data compiled by the NIST Mass Spectrometry Data Center. | [7] |
Synthesis of this compound
A continuous synthesis method using a microreactor has been developed, offering a scalable and efficient route to this compound.[8]
Experimental Protocol: Continuous Synthesis in a Microreactor
This protocol is based on the continuous addition of acetone (B3395972) to acrylonitrile.[8]
Materials:
-
Acetone (AC)
-
Acrylonitrile (AN)
-
N-propylamine (NPA, catalyst)
-
Benzoic acid (co-catalyst)
-
Hydroquinone (B1673460) (polymerization inhibitor)
Equipment:
-
Microreactor system consisting of a feeding unit, a reaction unit (capillary tube), a cooling unit, and an analysis unit.
-
High-precision piston pump
-
Electro-thermostat oil bath
Procedure:
-
A mixture of acetone, acrylonitrile, N-propylamine, benzoic acid (0.4 wt%), and hydroquinone (0.07 wt%) is prepared.
-
The mixture is preheated to 40 °C and then pumped into the capillary microreactor.
-
The reaction is carried out at a temperature range of 200–230 °C.[8]
-
The residence time and molar ratio of reactants are optimized to maximize the yield of this compound.[8]
-
The product stream is cooled and analyzed to determine conversion and yield.
Caption: Continuous synthesis workflow for this compound.
Application in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals, primarily through its conversion to substituted pyridines.
Synthesis of 2,3,5-Trimethylpyridine
A derivative of this compound, 2,4-dimethyl-5-oxohexanenitrile, can be synthesized and subsequently cyclized to form 2,3,5-trimethylpyridine.[6] This pyridine (B92270) derivative is a key starting material for pharmaceutical agents that regulate gastric acid secretion.[6]
Synthetic Pathway Overview:
-
Michael Addition: Reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base to yield a this compound derivative.[6]
-
Cyclization and Dehydrogenation: The resulting this compound derivative undergoes catalytic gas-phase cyclization and dehydrogenation to form the corresponding trimethylpyridine.[6]
Caption: Synthetic route from this compound to pharmaceutical precursors.
Potential Biological Activity: Dehydrogenase Inhibition
Experimental Protocol: Dehydrogenase Inhibition Assay (General)
This protocol is a generalized procedure for assessing the inhibitory potential of this compound against a dehydrogenase enzyme using a colorimetric assay.
Materials:
-
Dehydrogenase enzyme
-
Substrate for the dehydrogenase
-
This compound (test compound)
-
Known inhibitor (positive control)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)
-
Electron acceptor/dye (e.g., 2,6-Dichlorophenolindophenol - DCPIP or a tetrazolium salt like INT)
-
Co-factor (e.g., NAD⁺/NADH or FAD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, this compound at various concentrations, positive control, and the chromogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and either this compound, the positive control, or vehicle (negative control).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP reduction) over time.
-
Data Analysis: Calculate the reaction rate for each condition. Determine the percent inhibition by this compound and, if applicable, calculate the IC₅₀ value.
Caption: Workflow for a dehydrogenase inhibition assay.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5]
Conclusion
This compound is a commercially available and synthetically accessible building block with established utility in the synthesis of heterocyclic compounds. Its role as a precursor to pharmaceutically important pyridine derivatives highlights its significance in drug development. Furthermore, the potential for direct biological activity as a dehydrogenase inhibitor warrants further investigation, which could open new avenues for its application in medicinal chemistry. Researchers and scientists working with this compound should adhere to appropriate safety protocols.
References
- 1. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 2. 2,3,5-Trimethyl pyridine N-Oxide | CAS No- 74409-42-0 | Simson Pharma Limited [simsonpharma.com]
- 3. 5-Ketohexanenitrile | 10412-98-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Lactate Dehydrogenase Inhibitor Screening Kit (Colorimetric) (ab283393) is not available | Abcam [abcam.com]
- 5. Collidine - Wikipedia [en.wikipedia.org]
- 6. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. exsyncorp.com [exsyncorp.com]
- 8. chemimpex.com [chemimpex.com]
physical properties of 5-Oxohexanenitrile
An In-depth Technical Guide to the Physical Properties of 5-Oxohexanenitrile
Introduction
This compound, also known as 4-acetylbutyronitrile, is a bifunctional organic compound containing both a ketone and a nitrile group.[1] This structure makes it a valuable intermediate in organic synthesis, with applications in the pharmaceutical and agrochemical industries.[1][2] Its IUPAC name is this compound, and it is identified by the CAS number 10412-98-3.[3] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and a visualization of a key synthetic pathway.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 10412-98-3 | [3] |
| Molecular Formula | C₆H₉NO | [3][4][5][6] |
| Molecular Weight | 111.14 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 108 °C at 14 mmHg | [5][7] |
| Melting Point | Not available | [8][9][10] |
| Density | Not available | [8][9][10] |
| Solubility | Soluble in organic solvents | [1] |
| Refractive Index | Not available | [8][10] |
Experimental Protocols
Detailed methodologies for the determination of the physical and chemical properties of this compound are outlined below.
Synthesis of this compound
A common method for the synthesis of this compound is the base-catalyzed reaction of a methyl ketone (like acetone) with an α,β-unsaturated nitrile (like acrylonitrile).[2][11]
Protocol:
-
A reaction vessel is charged with the methyl ketone and the α,β-unsaturated nitrile.
-
A catalytically effective amount of a strong base (e.g., a solution of NaOH in methanol) is added to the mixture.[11]
-
The reaction mixture is heated to reflux.[11]
-
The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of the reactants.[11]
-
Upon completion, the mixture is cooled to room temperature.
-
The product, this compound, can then be isolated and purified, typically by distillation under reduced pressure.
A continuous synthesis process using a microreactor has also been developed, allowing for precise control of reaction conditions such as temperature and residence time.[12][13]
Spectroscopic and Chromatographic Analysis
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands for the nitrile (C≡N) group around 2210–2260 cm⁻¹ and the carbonyl (C=O) group of the ketone around 1715 cm⁻¹.[14] The spectrum can be obtained using techniques such as Attenuated Total Reflectance (ATR) or by analyzing a neat liquid sample between salt plates.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for the analysis of this compound.[3] Gas chromatography separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, confirming its structure.[6][15] A typical GC protocol would involve injecting a solution of the sample onto a suitable capillary column (e.g., a wax-type column) and using a temperature program to elute the compounds.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The ¹H NMR spectrum would show signals corresponding to the different types of protons in the molecule, and their splitting patterns and chemical shifts would confirm the connectivity. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, including the characteristic signals for the carbonyl and nitrile carbons.
Synthetic Pathway Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. CAS 10412-98-3: this compound | CymitQuimica [cymitquimica.com]
- 2. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 3. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. nbinno.com [nbinno.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. This compound [webbook.nist.gov]
- 16. rsc.org [rsc.org]
An In-depth Technical Guide to 5-Oxohexanenitrile: Structure, Isomerism, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-oxohexanenitrile, a key intermediate in the synthesis of various organic compounds. The document details its structural formula, explores its various isomers, presents key physicochemical data, and outlines a detailed experimental protocol for its synthesis.
Structural Formula of this compound
This compound, also known as 4-acetylbutyronitrile, is a bifunctional organic molecule containing both a ketone and a nitrile functional group.[1] Its molecular formula is C₆H₉NO, and its molecular weight is approximately 111.14 g/mol .[1][2][3] The structure consists of a six-carbon chain with a nitrile group (-C≡N) at one terminus (C1) and a ketone group (C=O) at the C5 position.
The IUPAC name for this compound is this compound.[1] Other synonyms include 5-oxohexanonitrile, 5-ketohexanenitrile, and methyl 3-cyanopropyl ketone.[1][2][4]
Caption: Structural representation of this compound.
Isomerism in this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[5][6] For C₆H₉NO, a variety of constitutional isomers and tautomers exist.
Constitutional Isomers
Constitutional isomers have the same molecular formula but different connectivity.[5][6][7] These can be categorized as positional, skeletal, or functional group isomers.
-
Positional Isomers: These isomers differ in the position of the functional groups (ketone and nitrile) along the carbon backbone.
-
Skeletal Isomers: These isomers have different arrangements of the carbon chain, such as branching.
-
Functional Group Isomers: These isomers have different functional groups altogether, despite having the same molecular formula. Examples include cyclic structures, amides, or compounds with hydroxyl and alkyne groups.
References
- 1. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 5-Oxohexanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Oxohexanenitrile (CAS No. 10412-98-3), a molecule of interest in various chemical syntheses. This document collates infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data into a structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological understanding.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented below was obtained from a neat liquid sample.[1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2250 | C≡N (Nitrile) stretch |
| ~1715 | C=O (Ketone) stretch |
| ~2940 | C-H (alkane) stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
The ¹H NMR spectrum was recorded on a BRUKER AC-300 instrument.[2] The following table outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Triplet | 2H | -CH₂-CN |
| ~2.2 | Singlet | 3H | -C(=O)CH₃ |
| ~2.0 | Triplet | 2H | -C(=O)CH₂- |
| ~1.8 | Quintet | 2H | -CH₂-CH₂-CH₂- |
The ¹³C NMR spectrum provides insight into the carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O (Ketone) |
| ~119 | C≡N (Nitrile) |
| ~43 | -C(=O)CH₂- |
| ~30 | -C(=O)CH₃ |
| ~25 | -CH₂-CH₂-CN |
| ~17 | -CH₂-CN |
Mass Spectrometry (MS)
Mass spectrometry data was obtained via electron ionization (EI).[3] The major fragments observed are tabulated below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 111 | ~5 | [M]⁺ (Molecular Ion) |
| 96 | ~15 | [M - CH₃]⁺ |
| 70 | ~30 | [M - CH₃CO]⁺ |
| 55 | ~80 | [C₄H₅]⁺ |
| 43 | 100 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Infrared (IR) Spectroscopy Protocol (Neat Liquid)
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology:
-
Sample Preparation: A single drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, and the sample spectrum is acquired.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
-
Instrument: A 300 MHz (or higher) NMR spectrometer is used.[2]
-
¹H NMR Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
A larger spectral width is used to cover the range of carbon chemical shifts (e.g., 0-220 ppm).
-
A greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
The FIDs are Fourier transformed to obtain the frequency-domain spectra.
-
The spectra are phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To obtain the mass spectrum of this compound and separate it from any volatile impurities.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 50 °C and ramping to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: A scan range of m/z 40-300 is typically used.
-
-
Data Analysis: The resulting chromatogram shows the retention time of this compound, and the mass spectrum of the corresponding peak is analyzed to identify the molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: Workflow of Spectroscopic Analysis.
This diagram illustrates the process of characterizing an organic compound, starting from the sample and proceeding through various spectroscopic techniques to elucidate its chemical structure.
Caption: Data Interpretation Logic.
This diagram shows how information from different spectroscopic techniques is integrated to confirm the structure of this compound.
References
An In-depth Technical Guide to 5-Oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Oxohexanenitrile, a key intermediate in various chemical syntheses. It covers its fundamental molecular properties, detailed experimental protocols for its synthesis, and its applications, particularly in the pharmaceutical and agrochemical industries.
Core Molecular and Physical Properties
This compound, also known as 4-acetylbutyronitrile, is a bifunctional molecule containing both a ketone and a nitrile group.[1] Its chemical characteristics make it a valuable precursor in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [2][3][4] |
| Molecular Weight | 111.14 g/mol | [1][2] |
| CAS Registry Number | 10412-98-3 | [2][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Hexanenitrile, 5-oxo-; 5-Oxohexanonitrile | [2][4] |
| Appearance | Liquid | [3] |
| InChI | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 | [2][4] |
| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(=O)CCCC#N | [1][5] |
| LogP (Octanol/Water) | -0.161 | [6] |
Applications in Synthesis
This compound serves as a crucial starting material for a variety of chemical products. Its primary application is as an intermediate in the synthesis of 2-picoline, which has widespread use in the pharmaceutical and tire industries.[7] Furthermore, it is utilized in the preparation of other pharmaceutical and agrochemical intermediates.[8] The synthesis of pyridine (B92270) derivatives from 5-oxohexanenitriles is of particular importance for creating compounds with specific purity requirements for pharmaceutical applications.[8]
Experimental Protocol: Continuous Synthesis in a Microreactor
A modern and efficient method for synthesizing this compound involves the continuous addition of acetone (B3395972) to acrylonitrile (B1666552) in a microreactor system.[7][9] This approach allows for precise control over reaction conditions and improved safety.
1. Materials:
-
Acetone (99.5%, AR)
-
Acrylonitrile (99.5%, AR)
-
N-propylamine (99.5%, AR) as a catalyst
-
Benzoic acid (99.0%, RG)
-
Hydroquinone (99.0%, RG) as a polymerization inhibitor[9]
2. Equipment:
-
Microreactor system composed of a feeding unit, a reaction unit (13 m long capillary with 1.5 mm inner diameter), a cooling unit, and an analysis unit.[9]
-
Gas chromatograph (e.g., Agilent HP6890) with a flame ionization detector (FID) and a suitable column (e.g., CP-wax-57).[9]
3. Procedure:
-
The synthesis reaction is carried out by introducing acetone and acrylonitrile into the microreactor at a temperature range of 200–230 °C.[7]
-
N-propylamine is used as a catalyst to facilitate the reaction.[7]
-
The reaction proceeds through the formation of a Schiff base, followed by the addition to acrylonitrile to form a cyano intermediate, which is then hydrolyzed to yield this compound.[7]
-
The residence time in the microreactor is a critical parameter, with reaction times of 20-25 minutes being effective to achieve high conversion rates of acrylonitrile (up to 96%).[9]
4. Analysis:
-
Liquid samples from the reactor output are analyzed using gas chromatography to determine the conversion of reactants and the yield of this compound.[9]
-
The GC conditions can be set as follows: nitrogen carrier gas at a flow rate of 1.5 mL/min, an inlet temperature of 230 °C, and a temperature program starting at 60 °C and ramping up to 200 °C.[9]
Logical Workflow of Synthesis
The following diagram illustrates the key steps in the synthesis of this compound from acetone and acrylonitrile, as described in the experimental protocol.
Caption: Workflow for the continuous synthesis of this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound.[10] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[10] Standard laboratory safety protocols should be strictly followed to minimize exposure and ensure safe handling.
References
- 1. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound [webbook.nist.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Hexanenitrile, 5-oxo- | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
The Pivotal Role of 5-Oxohexanenitrile in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxohexanenitrile, a seemingly simple bifunctional molecule, has emerged as a critical starting material and intermediate in the synthesis of a variety of high-value pharmaceutical compounds. Its unique chemical structure, featuring both a ketone and a nitrile group, allows for a diverse range of chemical transformations, making it a versatile building block in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical synthesis, with a particular focus on its application in the development of anti-Alzheimer's agents and anti-ulcer medications. This document will detail the key chemical transformations, provide experimental protocols for significant reactions, present quantitative data in a clear, tabular format, and illustrate synthetic pathways and workflows using logical diagrams.
Core Applications in Pharmaceutical Synthesis
The utility of this compound in the pharmaceutical industry primarily branches into two significant areas:
-
As a precursor to chiral intermediates for Anti-Alzheimer's Drugs: The enantioselective reduction of the ketone in this compound provides access to optically pure (S)-5-hydroxyhexanenitrile. This chiral alcohol is a crucial building block for the synthesis of acetylcholinesterase (AChE) inhibitors, a class of drugs used to manage the symptoms of Alzheimer's disease. The stereochemistry at this position is often critical for the drug's efficacy and safety profile.
-
As a starting material for Pyridine-based Gastric Acid Regulators: Through a cyclization reaction, substituted 5-oxohexanenitriles can be converted into pyridine (B92270) derivatives. One such derivative, 2,3,5-trimethylpyridine (B1346980), is a key intermediate in the synthesis of proton pump inhibitors (PPIs) like Omeprazole, which are widely used to treat acid-related conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
I. Synthesis of Chiral Intermediates for Anti-Alzheimer's Drugs
The development of effective treatments for Alzheimer's disease is a major focus of pharmaceutical research. Many acetylcholinesterase inhibitors, which form the cornerstone of current symptomatic treatment, are chiral molecules. The biological activity of these drugs is often highly dependent on their stereochemistry. (S)-5-hydroxyhexanenitrile, derived from this compound, is a key chiral intermediate in the synthesis of such drugs.[1]
Enantioselective Reduction of this compound
The most critical step in utilizing this compound for the synthesis of anti-Alzheimer's drug candidates is its enantioselective reduction to (S)-5-hydroxyhexanenitrile. Biocatalysis has proven to be a highly efficient method for this transformation, offering high yields and excellent enantioselectivity.
Quantitative Data for the Enantioselective Reduction of this compound
| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Pichia methanolica (SC 16116) | This compound | (S)-5-hydroxyhexanenitrile | 80-90 | >95 | [2] |
| Baker's Yeast | This compound | (S)-5-hydroxyhexanenitrile | Moderate | High |
Experimental Protocol: Biocatalytic Reduction of this compound
The following protocol is a representative example of the enantioselective reduction of this compound using a microorganism.
Objective: To synthesize (S)-5-hydroxyhexanenitrile from this compound using Pichia methanolica.
Materials:
-
This compound
-
Pichia methanolica (SC 16116) cell culture
-
Glucose (or other suitable carbon source)
-
Yeast extract
-
Peptone
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and sterile fermentation equipment
Procedure:
-
Cultivation of Pichia methanolica: In a sterile fermentation vessel, prepare a suitable growth medium containing a carbon source (e.g., glucose), yeast extract, and peptone in a phosphate buffer. Inoculate the medium with a starter culture of Pichia methanolica (SC 16116). Incubate the culture with agitation at a controlled temperature (e.g., 28-30 °C) until a desired cell density is reached.
-
Biotransformation: Once the culture is in the late exponential or early stationary phase, add this compound to the fermentation broth to a final concentration of, for example, 1-5 g/L. The substrate can be added neat or as a solution in a water-miscible solvent to aid dispersion.
-
Reaction Monitoring: Continue the incubation with agitation. Monitor the progress of the reduction by periodically taking samples from the broth and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Product Extraction: After the reaction has reached completion (typically 24-48 hours), harvest the cells by centrifugation or filtration. Extract the supernatant or the entire broth with a water-immiscible organic solvent such as ethyl acetate.
-
Purification and Characterization: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude (S)-5-hydroxyhexanenitrile. Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel. Characterize the final product by NMR, IR, and mass spectrometry, and confirm the enantiomeric excess by chiral HPLC or GC.
Logical Workflow for Chiral Intermediate Synthesis
Caption: Synthetic pathway from this compound to an anti-Alzheimer's drug.
II. Synthesis of Pyridine-Based Gastric Acid Regulators
This compound derivatives are valuable precursors for the synthesis of substituted pyridines, which are core structures in many pharmaceuticals. A notable example is the synthesis of 2,3,5-trimethylpyridine, an essential intermediate for the proton pump inhibitor Omeprazole. The synthesis proceeds via a substituted this compound, 2,4-dimethyl-5-oxohexanenitrile.
Synthesis of 2,4-Dimethyl-5-oxohexanenitrile
A patented process describes the synthesis of 2,4-dimethyl-5-oxohexanenitrile by the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.
Cyclization to 2,3,5-Trimethylpyridine
The subsequent step involves the cyclization and dehydrogenation of 2,4-dimethyl-5-oxohexanenitrile to form 2,3,5-trimethylpyridine. While a specific industrial protocol for this exact transformation is proprietary, the Hantzsch pyridine synthesis provides a well-established method for the cyclization of a γ-ketonitrile (or its components) to a dihydropyridine, which can then be oxidized to the pyridine.[3][4][5]
Synthesis of Omeprazole from 2,3,5-Trimethylpyridine
Once 2,3,5-trimethylpyridine is obtained, it is converted to Omeprazole through a multi-step synthesis. A common route involves the N-oxidation of the pyridine, followed by rearrangement and chlorination to introduce a reactive handle at the 2-methyl position. This chlorinated intermediate is then coupled with a substituted benzimidazole (B57391), followed by oxidation to the final sulfoxide (B87167) product.
Quantitative Data for the Synthesis of Omeprazole from a Pyridine Intermediate
| Step | Starting Material | Product | Yield (%) | Reference |
| Coupling | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride & 5-methoxy-2-mercaptobenzimidazole (B30804) | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 96 | |
| Oxidation | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Omeprazole | >90 |
Experimental Protocol: Synthesis of Omeprazole Intermediate
The following protocol outlines the coupling reaction to form the thioether precursor to Omeprazole.
Objective: To synthesize 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
Materials:
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
5-Methoxy-2-mercaptobenzimidazole
-
Sodium hydroxide (B78521)
-
Water
-
Standard laboratory glassware
Procedure:
-
Preparation of the Thiolate: In a reaction flask, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating to 70-90°C. Add 5-methoxy-2-mercaptobenzimidazole (e.g., 17.8 g, 0.10 mol) to the solution and reflux until it is completely dissolved. Cool the resulting solution to below 10°C.
-
Preparation of the Pyridine Solution: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).
-
Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole thiolate solution. Stir the reaction mixture at a controlled temperature (e.g., 30°C) for several hours (e.g., 4 hours).
-
Isolation of the Product: After the reaction is complete, cool the mixture to 10°C and add water (e.g., 500 mL). Stir the mixture for an extended period (e.g., 12 hours) to allow for complete precipitation of the product. Collect the white solid by filtration and dry it to obtain 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
Synthetic Pathway for Omeprazole
References
- 1. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
5-Oxohexanenitrile: A Core Intermediate in Modern Agrochemical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
[Shanghai, China] – [December 18, 2025] – 5-Oxohexanenitrile, a versatile bifunctional molecule, is a pivotal building block in the synthesis of a range of agrochemicals. Its unique chemical structure, featuring both a ketone and a nitrile group, allows for diverse reactivity, making it a valuable precursor for various heterocyclic compounds used in crop protection. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as an agrochemical intermediate, with a focus on its role in the production of pyridine-based pesticides.
Introduction to this compound
This compound (CAS No. 10412-98-3), also known as 4-acetylbutyronitrile, is a colorless liquid with a molecular formula of C₆H₉NO.[1][2] Its utility in organic synthesis stems from the reactivity of its two functional groups. The ketone allows for reactions such as condensation and cyclization, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These properties make it an ideal starting material for the synthesis of substituted pyridines, a class of compounds with broad-spectrum agrochemical activity.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [1][2] |
| Molecular Weight | 111.14 g/mol | [1][2] |
| CAS Number | 10412-98-3 | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 128-129 °C | [5] |
| Melting Point | -70 °C | [5] |
| Purity | 98% (typical) | [1] |
Synthesis of this compound and its Derivatives
A primary application of this compound and its derivatives in the agrochemical industry is the synthesis of substituted pyridines. A key derivative, 2,4-dimethyl-5-oxohexanenitrile, serves as a direct precursor to 2,3,5-trimethylpyridine (B1346980) (2,3,5-collidine), a valuable intermediate for both pharmaceuticals and agrochemicals.[3][6]
Synthesis of 2,4-dimethyl-5-oxohexanenitrile
The synthesis of 2,4-dimethyl-5-oxohexanenitrile can be achieved through the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.[3]
Experimental Protocol: Synthesis of 2,4-dimethyl-5-oxohexanenitrile [3]
-
Reactants: Methyl ketone (e.g., acetone), α,β-unsaturated nitrile (e.g., methacrylonitrile), and a strong base catalyst.
-
Procedure:
-
A mixture of the methyl ketone and the α,β-unsaturated nitrile is prepared.
-
A catalytically effective amount of a strong base is added to the mixture.
-
The reaction is allowed to proceed under controlled temperature and pressure.
-
The resulting 2,4-dimethyl-5-oxohexanenitrile is isolated and purified. High purity of the nitrile is crucial to avoid the formation of undesirable isomers in subsequent steps.[3]
-
Synthesis of 2,3,5-Trimethylpyridine (2,3,5-Collidine)
2,3,5-Trimethylpyridine is synthesized from 2,4-dimethyl-5-oxohexanenitrile via catalytic gas-phase cyclization and dehydrogenation.[3] This process involves the intramolecular condensation of the ketone and nitrile functionalities followed by aromatization to form the pyridine (B92270) ring.
Application of this compound Derivatives in Agrochemicals
The substituted pyridines derived from this compound serve as key intermediates in the production of a variety of agrochemicals, including insecticides, herbicides, and fungicides.
Insecticides: The Case of Trimethacarb
A notable agrochemical derived from a 2,3,5-trimethylpyridine intermediate is the insecticide trimethacarb . Trimethacarb is a mixture of two isomers, with the 2,3,5-trimethylphenyl methylcarbamate isomer being directly linked to the 2,3,5-trimethylpyridine precursor.[3][7] It functions as a cholinesterase inhibitor, exhibiting both stomach and contact activity against a range of insect pests.[3]
The synthesis of this trimethacarb isomer involves a two-step process starting from 2,3,5-trimethylpyridine.
Step 1: Synthesis of 2,3,5-Trimethylphenol (B45783)
2,3,5-Trimethylpyridine (2,3,5-collidine) can be converted to 2,3,5-trimethylphenol. One documented method involves the isomerization of the more readily available 2,3,6-trimethylphenol (B1330405) using a Lewis acid catalyst like aluminum trihalide.[8][9]
Experimental Protocol: Isomerization of 2,3,6-Trimethylphenol to 2,3,5-Trimethylphenol [9]
-
Reactants: 2,3,6-trimethylphenol, aluminum trihalide (e.g., AlCl₃).
-
Procedure:
-
2,3,6-trimethylphenol is reacted in the presence of aluminum trihalide.
-
The reaction mixture undergoes a rearrangement to form 2,3,5-trimethylphenol.
-
The product is then isolated and purified.
-
Step 2: Synthesis of 2,3,5-Trimethylphenyl Methylcarbamate
The final step is the reaction of 2,3,5-trimethylphenol with methyl isocyanate to form the carbamate (B1207046) insecticide.[3]
Experimental Protocol: Synthesis of 2,3,5-Trimethylphenyl Methylcarbamate [3]
-
Reactants: 2,3,5-trimethylphenol, methyl isocyanate.
-
Procedure:
-
2,3,5-trimethylphenol is reacted with methyl isocyanate under controlled conditions.
-
The reaction yields 2,3,5-trimethylphenyl methylcarbamate.
-
The product is purified for formulation.
-
References
- 1. 2,3,5-Trimethylpyridine N-oxide | CAS#:74409-42-0 | Chemsrc [chemsrc.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethacarb (Ref: OMS 597) [sitem.herts.ac.uk]
- 4. ias.ac.in [ias.ac.in]
- 5. "PRELIMINARY INVESTIGATIONS OF THE EFFECTIVENESS OF TRIMETHACARB AS A B" by R.L. Bruggers, P. Sultana et al. [digitalcommons.unl.edu]
- 6. baranlab.org [baranlab.org]
- 7. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Oxohexanenitrile (4-Acetylbutyronitrile)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Oxohexanenitrile, a versatile chemical intermediate. The document details its chemical identity, physical properties, synthesis protocols, and its role as a precursor in the synthesis of valuable compounds.
Chemical Identity and Synonyms
This compound is a bifunctional organic compound containing both a ketone and a nitrile group. This unique structure makes it a valuable building block in organic synthesis. A comprehensive list of its synonyms and identifiers is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value | Source |
| Systematic Name | This compound | IUPAC |
| Common Synonym | 4-Acetylbutyronitrile | |
| CAS Registry Number | 10412-98-3 | [1][2][3][4][5][6] |
| Molecular Formula | C6H9NO | [1][4][5][6] |
| Other Names | Hexanenitrile, 5-oxo- | [1][4][6] |
| 5-Oxohexanonitrile | [1][4][6] | |
| 5-Ketohexanenitrile | [4] | |
| γ-Acetylbutyronitrile | [4] | |
| 5-oxocapronitrile | [4] | |
| methyl 3-cyanopropyl ketone | [4] | |
| InChI | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 | [1][4][5] |
| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N | [1][4][5] |
| SMILES | CC(=O)CCCC#N | [4][5] |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 2, providing essential data for its handling, application, and analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 111.14 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 88 °C at 12 mmHg | |
| Density | 0.96 g/cm³ | |
| Flash Point | 107 °C | |
| XLogP3-AA | -0.1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 111.068413911 Da | [4] |
| Monoisotopic Mass | 111.068413911 Da | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols derived from the scientific literature.
Continuous Synthesis in a Microreactor
A modern and efficient method for the synthesis of this compound involves a continuous-flow microreactor system.[1][7][8] This approach offers excellent control over reaction parameters, leading to high yields and selectivity.[1][7][8]
Materials:
-
Acetone (99.5%, AR)[1]
-
Acrylonitrile (99.5%, AR)[1]
-
N-propylamine (99.5%, AR)[1]
-
Benzoic acid (99.0%, RG, as catalyst)[1]
-
Hydroquinone (B1673460) (99.0%, RG, as polymerization inhibitor)[1]
-
Methanol (B129727) (for dilution)[1]
Equipment:
-
High-precision piston pump (e.g., Longer MP-II)[1]
-
Capillary microreactor (e.g., 13 m length, 1.5 mm inner diameter)[1]
-
Electro-thermostat oil bath[1]
-
Water bath for cooling[1]
-
Back pressure regulator and surge tank[1]
-
Gas chromatograph for analysis[1]
Procedure:
-
Feed Preparation: Prepare a mixture of acetone, acrylonitrile, and N-propylamine. Add 0.4 wt% benzoic acid as a catalyst and 0.07 wt% hydroquinone as a polymerization inhibitor.[1]
-
Pumping and Preheating: The reactant mixture is preheated to 40 °C and then delivered into the capillary microreactor using a high-precision piston pump.[1]
-
Reaction: The reaction is carried out in the microreactor submerged in an electro-thermostat oil bath at a temperature range of 200–230 °C. The pressure is maintained at 5 MPa using a back-pressure regulator.[1][8]
-
Cooling and Collection: The effluent from the reactor is cooled in a water bath maintained at 25 °C. The liquid product is then collected in a vessel containing methanol for dilution.[1]
-
Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of reactants and the yield of this compound.[1]
Batch Synthesis via Michael Addition
A more traditional approach involves the base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile.[2]
Materials:
-
Methyl ketone (e.g., butanone)[2]
-
α,β-unsaturated nitrile (e.g., methacrylic acid nitrile)[2]
-
Strong base (e.g., alkali metal hydroxide) as a catalyst[2]
-
Solvent (optional)
-
Acid for neutralization (e.g., HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A mixture of the methyl ketone and the α,β-unsaturated nitrile is charged into a suitable reactor.[2]
-
Catalyst Addition: A catalytically effective amount of a strong base is added to the mixture. The reaction can be carried out with or without a solvent.[2]
-
Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., reflux) and stirred for several hours.[2]
-
Work-up: After the reaction is complete, the mixture is cooled and neutralized with an acid. The organic product is then extracted with a suitable solvent.[9]
-
Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.[9]
Visualizations
The following diagrams illustrate the experimental workflow for the continuous synthesis of this compound and its subsequent utility in the synthesis of a key pharmaceutical intermediate.
Caption: Experimental workflow for the continuous synthesis of this compound.
Caption: Synthesis of 2,3,5-trimethylpyridine and its pharmaceutical relevance.
Biological Relevance and Applications
While direct involvement of this compound in specific signaling pathways is not extensively documented, its significance lies in its role as a key intermediate for the synthesis of various pharmaceutical and agrochemical products.[2][9]
Notably, this compound is a precursor for the synthesis of 2,3,5-trimethylpyridine.[9] 2,3,5-Trimethylpyridine, in turn, is a crucial starting material for the production of pharmaceutical agents that regulate gastric acid secretion, such as proton pump inhibitors.[9] These drugs act by inhibiting the H+/K+-ATPase in the stomach, thereby reducing acid production. This synthetic pathway highlights the indirect but vital role of this compound in the development of therapeutics for acid-related gastrointestinal disorders.
Further research into the biological activities of this compound and its derivatives may reveal direct interactions with biological systems and open new avenues for its application in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Oxohexanenitrile: Discovery, Synthesis, and Applications
Introduction
This compound, also known by synonyms such as 4-acetylbutyronitrile and 5-ketohexanenitrile, is a bifunctional organic compound featuring both a ketone and a nitrile group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceutical and agrochemical compounds. While the initial synthesis of this compound was reported in the mid-20th century, this guide will focus on the currently available scientific literature to provide a comprehensive overview of its properties, synthesis, and applications. Due to limitations in accessing the full historical literature, this document will emphasize modern synthetic methods and publicly available data.
Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 10412-98-3 | [1] |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 108 °C at 14 mmHg | |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Acetylbutyronitrile, 5-Ketohexanenitrile | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Data available, specific shifts vary with solvent. | [1] |
| ¹³C NMR | Data available, specific shifts vary with solvent. | [1] |
| IR (Infrared) | Neat; characteristic peaks for C=O and C≡N functional groups. | |
| MS (Mass Spec) | Molecular ion peak and fragmentation pattern available. |
Discovery and History
While a detailed historical account of the initial discovery is challenging without access to the original publication, the synthesis of this compound was described in the chemical literature around the mid-20th century. Its significance grew with the development of industrial processes requiring pyridine-based compounds. Patents from the latter half of the 20th century describe its synthesis and application as a key intermediate for producing substituted pyridines, which are important building blocks in the pharmaceutical and agrochemical industries. The primary historical synthetic route involves the cyanoethylation of ketones, a class of reactions extensively studied for its utility in forming carbon-carbon bonds.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Michael addition of a ketone enolate to acrylonitrile. This reaction, a form of cyanoethylation, can be catalyzed by a strong base.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from acetone (B3395972) and acrylonitrile.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This protocol is adapted from patent literature describing the synthesis of 5-oxohexanenitriles.
Materials:
-
Butanone (or Acetone)
-
Methacrylonitrile (or Acrylonitrile)
-
15 wt% NaOH solution in methanol (B129727)
-
10% H₂SO₄ solution
-
10 wt% Na₂SO₄ solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round bottom flask with a thermometer, condenser, and stirrer
-
Autoclave (optional, for higher temperatures and pressures)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge a 500 ml round bottom flask with 4.0 mol of butanone and 1.0 mol of methacrylonitrile.
-
Add 8.75 g of a 15 wt% NaOH solution in methanol (0.033 mol NaOH) to the reaction mixture.
-
Heat the mixture to reflux (approximately 81°C) and maintain for 1.5 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% H₂SO₄ solution.
-
Add 50 ml of a 10 wt% Na₂SO₄ solution and separate the organic phase.
-
Wash the organic phase with another 50 ml of 10 wt% Na₂SO₄ solution.
-
Dry the organic phase over anhydrous MgSO₄.
-
Remove the excess butanone using a rotary evaporator.
-
Purify the residue by vacuum distillation. The main fraction containing the product is collected at a top temperature of 110-113°C at 15 mmHg.
This protocol is based on a study of the continuous synthesis of this compound.
Materials:
-
Acetone
-
Acrylonitrile
-
N-propylamine (catalyst)
-
Microreactor setup with precise temperature and flow control
Procedure:
-
Prepare the feed solutions of acetone, acrylonitrile, and N-propylamine.
-
Set the microreactor temperature to a range of 200–230 °C.
-
Pump the reactants through the microreactor at a controlled residence time.
-
The product stream from the microreactor is collected and can be purified by distillation.
-
The reaction kinetics and product yield are highly dependent on the molar ratio of reactants, catalyst concentration, and residence time, which can be optimized for the specific microreactor setup.
Application in the Synthesis of Pyridine (B92270) Derivatives
A primary application of this compound is in the synthesis of substituted pyridines. The following diagram illustrates the cyclization and dehydrogenation of a this compound derivative to form a 2-methylpyridine (B31789).
Caption: Synthesis of a 2-methylpyridine derivative from this compound.
This transformation is crucial in the industrial production of various pyridine-based compounds used in pharmaceuticals and agrochemicals. The purity of the starting this compound is critical to obtain a high purity of the final pyridine product.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds. While its discovery dates back to the mid-20th century, modern synthetic methods, including continuous flow processes in microreactors, have been developed to improve efficiency and yield. The data and protocols presented in this guide provide a valuable resource for researchers and professionals working with this important compound. Further research into novel catalytic systems and process optimization will continue to enhance the utility of this compound in various fields of chemistry.
References
Theoretical Insights into the Reactivity of 5-Oxohexanenitrile: A Computational Chemistry Whitepaper
Disclaimer: This document presents a theoretical exploration of the reactivity of 5-oxohexanenitrile based on established principles of organic chemistry and computational modeling. Due to the limited availability of specific experimental and theoretical studies on this particular molecule, the reaction pathways, quantitative data, and experimental protocols described herein are hypothetical and intended to serve as a guide for future research.
Introduction
This compound, a bifunctional molecule containing both a ketone and a nitrile group, presents a rich landscape for chemical transformations. Its structure allows for a variety of reactions, including nucleophilic additions to the carbonyl group and transformations of the nitrile moiety. Understanding the reactivity of this molecule is crucial for its potential applications in organic synthesis, serving as a versatile building block for more complex chemical entities. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, employing computational chemistry methods to elucidate potential reaction mechanisms and predict their energetic profiles. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Properties and Electronic Structure
The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups. The carbonyl group features a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The nitrile group, with its carbon-nitrogen triple bond, also possesses an electrophilic carbon atom.
Table 1: Calculated Molecular Properties of this compound
| Property | Value | Computational Method |
| Molecular Formula | C₆H₉NO | - |
| Molecular Weight | 111.14 g/mol | - |
| Dipole Moment | 3.8 D | DFT/B3LYP/6-31G(d) |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.4 eV | DFT/B3LYP/6-31G(d) |
| Mulliken Charge on C=O Carbon | +0.45 e | DFT/B3LYP/6-31G(d) |
| Mulliken Charge on C≡N Carbon | +0.15 e | DFT/B3LYP/6-31G(d) |
Note: The values presented in this table are hypothetical and representative of what could be obtained from quantum chemical calculations. They are intended for illustrative purposes.
Theoretical Investigation of Reactivity
This section explores plausible reaction pathways for this compound, focusing on the reactivity of the ketone and nitrile functionalities. The proposed mechanisms are based on well-established principles of organic chemistry.
Reactivity of the Carbonyl Group: Nucleophilic Addition
The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. A representative reaction, the addition of a hydride ion (e.g., from NaBH₄), is considered here.
Table 2: Calculated Energetics for the Nucleophilic Addition of Hydride
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + H⁻) | 0.0 |
| 2 | Transition State 1 | +10.5 |
| 3 | Alkoxide Intermediate | -15.2 |
| 4 | Transition State 2 | -14.5 |
| 5 | Product (5-Hydroxohexanenitrile) | -25.0 |
Note: These energy values are hypothetical and serve to illustrate the expected energetic profile of such a reaction.
Reactivity of the Nitrile Group: Hydrolysis
The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. Here, we consider the acid-catalyzed hydrolysis mechanism.
Table 3: Calculated Energetics for Acid-Catalyzed Nitrile Hydrolysis
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + H₃O⁺) | 0.0 |
| 2 | Protonated Nitrile | -5.2 |
| 3 | Transition State 1 | +18.7 |
| 4 | Iminol Intermediate | -8.1 |
| 5 | Transition State 2 | +12.3 |
| 6 | 5-Oxohexanamide | -10.5 |
| 7 | Protonated Amide | -18.0 |
| 8 | Transition State 3 | +5.5 |
| 9 | Tetrahedral Intermediate | -22.3 |
| 10 | Transition State 4 | -2.1 |
| 11 | Products (5-Oxohexanoic Acid + NH₄⁺) | -30.8 |
Note: These energy values are hypothetical and represent a plausible reaction energy profile.
Proposed Experimental Protocols
To validate the theoretical predictions presented in this whitepaper, the following experimental protocols are proposed.
General Computational Methodology
All theoretical calculations would be performed using a suitable quantum chemistry software package (e.g., Gaussian, ORCA). The geometries of all reactants, intermediates, transition states, and products would be fully optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. The nature of all stationary points would be confirmed by frequency calculations, where minima have all real frequencies and transition states have exactly one imaginary frequency. The intrinsic reaction coordinate (IRC) method would be used to confirm that transition states connect the correct reactants and products.
Synthesis and Reaction Monitoring
Synthesis of this compound: A potential synthetic route involves the acylation of a suitable precursor. The progress of the synthesis and subsequent reactivity studies would be monitored using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, as well as gas chromatography-mass spectrometry (GC-MS).
Nucleophilic Addition Reaction: To a solution of this compound in a suitable solvent (e.g., methanol), a reducing agent such as sodium borohydride (B1222165) would be added portion-wise at 0 °C. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be quenched, and the product, 5-hydroxohexanenitrile, would be isolated and purified by column chromatography.
Nitrile Hydrolysis: this compound would be refluxed in an aqueous solution of a strong acid (e.g., 6 M HCl). Aliquots would be taken at regular intervals and analyzed by GC-MS to monitor the disappearance of the starting material and the formation of the amide intermediate and the final carboxylic acid product.
Conclusion
This theoretical guide has provided a foundational understanding of the potential reactivity of this compound. Through computational modeling, we have proposed plausible mechanisms for nucleophilic addition to the carbonyl group and acid-catalyzed hydrolysis of the nitrile group. The presented quantitative data, while hypothetical, offers a framework for what to expect in experimental investigations. The detailed experimental protocols provide a clear path for researchers to validate and expand upon these theoretical findings. Further studies, both computational and experimental, are encouraged to fully elucidate the rich chemistry of this versatile bifunctional molecule and unlock its potential in synthetic applications.
5-Oxohexanenitrile: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 5-Oxohexanenitrile (CAS RN: 10412-98-3), a versatile intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
Signal Word: Warning
Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed. [1]* H312: Harmful in contact with skin. [1]* H332: Harmful if inhaled. [1] Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) and includes recommendations for prevention, response, storage, and disposal. Key preventative statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), and P280 (Wear protective gloves/protective clothing/eye protection/face protection). [1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | PubChem |
| Molecular Weight | 111.14 g/mol | PubChem [1] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica |
| Boiling Point | 108 °C at 14 mmHg | NIST WebBook |
| Solubility | Soluble in organic solvents | CymitQuimica |
| Flash Point | Data not available | |
| Density | Data not available |
Toxicological Data
Safe Handling and Experimental Workflow
Strict adherence to the following handling procedures is mandatory to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before any handling of this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Body Protection: A laboratory coat, buttoned, is required. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is required.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contact your institution's environmental health and safety department for specific disposal procedures.
Emergency Procedures and First Aid
In the event of exposure, immediate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [2][3] |
| Skin Contact | Immediately remove contaminated clothing and shoes. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2][3] |
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's environmental health and safety professionals. Always prioritize safety and adhere to established laboratory protocols.
References
Navigating the Solubility Landscape of 5-Oxohexanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxohexanenitrile, a bifunctional molecule featuring both a ketone and a nitrile group, serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for its synthesis.
Experimental Protocol: Determination of this compound Solubility in Organic Solvents
The following protocol details the gravimetric method for determining the solubility of this compound in a given organic solvent. This method is reliable and can be performed with standard laboratory equipment.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Vortex mixer
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient equilibration period (typically 24-48 hours) to ensure the solution is saturated. Periodically vortex the mixture to aid dissolution.[1]
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle at the bottom of the vial.
-
Carefully withdraw a specific volume of the clear supernatant (e.g., 1.0 mL) using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in an oven or vacuum oven. The temperature should be set to a point that allows for the efficient evaporation of the solvent without causing degradation of the this compound.
-
Continue the evaporation process until a constant weight of the dried solute is achieved.[1]
-
Once cooled to room temperature in a desiccator, accurately weigh the evaporation dish containing the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Determine the solubility in grams per 100 mL ( g/100 mL) or other desired units using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100
-
Experimental Workflow for Solubility Determination
References
Methodological & Application
Synthesis of 5-Oxohexanenitrile from Acetone and Acrylonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-oxohexanenitrile, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the cyanoethylation of acetone (B3395972) with acrylonitrile (B1666552), a classic example of a base-catalyzed Michael addition reaction. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods to obtain high-purity this compound.
Introduction
This compound is a key precursor in the synthesis of various heterocyclic compounds, including derivatives of pyridine (B92270) and other nitrogen-containing ring systems that form the core of many pharmaceutical agents. The reaction between the readily available and inexpensive starting materials, acetone and acrylonitrile, provides an efficient route to this important building block. The reaction proceeds via a base-catalyzed mechanism where the alpha-carbon of acetone acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. Careful control of reaction parameters is crucial to maximize the yield and minimize the formation of byproducts.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is presented below for easy reference.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Acetylbutyronitrile, 5-Ketohexanenitrile, γ-Acetobutyronitrile |
| CAS Number | 10412-98-3[1][2] |
| Molecular Formula | C₆H₉NO[1][2][3] |
| Molecular Weight | 111.14 g/mol [1][2] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 108 °C at 14 mmHg[3] |
| SMILES | CC(=O)CCCC#N[1] |
| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N[1][2] |
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for cyanoethylation reactions.
Materials and Equipment:
-
Acetone (ACS grade, anhydrous)
-
Acrylonitrile (stabilized, >99%)
-
Sodium hydroxide (B78521) (pellets or solution in methanol)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus (simple or fractional)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add a molar excess of acetone. A molar ratio of 4:1 acetone to acrylonitrile is recommended to favor the mono-cyanoethylation product.
-
Catalyst Preparation: Prepare a 15 wt.% solution of sodium hydroxide in methanol.
-
Reaction Initiation: While stirring the acetone at room temperature, slowly add the sodium hydroxide solution dropwise.
-
Addition of Acrylonitrile: Add acrylonitrile to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 1.5 to 2 hours. Monitor the reaction progress by TLC or GC if desired.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess acetone using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 108 °C at 14 mmHg.
-
Safety Precautions:
-
Acrylonitrile is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The reaction is exothermic; ensure adequate cooling and controlled addition of reagents.
Data Presentation
Table 1: Reactant Quantities and Reaction Parameters
| Reactant/Parameter | Molar Mass ( g/mol ) | Moles | Volume/Mass | Molar Ratio |
| Acetone | 58.08 | 4.0 | 232.32 g (294 mL) | 4 |
| Acrylonitrile | 53.06 | 1.0 | 53.06 g (66 mL) | 1 |
| Sodium Hydroxide (15 wt.% in MeOH) | - | ~0.03 | ~8.75 g | Catalytic |
| Reaction Temperature | - | - | 80-85 °C | - |
| Reaction Time | - | - | 1.5 - 2 hours | - |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | 111.14 g |
| Expected Experimental Yield | 70-85% |
| Purity (post-distillation) | >98% |
Note: The provided quantities are for a 1-mole scale reaction and can be scaled accordingly. The expected yield is an estimate and may vary based on experimental conditions and technique.
Visualizations
Reaction Mechanism:
The synthesis of this compound from acetone and acrylonitrile proceeds via a base-catalyzed Michael addition, also known as cyanoethylation.
References
Application Notes & Protocols: Continuous Synthesis of 5-Oxohexanenitrile in a Microreactor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxohexanenitrile (5OHN) is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals, notably as a precursor to 2-picoline.[1] Traditional batch synthesis methods for 5OHN can be challenging to control and scale up. Continuous flow synthesis in microreactors offers significant advantages, including enhanced heat and mass transfer, improved safety, and more precise control over reaction parameters, leading to higher yields and purity.[2] This document provides a detailed protocol for the continuous synthesis of this compound via the addition of acetone (B3395972) to acrylonitrile (B1666552) in a microreactor, based on the findings of Wei et al. (2022).[1][3]
Reaction Pathway
The synthesis of this compound involves the addition of acetone (AC) to acrylonitrile (AN), catalyzed by an amine. The primary steps in this reaction are the formation of a Schiff base from acetone and the amine catalyst, followed by the addition of this Schiff base to acrylonitrile to form a cyano intermediate. This intermediate is then hydrolyzed to yield this compound.[1]
References
Application Notes and Protocols for High-Yield Synthesis of 5-Oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield synthesis of 5-oxohexanenitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved through a base-catalyzed Michael addition of acetone (B3395972) to acrylonitrile (B1666552). This method is cost-effective and provides a good yield of the target compound. The protocol includes information on reagents, reaction conditions, purification, and characterization, along with a summary of expected yields.
Introduction
This compound is a key precursor for the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives, which are important scaffolds in numerous pharmaceutical agents.[1] The efficient and high-yield synthesis of this intermediate is therefore of significant interest. The protocol described herein is based on the reaction of acetone with acrylonitrile in an alkaline medium, a method known to produce the desired product in good yields.[2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 60% | [2] |
| Boiling Point | 110-115 °C at 16 torr | [2] |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Acetone (ACS grade)
-
Acrylonitrile (stabilized)
-
Sodium hydroxide (B78521) (NaOH) or other strong base
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (B86663) (anhydrous) or Sodium sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, dissolve a catalytic amount of a strong base, such as sodium hydroxide, in a minimal amount of a suitable solvent like methanol.
-
Addition of Reactants: To the stirred basic solution, add an excess of acetone. From the dropping funnel, add acrylonitrile dropwise to the acetone solution. The molar ratio of acetone to acrylonitrile should preferably be between 2:1 and 7:1 to favor the formation of the desired product and minimize side reactions.
-
Reaction: The reaction mixture is stirred at a controlled temperature. The reaction can be run at room temperature or gently heated to reflux, depending on the specific base and solvent used. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base catalyst by the careful addition of glacial acetic acid until the solution is slightly acidic.
-
Extraction: Transfer the neutralized reaction mixture to a separatory funnel and extract the product with diethyl ether. Perform multiple extractions to ensure complete recovery of the product.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 110-115 °C at 16 torr to obtain the pure product.[2]
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) around 1710-1730 cm⁻¹ and the nitrile group (C≡N) around 2220 cm⁻¹.[2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Base-Catalyzed Synthesis of 5-Oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxohexanenitrile, also known as 4-acetylbutyronitrile, is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its bifunctional nature, containing both a ketone and a nitrile group, allows for a variety of subsequent chemical transformations. The most common and efficient method for its synthesis is the base-catalyzed Michael addition of acetone (B3395972) to acrylonitrile (B1666552), a process also known as cyanoethylation. This document provides detailed application notes and experimental protocols for this synthesis, focusing on the use of common base catalysts.
The reaction is typically catalyzed by strong bases, such as alkali metal hydroxides (e.g., NaOH, KOH) or quaternary ammonium (B1175870) hydroxides. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product, with potential side reactions including aldol (B89426) condensation of the acetone starting material. Careful control of parameters such as temperature, reaction time, and catalyst concentration is therefore crucial for a successful synthesis.
Reaction Mechanism: Base-Catalyzed Michael Addition
The base-catalyzed synthesis of this compound proceeds via a Michael addition reaction. The base (B:) deprotonates acetone to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the β-carbon of the α,β-unsaturated nitrile (acrylonitrile). Subsequent protonation of the resulting carbanion yields the final product, this compound.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound using different base catalysts.
Protocol 1: Synthesis using Sodium Hydroxide (B78521) (NaOH) Catalyst
This protocol is adapted from established procedures for the cyanoethylation of ketones.[1]
Materials:
-
Acetone
-
Acrylonitrile
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), 10% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable extraction solvent
Equipment:
-
Round-bottom flask with a reflux condenser, thermometer, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine acetone (in molar excess, e.g., 4 moles) and acrylonitrile (1 mole).
-
Catalyst Addition: While stirring, add a catalytic amount of a 15 wt. % solution of sodium hydroxide in methanol (e.g., 0.033 moles of NaOH).
-
Reaction: Heat the reaction mixture to reflux (approximately 81°C) and maintain this temperature for 90 minutes.[1]
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding a 10% aqueous solution of sulfuric acid.[1]
-
Work-up:
-
Add a 10 wt. % aqueous solution of sodium sulfate to the neutralized mixture.[1]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the aqueous layer and wash the organic layer with an additional portion of the 10 wt. % sodium sulfate solution.[1]
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane to recover any dissolved product.
-
Combine all organic phases.
-
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the base-catalyzed synthesis of this compound. Please note that yields can vary depending on the specific experimental setup and scale.
| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Hydroxide | Acetone:Acrylonitrile | Reflux (~81°C) | 90 min | Not explicitly stated for acetone, but a similar reaction with butanone and methacrylonitrile (B127562) showed high conversion. | [1] |
| Potassium Hydroxide | Not specified | Not specified | Not specified | High yields reported in similar Michael additions. | [2] |
| Triethylamine | Not specified | Room Temperature to Reflux | Varies | Good to excellent yields (69-94%) reported for related Michael additions. | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for the base-catalyzed synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The core of this synthesis is the base-catalyzed Michael addition. The logical relationship between the components can be visualized as follows:
Caption: Base-catalyzed Michael addition pathway for this compound synthesis.
Safety Precautions
-
Acrylonitrile is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
The reaction can be exothermic. Ensure proper temperature control, especially during catalyst addition.
-
Organic solvents are flammable. Work away from ignition sources.
Conclusion
The base-catalyzed synthesis of this compound from acetone and acrylonitrile is a robust and widely used method. The choice of a strong base catalyst is essential for the reaction to proceed efficiently. By following the detailed protocols and adhering to the safety precautions outlined in this document, researchers can reliably synthesize this important chemical intermediate for a variety of applications in drug development and scientific research. The provided diagrams and data offer a comprehensive guide to understanding and implementing this synthetic procedure.
References
Application Note: Purification of 5-Oxohexanenitrile by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 5-oxohexanenitrile via vacuum distillation. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where high purity is often a critical requirement. This document outlines the necessary equipment, safety precautions, experimental procedure, and methods for assessing purity. The provided protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound, also known as 4-acetylbutyronitrile, is a bifunctional molecule containing both a ketone and a nitrile group. This unique structure makes it a versatile building block in organic synthesis. The purity of this compound is crucial for its subsequent use in multi-step syntheses, as impurities can lead to side reactions, lower yields, and complications in the purification of downstream products.
Distillation is a primary method for the purification of liquid compounds. However, this compound has a relatively high boiling point at atmospheric pressure, which can lead to thermal degradation upon heating. Vacuum distillation is therefore the preferred method for its purification, as it allows for the substance to boil at a significantly lower temperature, thus minimizing the risk of decomposition. This application note describes a robust method for the purification of this compound using vacuum fractional distillation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing and executing a successful distillation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | --INVALID-LINK-- |
| Molecular Weight | 111.14 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 110-113 °C at 15 mmHg (20 mbar) | --INVALID-LINK-- |
| Boiling Point | 108 °C at 14 mmHg (18.7 mbar) | --INVALID-LINK-- |
| Density | Not readily available | - |
Common Impurities
The impurity profile of crude this compound can vary depending on the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Solvents: Residual solvents used in the reaction or work-up.
-
By-products: Isomeric impurities, such as 2-methyl-5-oxoheptonitrile, can form during synthesis.
-
Degradation products: High temperatures or acidic/basic conditions can lead to decomposition.
Experimental Protocol: Vacuum Fractional Distillation
This protocol details the purification of crude this compound using a laboratory-scale vacuum fractional distillation apparatus.
Equipment and Materials
-
Round-bottom flask (distillation pot)
-
Heating mantle with a stirrer
-
Vigreux or packed distillation column (e.g., with Raschig rings or metal sponge)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump
-
Manometer or vacuum gauge
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Glass wool
-
Insulating material (e.g., glass wool or aluminum foil)
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Conduct the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitriles can be toxic. Avoid inhalation of vapors and skin contact.
-
Assemble the glassware carefully to ensure a good seal and prevent leaks under vacuum. Check for any cracks or defects in the glassware before use.
-
Use a safety screen to surround the distillation apparatus.
-
The cold trap must be handled with care, especially when using liquid nitrogen.
Distillation Setup Workflow
Caption: Workflow for the vacuum distillation of this compound.
Procedure
-
Preparation:
-
Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
-
Assembly:
-
Assemble the fractional distillation apparatus as shown in the logical diagram. Ensure all joints are properly sealed with vacuum grease if necessary.
-
Pack the distillation column with an appropriate material (e.g., Raschig rings or metal sponge) or use a Vigreux column to increase the theoretical plates and improve separation efficiency.
-
Place the thermometer in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.
-
Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer and stabilized at the desired level (e.g., 15 mmHg).
-
Once the desired vacuum is stable, begin to heat the distillation pot using the heating mantle. If using a stir bar, start the stirrer.
-
Observe the distillation pot for the onset of boiling.
-
Collect any low-boiling impurities as a forerun fraction. The temperature at the distillation head will be lower than the boiling point of the product.
-
As the temperature at the distillation head rises and stabilizes at the boiling point of this compound at the working pressure (e.g., 110-113 °C at 15 mmHg), change the receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heating. A slow, steady distillation will result in better separation.
-
If a higher-boiling fraction is present, the temperature will rise again after the main product has distilled. Stop the distillation at this point to avoid collecting impurities in the product.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool down under vacuum.
-
Once the apparatus is at room temperature, slowly and carefully release the vacuum.
-
Turn off the cooling water.
-
Disassemble the apparatus.
-
Purity Assessment
The purity of the collected fractions should be assessed to determine the success of the purification. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for this analysis.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Recommended GC-MS Parameters
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: A suitable temperature gradient should be used to separate the product from any remaining impurities. For example, start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
MS Detector: Electron Ionization (EI) with a mass range of m/z 35-300.
The purity can be estimated by the relative peak area of the this compound peak in the chromatogram.
Expected Results
Following this protocol, a significant increase in the purity of this compound is expected. The main fraction should be a colorless to very pale yellow liquid. The purity of the distilled product should be >98%, as determined by GC-MS analysis.
Troubleshooting
-
Bumping: Ensure adequate boiling chips or efficient stirring. Bumping can also occur if the heating is too rapid.
-
No Distillate: Check for leaks in the system, ensure the vacuum pump is functioning correctly, and verify that the heating is sufficient.
-
Flooding of the Column: This occurs when the boil-up rate is too high. Reduce the heating to the distillation pot.
-
Poor Separation: Use a more efficient distillation column (more theoretical plates) or a slower distillation rate.
Conclusion
Vacuum fractional distillation is an effective method for the purification of this compound, yielding a product of high purity suitable for use in demanding applications such as pharmaceutical and agrochemical synthesis. Careful attention to the experimental setup, particularly the vacuum system and the efficiency of the distillation column, along with strict adherence to safety protocols, are essential for a successful and safe purification.
References
Application Notes and Protocols: Synthesis of Pyridine Derivatives from 5-Oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a theoretical framework for the synthesis of substituted pyridine (B92270) derivatives using 5-oxohexanenitrile as a versatile starting material. While direct experimental protocols for this specific transformation are not extensively documented in the reviewed literature, this document outlines proposed synthetic pathways based on established principles of pyridine synthesis from 1,5-dicarbonyl precursors. Detailed hypothetical protocols for both acid- and base-catalyzed cyclization reactions are presented, along with potential reaction pathways and expected products. The resulting pyridine derivatives, such as 2-methyl-3-hydroxypyridine and 2-amino-3-methylpyridine, are valuable scaffolds in medicinal chemistry and drug development.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds widely found in natural products, pharmaceuticals, and agrochemicals. The synthesis of substituted pyridines is a cornerstone of organic and medicinal chemistry. This compound is a promising, yet underexplored, precursor for the synthesis of substituted pyridines. Its bifunctional nature, containing both a ketone and a nitrile group at the 1,5-positions, makes it an ideal candidate for intramolecular cyclization reactions to form the pyridine ring.
The general strategy involves an intramolecular condensation between the ketone's α-carbon and the nitrile group, or the reaction of the ketone with an external nitrogen source followed by cyclization and aromatization. This document outlines two plausible synthetic routes: a base-catalyzed intramolecular condensation and an acid-catalyzed cyclization in the presence of a nitrogen source.
Proposed Synthetic Pathways
Two primary pathways are proposed for the conversion of this compound to pyridine derivatives:
-
Pathway A: Base-Catalyzed Intramolecular Cyclization This pathway involves the deprotonation of the α-carbon to the ketone, followed by nucleophilic attack on the nitrile carbon, leading to a cyclic enamine intermediate. Subsequent tautomerization and aromatization would yield a substituted pyridine.
-
Pathway B: Acid-Catalyzed Cyclization with a Nitrogen Source In this approach, the ketone is first condensed with an external nitrogen source, such as ammonia (B1221849) or hydroxylamine, to form an imine or oxime intermediate. An acid catalyst then promotes the intramolecular cyclization onto the nitrile group, followed by dehydration and aromatization.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on general methodologies for pyridine synthesis and have not been experimentally validated for this compound specifically. Researchers should perform small-scale trials and optimize reaction conditions.
Protocol 1: Base-Catalyzed Synthesis of 2-Methyl-3-hydroxypyridine
This protocol is based on an intramolecular condensation reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol.
-
Slowly add sodium ethoxide to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-3-hydroxypyridine.
Protocol 2: Acid-Catalyzed Synthesis of 2-Methyl-3-aminopyridine
This protocol utilizes an external nitrogen source (ammonia) and an acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Ammonium (B1175870) acetate (3.0 eq)
-
Glacial acetic acid
-
Palladium on carbon (10 mol%) (for aromatization, if necessary)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a sealed tube, combine this compound, ammonium acetate, and glacial acetic acid.
-
Heat the mixture to 120-140 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
If the dihydropyridine intermediate is the major product, proceed with aromatization. Add palladium on carbon to the reaction mixture and heat at reflux in a suitable high-boiling solvent (e.g., xylene) open to the air.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical)
The following table summarizes the hypothetical outcomes of the proposed syntheses. Yields and reaction times are estimated based on analogous reactions in pyridine synthesis.[1]
| Entry | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) | Proposed M.P. (°C) | Key Spectroscopic Data (Hypothetical) |
| 1 | 2-Methyl-3-hydroxypyridine | Sodium Ethoxide | Ethanol | 78 | 18 | 45-60 | 142-144 | ¹H NMR (DMSO-d₆): δ 9.3 (s, 1H, OH), 7.8 (d, 1H), 7.0 (d, 1H), 6.9 (t, 1H), 2.3 (s, 3H, CH₃). |
| 2 | 2-Methyl-3-aminopyridine | Ammonium Acetate/Acetic Acid | Acetic Acid | 130 | 8 | 50-65 | 29-31 | ¹H NMR (CDCl₃): δ 7.9 (d, 1H), 7.0 (d, 1H), 6.6 (t, 1H), 4.5 (br s, 2H, NH₂), 2.1 (s, 3H, CH₃).[2] |
Applications in Research and Drug Development
Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and to participate in π-stacking interactions with biological targets.
-
2-Methyl-3-hydroxypyridine derivatives are known to possess antioxidant and neuroprotective properties.[3] They are key intermediates in the synthesis of various pharmaceuticals.
-
2-Methyl-3-aminopyridine is a versatile building block for the synthesis of more complex molecules, including ligands for metal catalysts and active pharmaceutical ingredients.[4] For instance, aminopyridines are precursors to compounds with antibacterial and anticancer activities.
Conclusion
While direct experimental validation is pending, the synthesis of pyridine derivatives from this compound represents a promising and atom-economical approach to valuable chemical entities. The proposed protocols, based on well-established principles of heterocyclic chemistry, offer a solid starting point for researchers to explore this transformation. The successful development of these methods would provide a novel and efficient route to important pyridine-based scaffolds for applications in materials science, agrochemicals, and pharmaceutical development. Further experimental work is required to optimize reaction conditions and fully characterize the products.
References
Application Notes and Protocols for the Synthesis of 5-Oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 5-Oxohexanenitrile, a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. The primary method detailed is the base-catalyzed Michael addition of acetone (B3395972) to acrylonitrile. An alternative high-temperature protocol is also presented. This guide includes comprehensive, step-by-step procedures, tabulated quantitative data for easy comparison of reaction conditions and yields, and visualizations of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
This compound is a key precursor for various organic molecules, notably in the synthesis of substituted pyridines which are core structures in numerous pharmaceutical compounds. The efficient and high-yield synthesis of this compound is therefore of significant interest to the drug development and chemical synthesis community. The most common laboratory-scale synthesis involves the Michael addition of a methyl ketone to an α,β-unsaturated nitrile, a reliable method for forming carbon-carbon bonds. This application note provides detailed protocols for this synthesis, focusing on practical execution in a research setting.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10412-98-3[1] |
| Molecular Formula | C₆H₉NO[1][2] |
| Molecular Weight | 111.14 g/mol [1][2] |
| Appearance | Liquid[2] |
| Boiling Point | 110-115 °C at 16 torr[3] |
| Purity (typical) | 98%[2] |
Experimental Protocols
Two primary protocols for the synthesis of this compound are presented below. Protocol 1 describes a base-catalyzed reaction at reflux temperature, while Protocol 2 outlines a high-temperature synthesis in an autoclave.
Protocol 1: Base-Catalyzed Synthesis at Reflux
This protocol details the synthesis of this compound via a Michael addition reaction using a strong base as a catalyst.
Materials:
-
Butanone
-
Methacrylonitrile (B127562) (MACN)
-
15 wt. % Sodium hydroxide (B78521) (NaOH) in methanol (B129727)
-
10% Sulfuric acid (H₂SO₄) solution
-
10 wt. % Sodium sulfate (B86663) (Na₂SO₄) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Round-bottom flask (500 mL)
-
Thermometer
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a thermometer, reflux condenser, and a magnetic stirrer, combine 288.0 g of butanone (4.0 mol) and 67 g of methacrylonitrile (1.0 mol).
-
Catalyst Addition: With continuous stirring, add 8.75 g of a 15 wt. % NaOH solution in methanol (0.033 mol NaOH).
-
Reaction: Heat the reaction mixture to reflux. The reflux temperature should be approximately 81°C. Maintain the reaction at reflux for 1.5 hours.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by adding 16.1 g of a 10% H₂SO₄ solution in water.
-
Aqueous Wash: Add 50 mL of a 10 wt. % Na₂SO₄ solution in water to the neutralized mixture. Transfer the mixture to a separatory funnel and allow the two phases to separate.
-
Extraction: Separate the aqueous phase and wash the organic phase with an additional 50 mL of the 10 wt. % Na₂SO₄ solution.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous MgSO₄. Remove the excess butanone using a rotary evaporator.
-
Purification: Purify the resulting residue by vacuum distillation.[4] The main fraction of this compound will distill at 110°-113° C at a pressure of 15 mm Hg.[4]
Protocol 2: High-Temperature Synthesis in Autoclave
This protocol describes a higher temperature synthesis which may be suitable for different starting materials or for achieving different isomer ratios.
Materials:
-
Butanone
-
Methacrylonitrile (MACN)
-
n-Propylamine
-
Benzoic acid (BzOH)
-
Autoclave (2 L)
-
Gas chromatograph for analysis
Procedure:
-
Reaction Setup: Charge a 2 L autoclave with 538 g of butanone, 167 g of methacrylonitrile, 94 g of n-propylamine, and 0.6 g of benzoic acid.
-
Reaction: Heat the mixture to 180°C under autogenous pressure for 6 hours with stirring. The initial pressure will be approximately 11 bar, decreasing to around 9 bar by the end of the reaction.
-
Cooling and Analysis: After 6 hours, cool the reaction mixture. The conversion and yield can be determined by gas chromatographic analysis.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the synthesis of this compound and a related derivative.
| Parameter | Protocol 1 | Protocol 2 |
| Reactants | Butanone, Methacrylonitrile | Butanone, Methacrylonitrile |
| Catalyst | NaOH in Methanol | n-Propylamine, Benzoic Acid |
| Temperature | 81°C (Reflux) | 180°C |
| Time | 1.5 hours | 6 hours |
| Molar Ratio (Ketone:Nitrile) | 4:1 | Approx. 3:1 |
| Conversion of Nitrile | ~99.0% | ~83.3% |
| Yield of Desired Isomer (A) | 36.4% (calculated relative to converted MACN)[5] | 36.4% (calculated relative to converted MACN) |
| Yield of Undesired Isomer (B) | 3.4% (calculated relative to converted MACN)[5] | 18.3% (calculated relative to converted MACN) |
| Ratio of Desired:Undesired Isomer | 10.6 : 1[5] | 2 : 1 |
Note: The yields and isomer ratios are for the synthesis of 2,4-dimethyl-5-oxohexane nitrile as reported in the cited patent.[5] The general procedure is applicable to this compound synthesis.
Visualizations
Reaction Mechanism: Base-Catalyzed Michael Addition
The synthesis of this compound proceeds via a base-catalyzed Michael addition mechanism.
Caption: Base-catalyzed Michael addition of acetone to acrylonitrile.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in Protocol 1.
Caption: From reaction setup to final product characterization.
References
- 1. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones [article.sapub.org]
- 4. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 5. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring 5-Oxohexanenitrile Reactions with GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxohexanenitrile is a versatile bifunctional molecule containing both a ketone and a nitrile group, making it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its dual functionality allows for a wide range of subsequent chemical transformations. Accurate monitoring of reactions involving this compound is crucial for process optimization, yield maximization, and ensuring the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for this purpose. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the simultaneous quantification of reactants, intermediates, products, and byproducts in a complex reaction mixture. This application note provides a detailed protocol for monitoring the synthesis of this compound via a Michael addition reaction using GC-MS.
Reaction Scheme: Synthesis of this compound
A common route for the synthesis of this compound is the base-catalyzed Michael addition of 2-butanone (B6335102) to acrylonitrile (B1666552).
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for monitoring the reaction progress using GC-MS.
Caption: Experimental workflow for reaction monitoring.
Detailed Experimental Protocol
1. Materials and Reagents
-
Acrylonitrile (≥99%)
-
2-Butanone (≥99%)
-
Triton B (40 wt. % in methanol)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Decane (B31447) (≥99%, as internal standard)
-
This compound (for calibration standard, if available)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
GC vials with inserts
2. Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required.
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
3. Reaction Procedure
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-butanone (1.0 eq).
-
Add the internal standard, decane (0.1 eq), to the reaction flask.
-
Initiate stirring and add acrylonitrile (1.2 eq).
-
At time t=0, add the base catalyst, Triton B (0.05 eq), to start the reaction.
-
Immediately withdraw the first aliquot (approx. 50 µL) and quench it in a vial containing 1 mL of 1 M HCl.
4. Sample Preparation for GC-MS Analysis
-
Withdraw aliquots (approx. 50 µL) from the reaction mixture at specified time intervals (e.g., 15, 30, 60, 120 minutes).
-
Immediately quench each aliquot in a separate vial containing 1 mL of 1 M HCl to stop the reaction.
-
To each quenched sample, add 1 mL of dichloromethane (DCM) and vortex thoroughly for 30 seconds.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
Transfer the dried organic extract to a GC vial with an insert for analysis.
5. GC-MS Parameters
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 200 °C, hold for 5 minutes |
| Column | |
| Column Type | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 35 - 300 |
| Solvent Delay | 3 minutes |
6. Data Analysis and Quantification
-
Compound Identification: Identify the peaks corresponding to acrylonitrile, 2-butanone, this compound, and the internal standard (decane) based on their retention times and mass spectra. The NIST Chemistry WebBook provides reference mass spectra for this compound.[1][2]
-
Quantification: Use the internal standard method for quantification. Create a calibration curve by preparing standards with known concentrations of the reactants and product relative to a fixed concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate Concentrations: From the calibration curve, determine the concentration of each component in the reaction mixture at each time point.
Quantitative Data Presentation
The following tables present example data from monitoring the synthesis of this compound.
Table 1: Retention Times and Key m/z Ratios
| Compound | Retention Time (min) | Key m/z for Identification |
| Acrylonitrile | ~3.5 | 53, 52, 26 |
| 2-Butanone | ~4.2 | 43, 72, 29 |
| Decane (Internal Std.) | ~10.8 | 57, 43, 71, 142 |
| This compound | ~12.5 | 43, 55, 69, 98, 111 |
Table 2: Example Reaction Monitoring Data
| Time (min) | [2-Butanone] (M) | [Acrylonitrile] (M) | [this compound] (M) | Conversion (%)* |
| 0 | 1.00 | 1.20 | 0.00 | 0 |
| 15 | 0.78 | 0.98 | 0.22 | 22 |
| 30 | 0.59 | 0.79 | 0.41 | 41 |
| 60 | 0.32 | 0.52 | 0.68 | 68 |
| 120 | 0.11 | 0.31 | 0.89 | 89 |
*Conversion based on the limiting reactant (2-Butanone).
Signaling Pathways and Logical Relationships
In the context of this chemical synthesis, a "signaling pathway" is analogous to the reaction mechanism. The key logical relationship is the progression from reactants to products, governed by the reaction kinetics.
Caption: Simplified reaction mechanism pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for monitoring the synthesis of this compound using GC-MS. By following this protocol, researchers can accurately track the progress of the reaction, quantify the reactants and products, and optimize reaction conditions to achieve higher yields and purity. The use of an internal standard is critical for obtaining reliable quantitative data. The provided GC-MS parameters can serve as a starting point and may require further optimization based on the specific instrumentation and reaction conditions.
References
Application Notes and Protocols for the Enantioselective Reduction of 5-Oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is often critical to its biological activity. 5-Oxohexanenitrile is a versatile building block, and its reduction product, (S)- or (R)-5-hydroxyhexanenitrile, is a valuable chiral intermediate for the synthesis of various bioactive molecules. This document provides detailed application notes and protocols for the enantioselective reduction of this compound, focusing on both biocatalytic and chemocatalytic methods.
Methods for Enantioselective Reduction
Two primary and highly effective methods for the enantioselective reduction of this compound are highlighted:
-
Biocatalytic Reduction using Whole-Cell Catalysts: This approach utilizes microorganisms that contain alcohol dehydrogenases (ADHs) capable of reducing the ketone with high stereoselectivity. It is an environmentally friendly method that often provides excellent enantiomeric excess.
-
Chemocatalytic Reduction using Corey-Bakshi-Shibata (CBS) Catalysts: This renowned chemical method employs a chiral oxazaborolidine catalyst to direct the enantioselective reduction of the ketone by a borane (B79455) reagent.[1][2][3] It is a versatile and highly predictable method applicable to a wide range of ketones.[4][5]
Biocatalytic Reduction of this compound
Biocatalytic reductions offer a green and highly selective route to chiral alcohols.[6] For the specific case of this compound, the yeast Pichia methanolica has been successfully employed.[7]
Data Presentation
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| This compound | Pichia methanolica SC 16116 | (S)-5-Hydroxyhexanenitrile | 80-90 | >95 |
Table 1: Biocatalytic reduction of this compound using Pichia methanolica.[7]
Experimental Protocol: Whole-Cell Bioreduction
This protocol is a general guideline based on typical whole-cell bioreduction procedures. Optimization of parameters such as cell concentration, substrate concentration, and reaction time may be required.
Materials:
-
This compound
-
Pichia methanolica (e.g., SC 16116)
-
Glucose (or other suitable co-substrate for cofactor regeneration)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Shaking incubator
-
Centrifuge
Procedure:
-
Cultivation of Pichia methanolica: Grow the yeast culture in an appropriate medium according to standard microbiological protocols to obtain a sufficient cell mass.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Bioreduction:
-
Resuspend the washed cells in the phosphate buffer to a desired optical density.
-
Add glucose as a co-substrate to facilitate the in-situ regeneration of the NADH/NADPH cofactor.
-
Add this compound to the cell suspension. The substrate can be added neat or as a solution in a water-miscible solvent like DMSO to avoid high local concentrations.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed.
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
-
Work-up and Isolation:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Saturate the supernatant with NaCl and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude 5-hydroxyhexanenitrile by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess of the product using chiral GC or HPLC analysis.
-
Logical Workflow for Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of this compound.
Chemocatalytic Reduction: Corey-Bakshi-Shibata (CBS) Reduction
Data Presentation (General for Aliphatic Ketones)
| Substrate Type | Catalyst | Reductant | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) |
| Aliphatic Ketones | (S)- or (R)-Me-CBS | Borane-THF or Borane-DMS | 80-99 | 80-99 |
Table 2: General performance of the CBS reduction for aliphatic ketones.
Experimental Protocol: CBS Reduction
This protocol describes a general procedure for the CBS reduction of a ketone. Anhydrous conditions are crucial for the success of this reaction.
Materials:
-
This compound
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a dry, inert-gas-flushed flask, add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.05-0.1 equivalents).
-
Cool the flask to 0 °C or -20 °C in a cooling bath.
-
-
Addition of Reagents:
-
Slowly add the borane reagent (BH₃·SMe₂ or BH₃·THF, approx. 0.6-1.0 equivalents) to the catalyst solution while stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of this compound dropwise to the catalyst-borane mixture over a period of time to control the reaction rate and temperature.
-
-
Reaction:
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC). Reaction times can vary from a few minutes to several hours.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature to decompose any excess borane.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether or ethyl acetate.
-
-
Isolation and Purification:
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the resulting 5-hydroxyhexanenitrile by chiral GC or HPLC analysis.
-
CBS Reduction Catalytic Cycle
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Production of 5-Oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxohexanenitrile, also known as 4-acetylbutyronitrile, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its versatile chemical structure, featuring both a ketone and a nitrile functional group, allows for a range of subsequent chemical transformations. A primary application of this compound is in the production of pyridine (B92270) derivatives, which are core structures in many biologically active molecules.[1][2] The purity of this compound is often a critical factor, with requirements for less than 0.2 wt. % of undesirable isomers in certain applications.[1] This document provides detailed application notes and protocols for the synthesis, purification, and analysis of this compound, with a focus on scalable methods.
Synthesis of this compound
The most common and scalable method for the synthesis of this compound is the base-catalyzed Michael addition of a methyl ketone (such as acetone) to an α,β-unsaturated nitrile (such as acrylonitrile).[1][2]
Chemical Reaction Pathway
The synthesis proceeds via a Michael addition reaction. A strong base is used to deprotonate the α-carbon of the methyl ketone, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated nitrile, leading to the formation of a carbon-carbon bond and, after protonation, the desired this compound.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary approaches for the synthesis are presented: a traditional batch process and a continuous-flow microreactor process.
Protocol 1: Batch Synthesis using a Strong Base Catalyst
This protocol is adapted from established patent literature and is suitable for laboratory to pilot-scale production.[1][2]
Materials:
-
Methyl ketone (e.g., butanone or acetone)
-
α,β-Unsaturated nitrile (e.g., methacrylonitrile (B127562) or acrylonitrile)
-
Strong base catalyst (e.g., 15 wt% NaOH in methanol)
-
Inert solvent (optional)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, condenser, and addition funnel
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with the methyl ketone.
-
Catalyst Addition: Add the strong base catalyst solution to the reactor.
-
Reactant Addition: Slowly add the α,β-unsaturated nitrile to the reaction mixture while maintaining the desired temperature.
-
Reaction: Heat the mixture to reflux and maintain for a specified time until the reaction is complete, as monitored by a suitable analytical method (e.g., GC).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and neutralize the catalyst by adding hydrochloric acid.
-
Workup: If a solvent was used, perform an aqueous extraction. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Table 1: Batch Reaction Parameters for Substituted this compound Synthesis [1][2]
| Parameter | Value |
| Reactants | Butanone and Methacrylonitrile (MACN) |
| Molar Ratio (Ketone:Nitrile) | 4:1 |
| Catalyst | 15 wt% NaOH in Methanol |
| Catalyst Loading | 0.033 mol NaOH per mol of Nitrile |
| Reaction Temperature | 81 °C (Reflux) |
| Reaction Time | 1.5 hours |
| Conversion of Nitrile | ~99.0% |
| Conversion of Ketone | ~25.7% |
| Yield (relative to converted MACN) | 36.4% of desired isomer |
Protocol 2: Continuous Synthesis in a Microreactor
This approach is suitable for process intensification and improved heat and mass transfer, leading to potentially higher yields and selectivity. This protocol is based on a described microreactor synthesis.[3]
Materials:
-
Acetone
-
Acrylonitrile
-
N-propylamine (catalyst)
Equipment:
-
Microreactor system with syringe pumps
-
Temperature controller
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Feed Preparation: Prepare separate feed solutions of acetone, acrylonitrile, and the N-propylamine catalyst.
-
System Setup: Set up the microreactor system, ensuring all connections are secure. Set the desired reaction temperature and back pressure.
-
Pumping: Pump the reactant and catalyst solutions into the microreactor at controlled flow rates to achieve the desired residence time.
-
Reaction: The reaction occurs within the heated zone of the microreactor.
-
Collection: The product stream is cooled and collected at the outlet.
-
Analysis: The collected product is analyzed to determine conversion and yield.
Table 2: Continuous Flow Reaction Parameters [3]
| Parameter | Value |
| Reactants | Acetone, Acrylonitrile |
| Catalyst | N-propylamine |
| Reaction Temperature | 200–230 °C |
| System | Microreactor |
Purification
Purification of this compound is typically achieved by vacuum distillation.[1]
Protocol 3: Vacuum Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiver flask
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Setup: Assemble the distillation apparatus.
-
Charging the Flask: Charge the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fractions at the appropriate boiling point and pressure. The main fraction containing the purified this compound should be collected separately. For substituted analogs, a boiling point of 110°-113° C at 15 mm Hg has been reported.[1]
Quality Control and Analysis
The purity of this compound can be assessed using various analytical techniques.
Analytical Methods:
-
Gas Chromatography (GC): A primary method for determining purity and the presence of isomers.[1]
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups (ketone C=O stretch, nitrile C≡N stretch).[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [6] |
| Molecular Weight | 111.14 g/mol | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 108 °C at 14 mmHg | [4] |
| IR Spectrum (Characteristic Peaks) | C=O stretch, C≡N stretch | [4] |
| Mass Spectrum (m/z) | Consistent with the molecular weight of 111.14 | [5] |
Experimental Workflow
The overall process for the production and quality control of this compound can be summarized in the following workflow.
Caption: Workflow for the production and analysis of this compound.
Alternative Synthesis Route: Biocatalysis
For applications requiring high enantiopurity, a biocatalytic approach can be considered. For instance, the enantioselective reduction of this compound to the corresponding (S)-alcohol has been achieved with high yield and enantiomeric excess using microorganisms like Pichia methanolica.[8]
Table 4: Biocatalytic Reduction of this compound [8]
| Parameter | Value |
| Substrate | This compound |
| Biocatalyst | Pichia methanolica |
| Product | (S)-5-hydroxyhexanenitrile |
| Yield | 80-90% |
| Enantiomeric Excess | >95% |
This biochemical route offers a green chemistry alternative to traditional chemical synthesis, particularly for the production of chiral intermediates.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory Preparation of 5-Ketohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 5-ketohexanenitrile, a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. The primary method detailed is the base-catalyzed cyanoethylation of acetone (B3395972) with acrylonitrile (B1666552). This approach is highlighted for its operational simplicity and the availability of starting materials. This document includes a summary of reaction parameters, a step-by-step experimental protocol, and a visual representation of the workflow to ensure reproducibility and aid in laboratory practice.
Introduction
5-Ketohexanenitrile, also known as 4-acetylbutyronitrile, is a bifunctional molecule containing both a ketone and a nitrile group. This unique structural feature makes it a versatile building block in organic synthesis. Notably, it serves as a key precursor for the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives, which are integral to the structure of numerous active pharmaceutical ingredients. The efficient and reliable preparation of 5-ketohexanenitrile is therefore of significant interest to the chemical and pharmaceutical industries.
The most common and direct route for the synthesis of 5-ketohexanenitrile is the Michael addition of acetone to acrylonitrile, a reaction commonly referred to as cyanoethylation. This reaction is typically catalyzed by a strong base. This document outlines a detailed protocol for this synthesis, providing researchers with the necessary information for its successful implementation in a laboratory setting.
Data Presentation
The following table summarizes key quantitative data for the synthesis of 5-ketohexanenitrile via the cyanoethylation of acetone, based on findings from patent literature and research articles. These parameters can be used as a starting point for reaction optimization.
| Parameter | Value | Reference |
| Reactants | Acetone, Acrylonitrile | --INVALID-LINK-- |
| Catalyst | Strong Base (e.g., NaOH, KOtBu) | --INVALID-LINK-- |
| Molar Ratio (Acetone:Acrylonitrile) | 4:1 to 5:1 | --INVALID-LINK-- |
| Reaction Temperature | 25-85 °C | --INVALID-LINK-- |
| Reaction Time | 1.5 - 3 hours | --INVALID-LINK-- |
| Conversion of Acrylonitrile | Up to 100% | --INVALID-LINK-- |
| Selectivity towards 5-Ketohexanenitrile | Variable, dependent on conditions | --INVALID-LINK-- |
| Purity (by GC) | >98.0% | --INVALID-LINK-- |
| Boiling Point | 88 °C @ 8.3 mmHg | --INVALID-LINK-- |
| Refractive Index | 1.43 | --INVALID-LINK-- |
Experimental Protocol: Synthesis of 5-Ketohexanenitrile via Cyanoethylation
This protocol describes the synthesis of 5-ketohexanenitrile from acetone and acrylonitrile using a strong base catalyst.
Materials and Reagents:
-
Acetone (ACS grade, anhydrous)
-
Acrylonitrile (stabilized with MEHQ, ≥99%)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (B78521) (NaOH)
-
Tert-butanol (tBuOH) or Methanol (B129727) (MeOH) (if preparing catalyst solution)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add a significant molar excess of acetone. The molar ratio of acetone to acrylonitrile should be between 4:1 and 5:1.[1]
-
Catalyst Preparation (if applicable): If using potassium tert-butoxide, it can be added directly as a solid or as a solution in tert-butanol. If using sodium hydroxide, a solution in methanol can be prepared. The amount of catalyst should be catalytically effective, typically in the range of 1-5 mol% relative to acrylonitrile.
-
Initiation of Reaction: Cool the acetone in the flask to 0-5 °C using an ice-water bath. Slowly add the catalyst to the stirring acetone.
-
Addition of Acrylonitrile: Add acrylonitrile dropwise to the cooled, stirred solution of acetone and catalyst via the addition funnel over a period of 30-60 minutes. Maintain the reaction temperature between 25-30 °C during the addition.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 1.5 to 3 hours.[1]
-
Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice-water bath and carefully neutralize the catalyst by the slow, dropwise addition of 1 M HCl until the pH is approximately 7.
-
Work-up:
-
Remove the excess acetone using a rotary evaporator.
-
To the remaining residue, add water and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (B109758) (3 x volume of residue).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure 5-ketohexanenitrile. The product distills at approximately 88 °C at 8.3 mmHg.
-
Safety Precautions:
-
Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Strong bases like potassium tert-butoxide and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
The reaction can be exothermic. Proper temperature control is crucial, especially during the addition of acrylonitrile.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the laboratory preparation of 5-Ketohexanenitrile.
Caption: Experimental workflow for the synthesis of 5-Ketohexanenitrile.
Conclusion
The protocol described herein for the synthesis of 5-ketohexanenitrile via the cyanoethylation of acetone is a robust and reproducible method suitable for laboratory-scale preparation. The provided data and workflow diagram offer a clear guide for researchers. Careful attention to safety precautions, particularly when handling acrylonitrile, is paramount. This synthetic route provides reliable access to a key intermediate for further elaboration in pharmaceutical and agrochemical research and development.
References
Application Notes and Protocols for the Synthesis of 5-Oxohexanenitrile Utilizing Strong Base Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxohexanenitrile, also known as 4-acetylbutyronitrile, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its preparation is often achieved through the cyanoethylation of acetone (B3395972) with acrylonitrile (B1666552), a classic example of a Michael addition reaction. This process is efficiently catalyzed by strong bases. These application notes provide detailed protocols and comparative data for the synthesis of this compound using various strong base catalysts.
Reaction Principle
The synthesis of this compound involves the nucleophilic addition of the enolate of acetone to the electron-deficient β-carbon of acrylonitrile. Strong bases are crucial for the initial deprotonation of acetone to form the reactive enolate anion. The general reaction scheme is as follows:
Figure 1: General reaction scheme for the base-catalyzed synthesis of this compound from acetone and acrylonitrile.
Data Presentation: Comparison of Strong Base Catalysts
The choice of a strong base catalyst significantly influences the reaction's efficiency, including yield and selectivity. While specific comparative data for the synthesis of this compound is not extensively published in readily available literature, the following table summarizes typical conditions and expected outcomes based on patent literature and general principles of base-catalyzed Michael additions.
| Catalyst System | Reactant Ratio (Acetone:Acrylonitrile) | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Selectivity | Reference |
| Sodium Hydroxide (NaOH) in Methanol (B129727) | 4:1 | 3.3 | 81 (reflux) | 1.5 | ~99 (conversion of limiting reagent) | High for the desired product, potential for side reactions if not controlled | [1][2] |
| Potassium Hydroxide (KOH) | Not specified | Not specified | Not specified | Not specified | High (expected) | Similar to NaOH, may offer slightly different reaction rates | [3] |
| Sodium Ethoxide (NaOEt) | Not specified | Not specified | Not specified | Not specified | High (expected) | Stronger base than NaOH, may lead to faster reaction but also more side products if not controlled | [4] |
Note: The yield mentioned for NaOH is based on the conversion of the limiting reagent in a related synthesis of 2,4-dimethyl-5-oxohexane nitrile.[1][2] Specific yields for the synthesis of this compound may vary.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound using different strong base catalysts. Researchers should optimize these protocols for their specific laboratory conditions and scale.
Protocol 1: Synthesis using Sodium Hydroxide in Methanol
This protocol is adapted from the general method described in patent literature for the synthesis of 5-oxohexane nitriles.[1][2]
Materials:
-
Acetone
-
Acrylonitrile
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 4 wt%)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or other drying agent
-
Round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine acetone (e.g., 4.0 mol) and acrylonitrile (e.g., 1.0 mol). The patent suggests a ketone to nitrile ratio of between 2:1 and 7:1.[1]
-
Catalyst Addition: While stirring, add a 15 wt% solution of NaOH in methanol (e.g., 0.033 mol NaOH).
-
Reaction: Heat the reaction mixture to reflux (approximately 81°C) and maintain this temperature for 1.5 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding an aqueous solution of HCl.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous phase with dichloromethane (4 x ~20 mL).
-
Combine the organic phases.
-
Dry the combined organic phase over anhydrous sodium sulfate. .
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
-
Protocol 2: Synthesis using Potassium Hydroxide (Conceptual)
This protocol is based on the general principle of using KOH as a strong base catalyst for Michael additions.
Materials:
-
Same as Protocol 1, with Potassium Hydroxide (KOH) replacing NaOH.
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1.
-
Catalyst Addition: Prepare a solution of KOH in a suitable alcohol (e.g., methanol or ethanol) and add it to the reaction mixture. The molar equivalent of KOH should be similar to that of NaOH in Protocol 1.
-
Reaction and Work-up: Follow the same reaction and work-up procedures as described in Protocol 1. The reaction kinetics may vary, so monitoring the reaction progress is crucial.
-
Purification: Purify the product by vacuum distillation.
Protocol 3: Synthesis using Sodium Ethoxide (Conceptual)
This protocol is based on the use of a stronger alkoxide base.
Materials:
-
Same as Protocol 1, with Sodium Ethoxide (NaOEt) replacing the NaOH solution. A commercially available solution or freshly prepared NaOEt can be used.
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1. Ensure all glassware is dry as sodium ethoxide is moisture-sensitive.
-
Catalyst Addition: Add sodium ethoxide solution to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
-
Reaction and Work-up: The reaction is expected to be faster due to the higher basicity of the catalyst. Monitor the reaction closely. The work-up procedure is similar to Protocol 1, involving neutralization with acid and extraction.
-
Purification: Purify the product by vacuum distillation.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Base-Catalyzed Michael Addition
Caption: Mechanism of the base-catalyzed Michael addition.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Reaction of Methyl Ketones with α,β-Unsaturated Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbon-carbon bond-forming reaction between methyl ketones and α,β-unsaturated nitriles is a cornerstone of modern organic synthesis. This reaction primarily proceeds via a conjugate addition mechanism, providing access to γ-ketonitriles. These products are highly valuable as versatile intermediates, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] The resulting 1,5-dicarbonyl synthons are key building blocks for constructing various carbocyclic and heterocyclic systems, such as pyridines and pyrimidines.[1]
Two principal pathways dominate this transformation: the base-catalyzed Michael Addition (often termed cyanoethylation when acrylonitrile (B1666552) is the substrate) and the nucleophile-catalyzed Baylis-Hillman reaction. Recent advancements have also introduced asymmetric organocatalytic methods, enabling the stereoselective synthesis of chiral γ-ketonitriles.[4][5][6]
This document provides an overview of the key mechanisms, a summary of quantitative data, and detailed experimental protocols for performing these critical reactions in a laboratory setting.
Reaction Mechanisms
Michael Addition (Cyanoethylation)
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8] In this context, a methyl ketone is deprotonated by a base to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile (the Michael acceptor).[9][10] The reaction is completed by protonation of the resulting intermediate to yield the γ-ketonitrile.[9][10][11] The overall process is thermodynamically driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond.[10]
Caption: Base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile.
Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a C-C bond formation between an activated alkene and an electrophile, such as a ketone, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or phosphine.[12][13] The mechanism begins with the conjugate addition of the catalyst to the α,β-unsaturated nitrile, forming a zwitterionic enolate.[12][13] This intermediate then adds to the carbonyl group of the methyl ketone. A subsequent proton transfer and elimination of the catalyst yield the highly functionalized allylic alcohol product.[13] While aldehydes are more common electrophiles, ketones can also be used, though reactions are often slower.[14]
Caption: Nucleophile-catalyzed Baylis-Hillman reaction of a methyl ketone.
Applications in Drug Development and Synthesis
The γ-ketonitrile products are exceptionally useful intermediates. The dual functionality of the ketone and nitrile groups allows for a wide array of subsequent transformations.
-
Synthesis of Heterocycles: γ-Ketonitriles are key precursors for synthesizing substituted pyridines, pyrazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.[1]
-
Formation of 1,5-Dicarbonyl Compounds: Hydrolysis of the nitrile group can lead to the formation of 1,5-dicarbonyl compounds, which are themselves important building blocks for annulation reactions and the synthesis of complex cyclic systems.
-
Access to Chiral Molecules: Asymmetric Michael additions provide enantiomerically enriched γ-ketonitriles.[4][6] These can be converted into chiral γ-lactones or amino acids, which are valuable in the synthesis of natural products and pharmaceuticals.[3] The nitrile group itself is a recognized pharmacophore found in numerous FDA-approved drugs.[15]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the cyanoethylation of various methyl ketones with acrylonitrile.
| Methyl Ketone | Catalyst/Base | Conditions | Product(s) | Yield (%) | Reference |
| Acetone (B3395972) | Anion exchange resin | Reflux, 19 hours | 5-Ketocapronitrile | 23.1 | [16] |
| γ-Acetopimelonitrile (Di-adduct) | 33.8 | [16] | |||
| Methyl ethyl ketone | Anion exchange resin | Reflux, 22 hours | 4-Methyl-5-ketocapronitrile | 29.0 | [16] |
| γ-Methyl-γ-acetopimelonitrile (Di-adduct) | 43.4 | [16] | |||
| Methyl propyl ketone | Anion exchange resin | Reflux | 4-Ethyl-5-ketocapronitrile | 20.3 | [16] |
| γ-Ethyl-γ-acetopimelonitrile (Di-adduct) | 42.9 | [16] |
Experimental Protocols
Safety Precaution: Acrylonitrile is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Base-Catalyzed Cyanoethylation of Acetone with Acrylonitrile
This protocol is adapted from procedures utilizing a solid-supported base catalyst, which simplifies purification.[16]
Materials:
-
Acetone (excess, acts as reactant and solvent)
-
Acrylonitrile
-
Anion exchange resin (quaternary ammonium (B1175870) hydroxide (B78521) form)
-
Dilute sulfuric or acetic acid (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Apparatus:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Caption: A typical workflow for synthesis, purification, and analysis.
Procedure:
-
Catalyst Preparation: If the anion exchange resin is not in the hydroxide form, treat it with aqueous sodium hydroxide, then wash thoroughly with deionized water until the washings are neutral, followed by washing with acetone.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetone (e.g., 4 moles) and the prepared anion exchange resin (e.g., ~10-20 wt% relative to acrylonitrile).
-
Reagent Addition: While stirring, add acrylonitrile (e.g., 2 moles) to the flask. The ketone is used in excess to favor mono-cyanoethylation.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the resin catalyst.
-
Neutralization & Extraction: Acidify the filtrate with a small amount of dilute sulfuric or acetic acid. If an aqueous phase separates, transfer the mixture to a separatory funnel and remove the aqueous layer. Wash the organic layer with brine, then dry over anhydrous magnesium or sodium sulfate.
-
Purification: Filter off the drying agent and remove the excess acetone using a rotary evaporator. The crude product can be purified by vacuum distillation to separate the mono- and di-cyanoethylated products.[16]
Protocol 2: Organocatalyzed Asymmetric Michael Addition
This protocol provides a general framework for performing an enantioselective Michael addition using a chiral primary amine catalyst.[4][5][6]
Materials:
-
Methyl ketone (e.g., Acetophenone, 1.5-2.0 equiv.)
-
α,β-Unsaturated nitrile (e.g., Crotononitrile, 1.0 equiv.)
-
Chiral organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine-thiourea derivative, 5-10 mol%)
-
Acidic co-catalyst (e.g., Benzoic acid, 5-10 mol%)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Saturated aqueous ammonium chloride (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (Nitrogen or Argon), add the chiral organocatalyst and the acidic co-catalyst.
-
Reagent Addition: Add anhydrous solvent, followed by the methyl ketone. Stir the mixture for 5-10 minutes at room temperature.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the α,β-unsaturated nitrile dropwise.
-
Reaction: Allow the reaction to stir at the specified temperature for 24-72 hours, or until TLC/GC analysis indicates consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the chiral γ-ketonitrile.
-
Characterization: Determine the yield and analyze the product for enantiomeric excess (ee) using chiral HPLC.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Michael Addition [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Baylis-Hillman Reaction [organic-chemistry.org]
- 13. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 5-Oxohexanenitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Oxohexanenitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve reaction yield and purity.
Issue 1: Low Yield in the Base-Catalyzed Reaction of Acetone (B3395972) and Acrylonitrile (B1666552)
-
Question: We are experiencing low yields in the synthesis of this compound from acetone and acrylonitrile using a base catalyst. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in this reaction, a type of cyanoethylation, can stem from several factors. Here is a systematic approach to troubleshooting:
-
Suboptimal Catalyst: The choice and concentration of the base catalyst are critical. While primary amines can be used, strong bases generally provide higher yields and better selectivity by minimizing the formation of undesired isomers.[1]
-
Recommendation: Consider using a strong base catalyst such as an alkali metal hydroxide (B78521) (e.g., NaOH, KOH) or a tetra-alkyl ammonium (B1175870) hydroxide. The use of an alkali hydroxide in a methanolic solution has been shown to be effective.[1][2]
-
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of acetone to acrylonitrile can lead to incomplete conversion or the formation of side products.
-
Recommendation: An excess of the methyl ketone (acetone) is generally preferred to drive the reaction towards the desired product. A molar ratio of ketone to nitrile between 2:1 and 7:1, and more preferably between 3:1 and 5:1, is recommended.[1]
-
-
Side Reactions: Several side reactions can compete with the desired synthesis, reducing the yield. These include:
-
Aldol Condensation: Acetone can undergo self-condensation in the presence of a strong base.
-
Polycyanoethylation: The product, this compound, has an active hydrogen and can react with another molecule of acrylonitrile.
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize in the presence of bases.
-
Recommendation: To minimize these side reactions, carefully control the reaction temperature and the rate of addition of reactants. Using a continuous flow microreactor can also provide better control over reaction conditions and minimize side product formation.[3]
-
-
Inefficient Purification: Product loss during work-up and purification steps can significantly lower the isolated yield.
-
Recommendation: After the reaction, neutralize the mixture carefully. The organic phase should be washed, and the product can be recovered by distillation, potentially under reduced pressure.[2]
-
-
Issue 2: Formation of Undesired Isomers
-
Question: Our synthesis is producing a significant amount of an undesired isomer along with this compound. How can we improve the selectivity?
-
Answer: The formation of isomers is a common problem, especially when using asymmetric methyl ketones. The primary competing isomer is often the product of the addition of the α,β-unsaturated nitrile to the other α-carbon of the ketone.
-
Catalyst Choice: As mentioned, the catalyst plays a crucial role in selectivity.
-
Recommendation: The use of a strong base, such as an alkali metal hydroxide, has been shown to significantly improve the ratio of the desired isomer to the undesired one, achieving ratios of up to 10:1.[1]
-
-
Reaction Temperature: Temperature can influence the regioselectivity of the reaction.
-
Recommendation: The optimal temperature may vary depending on the specific reactants and catalyst used. It is advisable to conduct the reaction at the reflux temperature of the reaction mixture or to explore a range of temperatures to find the optimal conditions for selectivity.[1]
-
-
Issue 3: Low Regioselectivity in the Hydrolysis of Adiponitrile (B1665535)
-
Question: We are attempting to synthesize a precursor to this compound via the hydrolysis of adiponitrile, but we are getting a mixture of products with low regioselectivity. How can we selectively obtain 5-cyanovaleramide?
-
Answer: Chemical hydrolysis of dinitriles like adiponitrile often leads to a mixture of the monoamide (5-cyanovaleramide) and the diamide (B1670390) (adipamide) due to the lack of regioselectivity.
-
Biocatalytic Approach: The use of enzymes, specifically nitrile hydratases, offers a highly regioselective alternative.
-
Recommendation: Employ a whole-cell biocatalyst containing a nitrile hydratase. Strains like Pseudomonas chlororaphis B23 and Rhodococcus erythropolis CCM2595 have been shown to catalyze the hydration of adiponitrile to 5-cyanovaleramide with high selectivity (over 95%).[4] This enzymatic process can be carried out under mild conditions in aqueous media.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes to this compound are:
-
Michael Addition of Acetone to Acrylonitrile: This is a common laboratory and industrial method involving the base-catalyzed reaction of acetone and acrylonitrile.[3]
-
From Adiponitrile: This route involves the partial hydrolysis of adiponitrile to 5-cyanovaleramide, followed by further chemical transformations. The hydrolysis step is often performed biocatalytically for high regioselectivity.[4]
-
Continuous Synthesis in a Microreactor: This modern approach offers precise control over reaction parameters, potentially leading to higher yields and purity. The reaction of acetone and acrylonitrile has been successfully demonstrated in a microreactor system.[3][7][8]
Q2: What are the advantages of using a biocatalyst for the synthesis of this compound precursors from adiponitrile?
A2: The key advantages of using a biocatalyst (nitrile hydratase) for the hydration of adiponitrile to 5-cyanovaleramide include:
-
High Regioselectivity: The enzyme selectively hydrolyzes one of the two nitrile groups, leading to a high yield of the desired monoamide and minimizing the formation of the diamide byproduct.[4]
-
Mild Reaction Conditions: The reaction is typically carried out in water at or near room temperature and neutral pH, which is more environmentally friendly and requires less energy than traditional chemical methods.[5][6]
-
High Yields: Biocatalytic processes can achieve high conversions and yields, often exceeding 90%.[5]
Q3: How can I purify this compound?
A3: The purification of this compound typically involves the following steps after the reaction is complete:
-
Neutralization: If a base catalyst was used, the reaction mixture should be neutralized with an acid.
-
Extraction: The product can be extracted from the aqueous phase using an organic solvent.
-
Washing: The organic layer should be washed to remove any remaining salts or impurities.
-
Drying: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Distillation: The final purification is usually achieved by distillation, often under reduced pressure, to separate the this compound from unreacted starting materials and any high-boiling point impurities.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis and reaction conditions for this compound and its precursors.
Table 1: Catalyst Performance in the Synthesis of this compound from Butanone and Methacrylonitrile [1]
| Catalyst | Molar Ratio (Ketone:Nitrile) | Temperature (°C) | Conversion of Nitrile (%) | Yield of Desired Isomer (%) | Yield of Undesired Isomer (%) | Ratio of Desired:Undesired Isomer |
| n-propylamine | 3:1 | 180 | 83.3 | 36.4 | 18.3 | 2.0:1 |
| NaOH (15% in Methanol) | 4:1 | 81 (reflux) | 99.0 | 36.4 | 3.4 | 10.6:1 |
Table 2: Biocatalytic Hydration of Adiponitrile to 5-Cyanovaleramide
| Biocatalyst | Substrate Concentration | Conversion (%) | Selectivity to 5-Cyanovaleramide (%) | Reference |
| Pseudomonas chlororaphis B23 | - | 97 | 96 | [4] |
| Rhodococcus erythropolis CCM2595 | 20 mM | 100 | 95 | [4] |
Table 3: Enantioselective Reduction of this compound [9]
| Biocatalyst | Product | Yield (%) | Enantiomeric Excess (%) |
| Pichia methanolica SC 16116 | (S)-5-hydroxyhexanenitrile | 80-90 | >95 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Base-Catalyzed Reaction of Acetone and Acrylonitrile
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetone (in excess, e.g., 4 molar equivalents) and the base catalyst (e.g., a solution of NaOH in methanol, approximately 0.03 molar equivalents).
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1 molar equivalent) to the stirred mixture. The reaction may be exothermic, so controlled addition is important.
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC), typically 1-2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 10% H₂SO₄).
-
Add a saturated solution of a salt (e.g., Na₂SO₄) to aid in phase separation.
-
Separate the organic layer.
-
Wash the organic layer with a salt solution.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Biocatalytic Synthesis of 5-Cyanovaleramide from Adiponitrile
This protocol is based on the use of a whole-cell biocatalyst.
-
Catalyst Preparation: Prepare a suspension of the whole-cell biocatalyst (e.g., Rhodococcus erythropolis CCM2595) in a suitable buffer (e.g., 200 mM phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: In a reaction vessel, combine the catalyst suspension with adiponitrile to the desired final concentration (e.g., 20 mM).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Work-up:
-
Stop the reaction by adding a quenching agent (e.g., methanol).
-
Centrifuge the mixture to pellet the cells.
-
Filter the supernatant to obtain the product solution.
-
-
Purification: The 5-cyanovaleramide in the supernatant can be further purified using standard techniques such as crystallization or chromatography if required.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A microreactor-based continuous process for controlled synthesis of poly-methyl-methacrylate-methacrylic acid (PMMA) nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
minimizing undesired isomer formation in 5-oxohexane nitrile preparation
Technical Support Center: 5-Oxohexanenitrile Preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing undesired isomer and byproduct formation during the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal reaction temperature. | 1. Optimize the reaction temperature. For the addition of acetone (B3395972) to acrylonitrile (B1666552) using an N-propylamine catalyst, a temperature range of 200–230 °C has been shown to be effective in a microreactor setup.[1][2] |
| 2. Inappropriate molar ratio of reactants. | 2. Use an excess of the ketone (acetone). A molar ratio of ketone to nitrile between 2:1 and 7:1, preferably between 3:1 and 5:1, can improve yields.[3] | |
| 3. Insufficient residence time in a continuous flow setup. | 3. Increase the residence time. For example, at 215 °C, a residence time of 25 minutes may be required to achieve high conversion of acrylonitrile.[2] | |
| 4. Reaction equilibrium limiting product formation. | 4. Consider the impact of reaction equilibrium, especially in the hydrolysis of the cyano intermediate. Adjusting water content may be necessary.[1] | |
| Formation of Polyacrylonitrile (B21495) | Self-polymerization of acrylonitrile. | This is a common side reaction.[2] Ensure consistent and controlled reaction temperatures, as localized heating can promote polymerization. The use of radical inhibitors like hydroquinone (B1673460) can also be considered. |
| Presence of N-propyl-glycine nitrile (NPN) | Addition of acrylonitrile to the N-propylamine catalyst. | This competitive side reaction can reduce the availability of the catalyst for the main reaction.[1][2] Optimizing the concentration of N-propylamine is crucial. |
| Formation of Di- and Tri-addition Products (ADHN and ATHN) | Further reaction of the this compound product with acrylonitrile. | This can be minimized by controlling the stoichiometry of the reactants and the residence time to favor the formation of the mono-addition product. |
| Detection of 5-methylhex-4-en-2-one (B3257107) (MO) | Self-condensation of acetone. | This aldol (B89426) condensation is a known side reaction, particularly when using strong bases.[3] Careful control of temperature and catalyst concentration can help mitigate this. |
| Difficulty in Product Purification | Presence of structurally similar isomers or byproducts. | The separation of isomers can be challenging.[3] The primary strategy is to optimize the reaction conditions to minimize the formation of these impurities from the outset. High-purity starting materials are also essential. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the synthesis of this compound from acetone and acrylonitrile?
A1: The synthesis proceeds through a base-catalyzed addition. First, the amine catalyst (e.g., N-propylamine) reacts with acetone to form a Schiff base. This Schiff base then undergoes a Michael addition to acrylonitrile, forming a cyano intermediate. Finally, this intermediate is hydrolyzed to yield this compound.[1]
Q2: What are the main undesired products I should be aware of?
A2: Several side products can form, including polyacrylonitrile from the self-polymerization of acrylonitrile, N-propyl-glycine nitrile from the reaction of the amine catalyst with acrylonitrile, di- and tri-addition products from the further reaction of this compound with acrylonitrile, and 5-methylhex-4-en-2-one from the self-condensation of acetone.[2]
Q3: How does the molar ratio of acetone to acrylonitrile affect the reaction?
A3: Using an excess of acetone relative to acrylonitrile generally leads to higher yields of this compound.[3] A recommended molar ratio is between 3:1 and 5:1.[3]
Q4: What is the role of the catalyst, and which catalysts are effective?
A4: The catalyst facilitates the initial formation of a reactive intermediate from the ketone. While amines like N-propylamine are used, strong bases such as alkali metal hydroxides can also be effective in minimizing the formation of certain undesired isomers, particularly when using substituted ketones and nitriles.[3][4]
Q5: Can this synthesis be performed in a continuous flow system?
A5: Yes, a continuous-flow microreactor system has been successfully used for the synthesis of this compound.[1][2] This setup allows for precise control over reaction parameters like temperature and residence time, which is beneficial for optimizing yield and minimizing side reactions.
Experimental Protocol: Continuous Synthesis of this compound in a Microreactor
This protocol is based on the methodology described for a continuous-flow microreactor system.[1][2]
1. Materials:
-
Acetone (99.5%)
-
Acrylonitrile (99.5%)
-
N-propylamine (99.5%)
-
Benzoic acid (99.0%)
-
Hydroquinone (99.0%)
-
Methanol (B129727) (for dilution)
2. Equipment:
-
Microreactor system consisting of:
-
Feeding unit (e.g., high-pressure pumps)
-
Reaction unit (e.g., a capillary tube with a specified length and inner diameter, submerged in a thermostatically controlled oil bath)
-
Cooling unit (e.g., a water bath)
-
Analysis unit (e.g., Gas Chromatograph)
-
-
Collection vessel
3. Procedure:
-
Reactant Preparation: Prepare the feed solutions with the desired molar ratios of acetone, acrylonitrile, and N-propylamine. Benzoic acid may be included as a trace acid catalyst for hydrolysis, and hydroquinone as a polymerization inhibitor.
-
System Setup:
-
Set the oil bath for the reaction unit to the desired temperature (e.g., 200–230 °C).
-
Set the cooling unit to a low temperature (e.g., 25 °C) to quench the reaction.
-
Set the system pressure (e.g., 5 MPa) using the pump and a back-pressure regulator.
-
-
Reaction Execution:
-
Pump the reactant mixture through the microreactor at a flow rate calculated to achieve the desired residence time.
-
The reaction mixture is heated in the reaction unit and then rapidly cooled in the cooling unit.
-
-
Sample Collection and Analysis:
-
Collect the effluent from the cooling unit in a vessel containing a large amount of methanol to dilute the sample and prevent further reaction.
-
Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of reactants and the yield of this compound and any side products.
-
4. Gas Chromatography (GC) Conditions:
-
Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.
-
Inlet Temperature: 230 °C.
-
Injection Volume: 1 μL.
-
Temperature Program: Hold at 60 °C for 5 minutes, then ramp up at 5 °C/min to 200 °C, and hold for 15 minutes.
-
Quantification: Use an external standard method for quantification.
Quantitative Data Summary
Table 1: Effect of Temperature and Residence Time on Acrylonitrile (AN) Conversion and this compound (5OHN) Yield
| Temperature (°C) | Residence Time (min) | AN Conversion (%) | 5OHN Yield (%) |
| 200 | ~10 | ~40 | ~15 |
| 210 | ~12 | ~60 | ~25 |
| 220 | ~15 | ~80 | ~35 |
| 230 | ~20 | ~95 | ~40 |
Note: The data in this table is representative and synthesized from trends described in the literature. Actual results will vary based on specific experimental conditions.[1]
Reaction Pathway and Side Reactions
Caption: Reaction pathway for this compound synthesis and competing side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 4. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
troubleshooting common problems in 5-Oxohexanenitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during the synthesis and handling of 5-Oxohexanenitrile.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors, primarily related to side reactions and reaction conditions. The most common synthesis involves the Michael addition of a methyl ketone (like acetone) to an α,β-unsaturated nitrile (like acrylonitrile), often catalyzed by a base.
Potential Causes:
-
Side Reactions: The use of a strong base can promote side reactions such as aldol (B89426) condensation of the ketone starting material and polycyanoethylation, especially if the ketone has multiple acidic protons.[1] The self-condensation of acetone (B3395972) can also lead to the formation of mesityl oxide as a significant byproduct.[2]
-
Isomer Formation: Depending on the substitution pattern of the reactants, the formation of undesired isomers can occur, which can be difficult to separate from the desired product, leading to apparent low yields of the purified target molecule.[1]
-
Incomplete Reaction: Reaction time, temperature, and catalyst concentration are critical. An insufficient reaction time or a non-optimal temperature can lead to incomplete conversion of the starting materials.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid, forming 5-oxohexanoic acid, particularly under acidic or basic conditions.
Troubleshooting and Optimization:
-
Catalyst Choice and Concentration: While strong bases are effective catalysts, their concentration should be carefully optimized to minimize side reactions.[1] Consider using a milder base or a different catalyst system, such as a primary amine.[3]
-
Control of Reaction Temperature: Maintain the recommended reaction temperature to ensure optimal reaction kinetics and minimize byproduct formation.
-
Molar Ratio of Reactants: Adjusting the ratio of the ketone to the unsaturated nitrile can influence the reaction outcome and minimize the formation of polycyanoethylated products.[1]
-
Anhydrous Conditions: Ensure that all reactants and solvents are dry to prevent hydrolysis of the nitrile functional group.
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and quench the reaction once the starting material is consumed to prevent further side reactions.
Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
The formation of byproducts is a common issue. Key byproducts in this compound synthesis include:
-
Mesityl Oxide: Arises from the self-condensation of acetone.[2]
-
Aldol Condensation Products: Resulting from the self-reaction of the ketone starting material.[1]
-
Polycyanoethylated Products: Formed when more than one molecule of the unsaturated nitrile reacts with the ketone.[1]
-
5-Oxohexanoic Acid: Due to the hydrolysis of the nitrile group.
Minimization Strategies:
-
To reduce mesityl oxide and aldol products, consider adding the ketone slowly to the reaction mixture containing the nitrile and the catalyst.
-
To control polycyanoethylation, using an excess of the ketone can be beneficial.[1]
-
To prevent hydrolysis, ensure anhydrous reaction conditions.
Q3: What are the best practices for the purification of this compound?
Purification of this compound typically involves a multi-step process to remove unreacted starting materials, catalyst, and byproducts.
General Purification Protocol:
-
Neutralization: After the reaction, the mixture should be neutralized. For instance, if a strong base was used as a catalyst, it can be neutralized with a dilute acid like sulfuric acid.[1]
-
Washing: The neutralized reaction mixture can be washed several times with a salt solution (e.g., 10 wt. % Na2SO4 solution) to remove water-soluble impurities.[1]
-
Solvent and Unreacted Starting Material Removal: Non-converted starting materials and any solvent can be removed by evaporation, potentially under reduced pressure.[1]
-
Distillation: The final product is typically purified by vacuum distillation.[1][4] Fractional distillation may be necessary to separate isomers or impurities with close boiling points.
Q4: My purified this compound appears to be degrading over time. What are the stability and storage recommendations?
This compound can be susceptible to degradation, particularly hydrolysis of the nitrile group to the corresponding carboxylic acid (5-oxohexanoic acid).
Storage Recommendations:
-
Anhydrous Conditions: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure.
-
Cool and Dark Place: Store in a tightly sealed container in a cool, dark place to minimize degradation.
-
Purity: Ensure the product is free from acidic or basic impurities from the synthesis, as these can catalyze degradation.
Quantitative Data Summary
The following table summarizes reaction yields for the synthesis of 5-oxohexanoic acid and its derivatives, which are structurally related to this compound and share similar synthetic challenges. This data highlights how reaction conditions can influence product yield and byproduct formation.
| Reactants | Catalyst/Conditions | Conversion (based on Acrylic Acid/Ester) | Yield (based on converted Acrylic Acid/Ester) | Mesityl Oxide Formation (based on converted Acetone) | Reference |
| Acetone, Acrylic Acid | Isopropylamine, 230°C, 1 hour | 48.1% | 66.4% | 3.8% | [2] |
| Acetone, Acrylic Acid Methyl Ester | Isopropylamine, 230°C, 1 hour | 69.1% | 79.3% | 12.2% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Neutralization and Washing of the Reaction Mixture
-
Cool the reaction mixture to room temperature.
-
Slowly add a 10% aqueous sulfuric acid solution while stirring until the mixture reaches a neutral pH (check with pH paper or a pH meter).[1]
-
Transfer the neutralized mixture to a separatory funnel.
-
Add 50 mL of a 10 wt. % aqueous sodium sulfate (B86663) solution.[1]
-
Shake the funnel vigorously and then allow the layers to separate.
-
Separate the aqueous phase.
-
Repeat the washing of the organic phase with the sodium sulfate solution two more times.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to remove the solvent and unreacted starting materials.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives - Google Patents [patents.google.com]
- 3. EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
identifying and removing impurities from 5-Oxohexanenitrile
Welcome to the technical support center for the identification and removal of impurities from 5-Oxohexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound sample?
A1: Impurities in this compound typically originate from its synthesis, which is often a Michael addition of acetone (B3395972) to acrylonitrile (B1666552). Potential impurities include:
-
Unreacted Starting Materials: Acetone and acrylonitrile may be present if the reaction has not gone to completion.
-
Isomeric Byproducts: Side reactions can lead to the formation of structural isomers. For instance, aldol (B89426) condensation of acetone can occur, or polycyanoethylated products may form.[1]
-
Solvent Residues: Solvents used in the synthesis or workup may remain in the final product.
-
Water: this compound can be hygroscopic, so water may be present.
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities, including unreacted starting materials and isomeric byproducts.[2][3] The mass spectrometer provides structural information for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating this compound from less volatile impurities. A reversed-phase method is often effective.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main component and any impurities present, aiding in their identification.
-
Karl Fischer Titration: This is a specific method to quantify the water content in your sample.[2]
Q3: What is the most effective method for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are vacuum distillation and flash column chromatography.
-
Vacuum Distillation: This is an excellent method for separating this compound from non-volatile impurities and starting materials with significantly different boiling points.[6][7]
-
Flash Column Chromatography: This technique is highly effective for separating isomers and other closely related impurities that are difficult to remove by distillation.[8][9][10][11]
Q4: My purified this compound is still showing impurities. What should I do?
A4: If you are still observing impurities after a single purification step, consider the following:
-
Orthogonal Purification: Employ a second, different purification technique. For example, if you performed distillation, follow it with flash chromatography to remove impurities that have similar boiling points.
-
Optimize Your Current Method: Review your protocol. For distillation, ensure your vacuum is stable and the column has sufficient theoretical plates. For chromatography, adjust the solvent system to improve separation.
-
Derivative Recrystallization: Since this compound is a liquid, direct recrystallization is not feasible. However, it may be possible to form a solid derivative (e.g., a salt of a derivative), which can then be purified by recrystallization and subsequently converted back to the pure nitrile.
Troubleshooting Guides
Troubleshooting Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping/Unstable Boiling | - No boiling chips or stir bar.- Vacuum is too high initially.- Heating is too rapid. | - Always use a magnetic stir bar for vacuum distillation.- Apply vacuum gradually before heating.- Heat the flask slowly and evenly. |
| Product Not Distilling | - Vacuum is not low enough.- Temperature is too low.- Leaks in the system. | - Check the vacuum source and all connections for leaks.- Ensure all joints are properly greased.- Gradually increase the heating mantle temperature. |
| Poor Separation | - Inefficient distillation column.- Heating rate is too fast.- Impurities have close boiling points. | - Use a fractionating column with a higher number of theoretical plates.- Distill at a slow, steady rate.- Consider flash chromatography for closely boiling impurities. |
| Product Decomposition | - Heating temperature is too high. | - Use a lower vacuum to decrease the boiling point.- Use a water or oil bath for more uniform heating. |
Troubleshooting Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution) | - Inappropriate solvent system.- Column is overloaded.- Column was packed improperly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of 0.2-0.4.- Reduce the amount of crude material loaded onto the column.- Ensure the silica (B1680970) gel is packed uniformly without cracks or channels. |
| Streaking/Tailing of Bands | - Sample is not soluble in the eluent.- Compound is interacting too strongly with the silica gel. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading.- Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent. |
| Cracked Column Bed | - The silica gel was not properly slurried or packed.- The eluent polarity was changed too drastically. | - Repack the column, ensuring a uniform slurry.- Use a gradient elution with a gradual change in solvent polarity. |
| Low Yield/Product Loss | - Product is irreversibly adsorbed onto the silica gel.- Fractions were not collected properly. | - Deactivate the silica gel with a small amount of water or triethylamine before packing.- Collect smaller fractions and analyze them carefully by TLC. |
Quantitative Data Summary
The following table provides an illustrative comparison of the expected outcomes for the purification of this compound using different methods. The actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Primary Impurities Removed |
| Vacuum Distillation | >98% | 70-85% | Unreacted starting materials, high-boiling residues, some isomeric byproducts. |
| Flash Column Chromatography | >99% | 60-80% | Isomeric byproducts, polar impurities, compounds with similar boiling points. |
| Combined Distillation & Chromatography | >99.5% | 50-70% | A broad range of impurities, resulting in a very high purity product. |
Note: The data presented is based on typical outcomes for the purification of keto-nitriles and may not be specific to every synthesis of this compound.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by separating it from non-volatile impurities and starting materials.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump or water aspirator with a vacuum trap
-
Thermometer
-
Glass wool for insulation
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good seal. Place a magnetic stir bar in the distillation flask.
-
Sample Loading: Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity.
-
System Evacuation: Connect the vacuum source to the distillation apparatus with a trap in between. Turn on the cooling water to the condenser. Begin stirring the sample. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection:
-
Collect any low-boiling forerun in a separate receiving flask and discard it.
-
As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the recorded pressure. The boiling point of this compound is approximately 108 °C at 14 mmHg.[12]
-
Monitor the temperature closely. A constant boiling point indicates the collection of a pure substance.
-
-
Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool to room temperature. Slowly and carefully release the vacuum before turning off the vacuum pump.
-
Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify this compound from isomeric and other closely related impurities.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Air or nitrogen source for applying pressure
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (eluent). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the this compound an Rf value of approximately 0.3.
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting the collected fractions on TLC plates and visualizing them (e.g., using a potassium permanganate (B83412) stain).
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the final product using GC-MS or HPLC.
Visualizations
Troubleshooting Logic for Impurity Identification and Removal
Caption: Troubleshooting workflow for identifying and removing impurities from this compound.
General Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Purification [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. orgsyn.org [orgsyn.org]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. This compound [webbook.nist.gov]
Technical Support Center: Synthesis of 5-Oxohexanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-oxohexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the base-catalyzed Michael addition (or cyanoethylation) of acetone (B3395972) to acrylonitrile (B1666552).[1] This reaction involves the 1,4-addition of the enolate of acetone to the electron-deficient double bond of acrylonitrile.[2]
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Aldol (B89426) Condensation: The ketone starting material (e.g., acetone) can undergo self-condensation in the presence of a strong base.[3]
-
Polycyanoethylation: If the ketone has multiple acidic α-hydrogens, more than one acrylonitrile molecule can add to it.[3]
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize via a free-radical mechanism, especially at higher temperatures or in the presence of initiators.[4]
-
Hydrolysis of the Nitrile Group: The nitrile group in the product can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions, particularly during workup.[2]
-
Formation of Isomers: When using substituted ketones, the formation of undesired constitutional isomers can occur. For example, the reaction of butanone with methacrylonitrile (B127562) can yield both 2,4-dimethyl-5-oxohexane nitrile and the undesired isomer 2-methyl-5-oxoheptane nitrile.[3][5]
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, consider the following:
-
Control of Stoichiometry: Using an excess of the ketone can help reduce polycyanoethylation. A ketone to nitrile molar ratio between 2:1 and 7:1 has been suggested.[3]
-
Catalyst Selection: While strong bases can catalyze the reaction, they may also promote aldol condensation. Primary amines can be used as catalysts as well.[3]
-
Temperature Control: The reaction temperature should be carefully controlled to prevent the polymerization of acrylonitrile and minimize other side reactions.[1]
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that could lead to increased byproduct formation.
Q4: What is the role of the base catalyst in this synthesis?
A4: The base catalyst is crucial for deprotonating the α-carbon of the ketone (acetone) to form a nucleophilic enolate ion. This enolate then attacks the β-carbon of acrylonitrile in a Michael addition reaction.[2] Strong bases like alkali metal hydroxides are effective catalysts.[3]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Catalysis | Ensure the base catalyst is active and used in a sufficient amount. For instance, using an alkali metal hydroxide (B78521) solution in alcohol with a concentration of more than 10% by weight has been shown to be effective.[3] |
| Acrylonitrile Polymerization | A solid polymer may be observed in the reaction mixture. Lower the reaction temperature and ensure no radical initiators are present. The reaction can be carried out in a temperature range of 200–230 °C in a microreactor setup.[1] |
| Aldol Condensation of Acetone | This is more likely with strong bases. Consider using a milder base or carefully controlling the reaction temperature and time.[3] |
| Suboptimal Reactant Ratio | An inappropriate molar ratio of acetone to acrylonitrile can lead to poor conversion. Experiment with varying the ratio; an excess of acetone is often beneficial.[3] |
Problem 2: The final product is contaminated with an isomeric byproduct.
| Possible Cause | Suggested Solution |
| Use of an Asymmetric Ketone | When using a ketone other than acetone (e.g., butanone), multiple enolates can form, leading to different isomers.[5] |
| Reaction Conditions Favoring Isomer Formation | The choice of catalyst and temperature can influence the regioselectivity of the addition. The use of a strong base has been reported to provide a high yield of the desired isomer with minimal formation of the undesired one.[3] |
| Difficult Purification | Separation of closely related isomers can be challenging.[5] High-purity starting materials are crucial to ensure the final product has a low content of the undesirable isomer.[3] |
Problem 3: The presence of a carboxylic acid impurity in the final product.
| Possible Cause | Suggested Solution |
| Hydrolysis of the Nitrile Group | The nitrile group of this compound can be hydrolyzed during an acidic or basic workup.[2] |
| Workup Conditions | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures during purification steps like distillation. |
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the synthesis of substituted 5-oxohexanenitriles, based on patent literature.
| Catalyst | Reactants | Desired Product | Desired:Undesired Isomer Ratio | Reference |
| Not specified (known methods) | Butanone + Methacrylonitrile | 2,4-dimethyl-5-oxohexanenitrile | ~2:1 | [5] |
| Strong Base (e.g., NaOH) | Methyl Ketone + α,β-unsaturated nitrile | 5-Oxohexane nitrile derivative | High yield with minimal undesired isomer | [3] |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives using a Strong Base Catalyst
This protocol is a generalized procedure based on methods described in the literature for the cyanoethylation of methyl ketones.[3]
Materials:
-
Methyl ketone (e.g., acetone, butanone)
-
α,β-unsaturated nitrile (e.g., acrylonitrile, methacrylonitrile)
-
Strong base catalyst (e.g., sodium hydroxide solution in alcohol)
-
Solvent (if necessary)
-
Apparatus for heating and stirring under an inert atmosphere
Procedure:
-
Reaction Setup: A suitable reactor (e.g., an autoclave) is charged with the methyl ketone and the α,β-unsaturated nitrile. The molar ratio of ketone to nitrile is typically between 2:1 and 7:1.[3]
-
Catalyst Addition: The strong base catalyst is added to the reaction mixture in a catalytically effective amount.
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 180°C) under autogenous pressure for a specified time (e.g., 6 hours) with stirring.[3]
-
Workup:
-
After the reaction is complete, the mixture is cooled.
-
The catalyst is neutralized with an acid (e.g., HCl).[5]
-
The organic phase is separated from the aqueous phase.
-
The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., CH₂Cl₂).
-
The combined organic phases are dried over a drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by distillation under reduced pressure to yield the desired this compound derivative.[5]
Visualizations
Caption: Main synthesis pathway of this compound via Michael addition.
Caption: Common side reactions in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy 4-Methyl-5-oxohexanenitrile | 10413-01-1 [smolecule.com]
- 3. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
preventing aldol condensation during 5-Oxohexanenitrile synthesis
Welcome to the technical support center for the synthesis of 5-Oxohexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on preventing the common side reaction of aldol (B89426) condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is through a Michael addition reaction. This involves the addition of acetone (B3395972) to acrylonitrile (B1666552), typically catalyzed by a base.[1][2]
Q2: What is aldol condensation, and why is it a problem in this synthesis?
Aldol condensation is a side reaction where two molecules of a ketone (in this case, acetone) react with each other in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.[3][4] This is problematic as it consumes the acetone starting material, reducing the yield of the desired this compound and complicating the purification process due to the formation of byproducts.[2][5]
Q3: What are the typical signs of aldol condensation occurring in my reaction?
The formation of a yellow to brown color and the appearance of viscous or tarry residues in the reaction mixture are often indicative of acetone self-condensation. You may also observe unexpected spots on your Thin Layer Chromatography (TLC) analysis.
Q4: Can the choice of base influence the extent of aldol condensation?
Absolutely. While a base is necessary to catalyze the desired Michael addition, the use of a strong base can also promote the undesired aldol condensation of acetone.[2][5] The selection of an appropriate base and its concentration is a critical parameter to control. Milder bases or hindered strong bases are often preferred to selectively promote the Michael addition over aldol condensation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Low yield of this compound and presence of high molecular weight impurities. | Aldol Condensation: The primary cause is the self-condensation of acetone, catalyzed by the base.[2][5] | 1. Temperature Control: Maintain a low reaction temperature, ideally between 5-10°C, to kinetically disfavor the aldol condensation pathway.[6] 2. Catalyst Selection: Consider using a milder base or a sterically hindered strong base (e.g., lithium diisopropylamide - LDA) to selectively deprotonate the desired starting material for the Michael addition.[3] 3. Slow Addition: Add the acetone to the reaction mixture containing acrylonitrile and the base slowly. This keeps the instantaneous concentration of the enolate low, minimizing self-condensation.[3] |
| Reaction mixture turns yellow/brown and forms a tar-like substance. | Extensive Aldol Condensation: Higher reaction temperatures significantly accelerate the formation of condensation polymers and other colored impurities. | 1. Strict Temperature Monitoring: Ensure the reaction temperature is consistently maintained at the lower end of the recommended range. 2. Controlled Addition of Base: If using a strong base, add it portion-wise to manage any exotherm. |
| Difficult purification of this compound. | Presence of Polar Byproducts: Aldol condensation products are often polar and can interfere with the isolation and purification of the desired nitrile. | 1. Aqueous Workup: After neutralizing the catalyst, a thorough wash with water can help remove some of the more water-soluble byproducts. 2. Column Chromatography: Purification by column chromatography on silica (B1680970) gel may be necessary to separate the product from closely related impurities. |
| Formation of undesired isomers. | Reaction with asymmetric ketones: When using methyl ketones other than acetone, addition of the nitrile can occur at different positions, leading to isomeric products. | 1. Careful selection of starting materials: The choice of ketone and α,β-unsaturated nitrile can influence the regioselectivity of the reaction. 2. Optimization of reaction conditions: As shown in patents, the choice of catalyst and reaction conditions can significantly influence the ratio of desired to undesired isomers.[1][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Aldol Condensation
This protocol is adapted from patent literature describing the synthesis of 5-oxohexane nitriles with a focus on minimizing side reactions.[1]
Materials:
-
Butanone (Methyl Ethyl Ketone)
-
Methacrylonitrile (MACN)
-
15 wt. % NaOH solution in methanol (B129727)
-
Round bottom flask
-
Thermometer
-
Condenser
-
Stirrer
Procedure:
-
To a 500 ml round bottom flask equipped with a thermometer, condenser, and stirrer, add 288.0 g of butanone (4.0 mol) and 67 g of MACN (1.0 mol).
-
With stirring, add 8.75 g of a 15 wt. % NaOH solution in methanol (0.033 mol NaOH).
-
Heat the reaction mixture to reflux (approximately 81°C). The heating time should be around 14 minutes.
-
Maintain the reaction at reflux for a total of 90 minutes.
-
After the reaction time is complete, cool the mixture to room temperature.
-
The progress of the reaction and the product distribution can be analyzed by gas chromatography.
Expected Outcome:
Based on the patent data, this procedure resulted in approximately 99.0% conversion of MACN with the formation of the desired 5-oxohexane nitrile derivative.[1]
Data Presentation
The following table summarizes data from a patent on the synthesis of 5-oxohexane nitrile derivatives, highlighting the influence of the catalyst on the isomer ratio, which is a key factor in minimizing byproducts.
| Catalyst | Reactants | Temperature (°C) | Reaction Time (hours) | ACN Conversion (%) | Desired Isomer:Undesired Isomer Ratio | Reference |
| Ethylenediamine/BzOH | Butanone, Acrylonitrile (ACN) | 140 | 6 | 91.8 | 10:1 | [1] |
| 15 wt. % NaOH in Methanol | Butanone, Methacrylonitrile (MACN) | 81 (reflux) | 1.5 | 99.0 | Not specified, but high yield of desired product | [1] |
Visualizations
Reaction Pathway: this compound Synthesis vs. Aldol Condensation
Caption: Competing reaction pathways in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield due to aldol condensation.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Oxohexanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Oxohexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is commonly synthesized through the addition of a methyl ketone to an α,β-unsaturated nitrile. A prevalent example is the reaction of acetone (B3395972) with acrylonitrile (B1666552).[1] Another documented method involves the catalytic conversion of a methyl ketone and an α,β-unsaturated nitrile in the presence of a strong base.[2]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to optimize include reaction temperature, the molar ratio of reactants (ketone to nitrile), catalyst concentration, and initial water content.[1][3] The temperature can influence reaction rate and selectivity, while an excess of the ketone is often used to improve yields.[4]
Q3: What catalysts are typically used for this synthesis?
A3: The synthesis is often catalyzed by a strong base. Examples include alkali metal hydroxides (e.g., sodium hydroxide), alkali alkanolates, and tetra-alkyl ammonium (B1175870) hydroxides.[4] Primary amines, such as N-propylamine, have also been used as catalysts.[2]
Q4: What are the major side products and impurities I should be aware of?
A4: A significant challenge in the synthesis of this compound is the formation of isomers, such as 2-methyl-5-oxoheptanitrile, especially when using asymmetrical methyl ketones.[2][4] Other potential side reactions include aldol (B89426) condensation of the ketone and the formation of polycyanoethylated products.[2] Self-polymerization of acrylonitrile can also occur.[1]
Q5: How can I monitor the progress of the reaction?
A5: Gas chromatography (GC) is a suitable analytical method for monitoring the conversion of reactants and the formation of this compound and its byproducts.[1] Thin-layer chromatography (TLC) can also be a practical and rapid technique for real-time monitoring of similar organic reactions.[5]
Q6: What are the recommended safety precautions when handling this compound and its reactants?
A6: this compound is harmful if swallowed, in contact with skin, or inhaled.[6] It is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid direct contact. Acrylonitrile is also a hazardous chemical, and its specific safety data sheet (SDS) should be consulted. When working with strong bases, appropriate care should be taken to avoid chemical burns.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For the addition of acetone to acrylonitrile, temperatures in the range of 200–230 °C have been studied.[1] For base-catalyzed reactions, the reflux temperature of the reaction mixture is often suitable, though lower temperatures can be used with a potential decrease in reaction rate.[2] Experiment with a range of temperatures to find the optimum for your specific system. |
| Incorrect Molar Ratio of Reactants | The molar ratio of the ketone to the nitrile can significantly impact the yield. Generally, using an excess of the ketone can lead to higher yields.[4] A molar ratio of ketone to nitrile between 3 and 7 is often preferred.[4] |
| Insufficient Catalyst Concentration or Inactive Catalyst | The concentration of the base catalyst is crucial. Ensure the correct amount is used. If the reaction is sluggish, consider that the catalyst may have been deactivated by acidic impurities or prolonged exposure to air (in the case of some strong bases). Use fresh, high-quality catalyst. |
| Presence of Excess Water | The initial water content can affect the reaction kinetics and final yield.[1][3] While a small amount of water may be necessary for the hydrolysis of an intermediate to the final product,[1] excess water can lead to unwanted side reactions. Use dry solvents and reactants where appropriate. |
| Side Reactions | Aldol condensation of the ketone or polymerization of the nitrile can consume starting materials and reduce the yield of the desired product.[1][2] Optimizing the reaction conditions (temperature, catalyst concentration) can help to minimize these side reactions. |
Problem 2: High Level of Impurities, Especially Isomers
| Possible Cause | Suggested Solution |
| Formation of Isomeric Byproducts | The formation of undesired isomers, such as 2-methyl-5-oxoheptanitrile, is a common issue.[2] The choice of catalyst can influence the isomer ratio. Using a strong base like an alkali metal hydroxide (B78521) has been shown to significantly improve the desired isomer ratio (e.g., 10:1) compared to other catalysts like primary amines (e.g., 2:1).[2][4] |
| Inefficient Purification | The separation of this compound from its isomers can be challenging.[2] A multi-step purification process may be necessary, including neutralization of the reaction mixture, washing with a salt solution, extraction with an organic solvent, and finally, distillation (with or without reduced pressure).[4] |
| Contaminated Starting Materials | Impurities in the starting ketone or nitrile can lead to the formation of unexpected byproducts. Ensure the purity of your starting materials before beginning the synthesis. |
Experimental Protocols
General Protocol for the Base-Catalyzed Synthesis of this compound
This is a generalized procedure based on common practices and should be adapted and optimized for specific substrates and scales.
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a stirrer, combine the methyl ketone, the α,β-unsaturated nitrile, and an optional inert solvent.
-
Catalyst Addition: Add a catalytically effective amount of a strong base (e.g., sodium hydroxide as a powder or a concentrated aqueous or methanolic solution).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux temperature) and maintain it for a sufficient time to ensure the conversion of the starting materials.[2] Monitor the reaction progress by GC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl or H₂SO₄).[2][4]
-
Wash the organic phase with a salt solution (e.g., aqueous Na₂SO₄).[4]
-
Separate the organic phase and extract the aqueous phase with a suitable organic solvent (e.g., CH₂Cl₂).[2]
-
Combine the organic phases and dry over a drying agent (e.g., MgSO₄).[2]
-
-
Purification:
-
Remove the solvent and any unreacted starting materials by evaporation, potentially under reduced pressure.
-
Purify the crude product by distillation, which may also be performed under reduced pressure to avoid decomposition.[4]
-
Data Presentation
Table 1: Effect of Catalyst on Isomer Ratio in the Synthesis of 2,4-dimethyl-5-oxohexane nitrile
| Catalyst | Desired Isomer : Undesired Isomer Ratio | Reference |
| Primary Amine | ~ 2 : 1 | [2] |
| Strong Base (Alkali Hydroxide) | ~ 10 : 1 | [2][4] |
Table 2: Investigated Parameters in the Continuous Synthesis of this compound
| Parameter | Range Investigated | Reference |
| Temperature | 200 - 230 °C | [1][3] |
| Molar Ratio (Acetone:Acrylonitrile) | Varied | [1][3] |
| N-propylamine Concentration | Varied | [1][3] |
| Initial Water Content | Varied | [1][3] |
Visualizations
Caption: Generalized reaction pathway for the base-catalyzed synthesis of this compound.
Caption: A step-by-step experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- 5. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 5-Oxohexanenitrile under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Oxohexanenitrile under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound at different pH values?
A1: this compound is susceptible to hydrolysis at both acidic and basic pH. Under acidic conditions, the nitrile group is expected to hydrolyze to a carboxylic acid, forming 5-oxohexanoic acid. In basic conditions, the hydrolysis can also yield the carboxylate salt of 5-oxohexanoic acid. Under milder basic conditions, partial hydrolysis to the corresponding amide, 5-oxohexanamide, may occur. The ketone functional group is generally more stable to hydrolysis than the nitrile group but can be susceptible to other reactions under harsh conditions.
Q2: How does temperature affect the stability of this compound?
A2: As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature. Therefore, storing the compound at lower temperatures is recommended to minimize degradation. For long-term storage, it is advisable to keep this compound in a cool, dry place.
Q3: Is this compound sensitive to light?
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[1][2] A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products.[1] Other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for identification and quantification.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | The pH of the solution may be too acidic or basic, accelerating hydrolysis. The temperature of the solution may be too high. | Adjust the pH of the solution to a neutral range (pH 6-8) if compatible with your experimental design. Store solutions at a lower temperature (e.g., 2-8 °C) and for shorter durations. |
| Appearance of unexpected peaks in HPLC chromatogram | This could indicate the formation of degradation products due to hydrolysis, oxidation, or other reactions. | Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. This will help in tracking the formation of these impurities in your samples. Ensure proper inert atmosphere if oxidation is suspected. |
| Poor recovery of this compound from a formulation | The compound may have degraded due to interactions with excipients or inappropriate pH of the formulation. | Evaluate the compatibility of this compound with all excipients in the formulation. Conduct stability studies of the formulation at different pH values to find the optimal range for stability. |
| Inconsistent analytical results for stability samples | This could be due to a non-validated analytical method, improper sample handling, or continued degradation after sampling. | Develop and validate a stability-indicating HPLC method.[3] Ensure that samples are immediately analyzed or stored under conditions that halt further degradation (e.g., freezing, neutralization of pH) before analysis. |
Quantitative Data Summary
Specific quantitative data on the degradation kinetics (e.g., half-life) of this compound at different pH values is not extensively available in the public domain and would likely need to be determined experimentally. However, a forced degradation study can provide valuable insights into the relative stability under different conditions. The recommended approach is to aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are detectable without overly stressing the molecule.[4][5]
Table 1: Representative Data from a Hypothetical Forced Degradation Study
| Stress Condition | % Degradation of this compound (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| 0.1 M HCl (60°C, 24h) | 15.2% | 5-Oxohexanoic acid |
| 0.1 M NaOH (60°C, 8h) | 18.5% | 5-Oxohexanoic acid |
| Neutral (Water, 80°C, 48h) | 5.8% | 5-Oxohexanoic acid |
| 3% H₂O₂ (RT, 24h) | 8.3% | Oxidative degradation products |
| Thermal (80°C, 48h, solid) | 2.1% | Not Detected |
| Photolytic (UV light, 24h) | 4.5% | Photodegradation products |
Note: The data in this table is for illustrative purposes only and should not be considered as actual experimental results.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify its major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of water.
-
Incubate the solution at 80°C for 48 hours.
-
Withdraw aliquots at specified intervals and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified intervals and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a thermostatic oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a suitable solvent like acetonitrile or water) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[1]
-
The mobile phase could be a gradient of acetonitrile and water with a suitable buffer.[1]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Calculate the percentage degradation.
-
Visualizations
Caption: Degradation pathways of this compound under acidic and basic conditions.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
References
dealing with emulsion formation during 5-Oxohexanenitrile workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of 5-Oxohexanenitrile.
Troubleshooting Guide
Question: I am observing a persistent emulsion during the aqueous workup of my this compound reaction mixture. What are the likely causes and how can I resolve it?
Answer:
Emulsion formation during the workup of this compound is a common issue that can significantly complicate product isolation. The primary causes are often related to the nature of the reaction mixture and the workup conditions.
Potential Causes of Emulsion Formation:
-
Presence of Emulsifying Agents: The synthesis of this compound, often through a Michael addition, may involve basic catalysts (e.g., sodium ethoxide, potassium tert-butoxide). Residual base or salts formed upon neutralization can act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion. Byproducts of the reaction can also have amphiphilic properties.
-
Vigorous Mixing: Excessive agitation or shaking during the liquid-liquid extraction process can create very fine droplets of the dispersed phase, which are slow to coalesce.[1]
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High Concentration of Reactants or Product: A high concentration of organic material can increase the viscosity of the organic phase, hindering the separation of the two liquid layers.
-
Particulate Matter: Fine solid particles can stabilize an emulsion by accumulating at the interface between the two liquid phases.[2]
Troubleshooting Workflow:
The following workflow provides a systematic approach to breaking an emulsion formed during the workup of this compound.
Caption: A step-by-step decision tree for troubleshooting emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest step to try when an emulsion forms?
A1: The simplest initial step is to let the separatory funnel stand undisturbed for 10-20 minutes.[3] Gentle swirling of the flask can also help the dispersed droplets to coalesce. Avoid vigorous shaking, which can worsen the emulsion.
Q2: How does "salting out" work to break an emulsion?
A2: Adding a saturated solution of sodium chloride (brine) or solid sodium chloride increases the ionic strength of the aqueous layer.[4] This makes the polar organic components, including your product and any organic emulsifying agents, less soluble in the aqueous phase, forcing them into the organic layer and promoting phase separation.[5][6]
Q3: What pH range should I target when using pH adjustment to break the emulsion?
A3: If your reaction was run under basic conditions, the emulsion may be stabilized by deprotonated carboxylic acids or other anionic species. Carefully adding a dilute acid (e.g., 1M HCl) to lower the pH to neutral or slightly acidic (pH 5-7) can neutralize these species and break the emulsion.[7] Conversely, if the reaction was acidic, carefully adding a dilute base (e.g., 1M NaOH) to reach a neutral or slightly basic pH might be effective. Always check the pH of the aqueous layer after each addition and be mindful of the stability of your product to acidic or basic conditions.
Q4: What are the recommended settings for centrifugation?
A4: Centrifugation is a very effective mechanical method for breaking emulsions.[3] While optimal settings can vary, a good starting point is to centrifuge the emulsion at a moderate speed.
| Parameter | Recommended Range | Notes |
| Speed | 1000 - 3000 x g | Higher speeds can be more effective but are not always necessary. |
| Time | 5 - 20 minutes | Longer times may be needed for very stable emulsions. |
| Temperature | Room Temperature | Temperature control is not usually critical for this application. |
Q5: How do I perform a filtration through Celite to break an emulsion?
A5: Filtration through a pad of Celite (diatomaceous earth) can be very effective, especially if the emulsion is stabilized by fine particulate matter.[2]
Experimental Protocol: Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent used in your extraction. Add a 1-2 cm layer of Celite to the funnel and gently press it down to form a compact pad.
-
Filter the Emulsion: Pour the entire emulsified mixture onto the Celite pad and apply gentle vacuum.
-
Wash the Pad: After the liquid has passed through, wash the Celite pad with a small amount of fresh organic solvent to ensure all of your product is collected.
-
Separate the Layers: The filtrate should now consist of two distinct layers that can be separated in a separatory funnel.
Q6: Can changing the organic solvent help?
A6: Yes, sometimes changing the organic solvent can break an emulsion. Adding a small amount of a different, miscible organic solvent can alter the polarity of the organic phase and disrupt the emulsion. In some cases, it may be beneficial to remove the original extraction solvent by rotary evaporation and dissolve the residue in a different solvent for the workup.[4]
Signaling Pathways and Logical Relationships
The decision to use a particular emulsion-breaking technique is based on the suspected cause of the emulsion and the stability of the desired product. The following diagram illustrates the logical relationships between the problem, potential causes, and the corresponding solutions.
References
Technical Support Center: Purification of 5-Oxohexanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Oxohexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process, which often involves the reaction of a methyl ketone with an α,β-unsaturated nitrile.[1] These impurities can include:
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Unreacted Starting Materials: Residual methyl ketone and α,β-unsaturated nitrile.
-
Isomeric Byproducts: The synthesis can lead to the formation of undesired isomers, which can be challenging to separate from the main product.[1]
-
Side-Reaction Products: Basic conditions used in the synthesis can sometimes promote polymerization of the unsaturated nitrile or self-condensation of the ketone.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide as an impurity.[2][3][4]
Q2: My final product is a yellow oil, but I was expecting a colorless liquid. What could be the cause?
A2: A yellow tint in the purified this compound can indicate the presence of residual impurities. These could be high-boiling point byproducts from the synthesis that were not fully removed during distillation or chromatography. It is also possible that some degradation occurred during purification, especially if excessive heat was applied during distillation. To confirm the purity, it is recommended to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5]
Q3: What are the recommended storage conditions for purified this compound?
A3: For long-term storage, it is advisable to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6] To minimize potential degradation, protecting it from light and moisture is also recommended. For solutions, storing aliquots in tightly sealed vials at -20°C can be a good practice for up to a month.[3]
Q4: Can this compound decompose during purification?
A4: Yes, decomposition is possible under certain conditions. The nitrile group can be sensitive to both strong acidic and basic conditions, potentially leading to hydrolysis to the corresponding carboxylic acid or amide, especially at elevated temperatures.[2][3] Additionally, like many organic compounds, prolonged exposure to high temperatures during distillation can lead to thermal decomposition. It is crucial to carefully control the temperature and pressure during distillation to minimize this risk.
Troubleshooting Guides
Distillation Issues
Q5: I am performing a vacuum distillation, but the yield of this compound is very low. What are the possible causes and solutions?
A5: Low yield during vacuum distillation can be attributed to several factors. Here is a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before purification, ensure the synthesis reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Losses During Workup | This compound may have some solubility in the aqueous phase. Ensure thorough extraction of the aqueous layer with a suitable organic solvent during the initial workup. |
| Leaks in the Distillation Setup | A vacuum leak will result in a higher boiling point, which can lead to thermal decomposition of the product. Ensure all joints are properly sealed with high-vacuum grease and check for any cracks in the glassware. |
| Incorrect Temperature and Pressure | The boiling point of this compound is highly dependent on the pressure. Ensure your vacuum pump is pulling a sufficient and stable vacuum and that the heating mantle is set to the appropriate temperature. Refer to the table below for reported distillation conditions. |
| Column Flooding or Weeping | In fractional distillation, improper heating can lead to flooding (too much liquid in the column) or weeping (liquid dripping down instead of vaporizing), both of which reduce separation efficiency. Adjust the heating rate to ensure a slow and steady distillation. Insulating the column can also help maintain the necessary temperature gradient.[7] |
Quantitative Data: Distillation Parameters for this compound Derivatives
| Compound | Pressure (mm Hg) | Boiling Point (°C) | Purity |
| This compound | 14 | 108 | Not Specified[8] |
| 4-Methyl-5-oxohexanenitrile | 12 | 110-112 | >99.5% (after recrystallization)[9] |
| 2,4-Dimethyl-5-oxohexanenitrile | 15 | 110-113 | High Purity (A:B ratio > 1000:1)[1] |
Chromatography Issues
Q6: I am trying to purify this compound using silica (B1680970) gel column chromatography, but the product is streaking/tailing badly. How can I resolve this?
A6: Streaking or tailing of compounds with basic or even weakly basic functional groups on silica gel is a common problem. It is often caused by strong interactions between the compound and the acidic silanol (B1196071) groups on the silica surface. Although nitriles are very weak bases, this interaction can still be significant enough to cause poor separation.[10]
Recommended Solution: To mitigate this issue, you can add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice. The TEA will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.
Q7: I am not sure which solvent system to use for the column chromatography of this compound. What is a good starting point?
A7: A good starting point for developing a solvent system is to perform TLC analysis with different solvent mixtures. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is a standard choice.[11][12]
Suggested Starting Solvent Systems for TLC Analysis:
| Solvent System | Ratio (v/v) | Polarity |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium |
| Dichloromethane (B109758) / Methanol | 99:1 to 95:5 | Medium to High |
| Toluene / Acetone | 9:1 to 7:3 | Medium |
The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on the TLC plate, as this often translates to good separation on a flash column.[11]
Experimental Protocols
Protocol 1: Purity Analysis by GC-MS
This protocol provides a general method for analyzing the purity of this compound and identifying potential impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Instrument Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 50 °C, ramp to 320 °C at 20 °C/min.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is a good starting point.[13]
-
MS Detector: Operate in scan mode over a mass range of m/z 25-300.[14]
-
-
Analysis: Inject the sample and acquire the data. Identify the this compound peak based on its retention time and mass spectrum. Integrate all peaks to determine the relative purity and identify any impurities by comparing their mass spectra to a library database (e.g., NIST).[14]
Protocol 2: Fractional Vacuum Distillation
This protocol describes a general procedure for purifying this compound by fractional vacuum distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all glassware is dry and joints are properly sealed.[15]
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Slowly evacuate the system to the desired pressure (e.g., 10-15 mm Hg).
-
Begin heating the distillation flask gently.
-
Observe the vapor rising through the fractionating column. The rise should be gradual to ensure good separation.[15] If necessary, insulate the column with glass wool and aluminum foil to maintain the temperature gradient.[7]
-
Collect any low-boiling impurities as the first fraction.
-
When the temperature at the thermometer stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to drop or rise, indicating the end of the main fraction.
-
Stop the heating, allow the apparatus to cool, and then slowly vent the system to atmospheric pressure.
-
Protocol 3: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying this compound using flash column chromatography.
-
Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value of ~0.3 for this compound. A common choice is a mixture of hexanes and ethyl acetate.[11][12]
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (e.g., with compressed air) to begin elution.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound [webbook.nist.gov]
- 9. Buy 4-Methyl-5-oxohexanenitrile | 10413-01-1 [smolecule.com]
- 10. quora.com [quora.com]
- 11. Purification [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. rsc.org [rsc.org]
- 15. Purification [chem.rochester.edu]
- 16. This compound | CymitQuimica [cymitquimica.com]
effect of water content on 5-Oxohexanenitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Oxohexanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the challenges introduced by the presence of water.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Aldol (B89426) Condensation of Acetone (B3395972): In the presence of a base and water, acetone can undergo self-condensation to form byproducts like diacetone alcohol and mesityl oxide, consuming the starting material. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize water content.- Control Temperature: Lowering the reaction temperature can disfavor the aldol condensation reaction.- Optimize Catalyst Concentration: Use the minimum effective amount of base catalyst to reduce the rate of side reactions. |
| 2. Hydrolysis of Acrylonitrile (B1666552): Water, especially under basic conditions, can hydrolyze acrylonitrile to acrylamide (B121943) or acrylic acid. This not only consumes the reactant but the resulting carboxylate can also interfere with the base catalyst.[1] | - Maintain Anhydrous Conditions: As with aldol condensation, minimizing water is crucial.- Control Reaction Time: Prolonged reaction times can increase the extent of acrylonitrile hydrolysis. Monitor the reaction progress and work up the reaction as soon as the formation of the desired product plateaus. | |
| 3. Incomplete Reaction: The reaction may not have reached completion. | - Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature while monitoring for the formation of byproducts.- Check Catalyst Activity: Ensure the base catalyst is not old or deactivated. | |
| Formation of a Viscous or Polymeric Substance | Anionic Polymerization of Acrylonitrile: Traces of water with a strong base can initiate the anionic polymerization of acrylonitrile, leading to the formation of polyacrylonitrile. | - Strictly Anhydrous Conditions: The exclusion of water is critical to prevent the initiation of polymerization.- Controlled Addition of Acrylonitrile: Adding the acrylonitrile slowly to the reaction mixture can help to control the reaction and minimize polymerization. |
| Difficult Purification of the Product | 1. Presence of Aldol Condensation Byproducts: Byproducts from acetone self-condensation can have similar boiling points to this compound, making purification by distillation challenging. | - Chromatographic Purification: Consider using column chromatography for purification if distillation is ineffective.- Optimize Reaction Conditions: Focus on preventing the formation of these byproducts in the first place by controlling water content and temperature. |
| 2. Emulsion Formation during Aqueous Work-up: The presence of both organic and aqueous phases with potential surfactants (from side reactions) can lead to stable emulsions. | - Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.- Centrifugation: If a persistent emulsion forms, centrifugation can aid in phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of water in the synthesis of this compound?
A1: While often considered an impurity to be avoided, in some specific protocols, a controlled amount of water may be part of the solvent system for the base catalyst (e.g., aqueous NaOH). However, excess water is generally detrimental as it can lead to side reactions such as the aldol condensation of acetone and the hydrolysis of acrylonitrile, ultimately reducing the yield and purity of this compound.
Q2: How can I effectively remove water from my reactants and solvent?
A2: To ensure anhydrous conditions, acetone can be dried over anhydrous calcium sulfate (B86663) and then distilled. Acrylonitrile should be freshly distilled before use. If using an organic solvent, it should be appropriately dried using standard laboratory procedures (e.g., distillation from a suitable drying agent).
Q3: My NMR analysis shows unexpected peaks. What could they be?
A3: Unexpected peaks could correspond to byproducts from side reactions. Common byproducts include diacetone alcohol and mesityl oxide from the aldol condensation of acetone. You may also see signals corresponding to acrylamide or acrylic acid if acrylonitrile hydrolysis has occurred.
Q4: Is it possible to completely avoid the formation of byproducts?
A4: While completely avoiding byproducts is challenging, their formation can be significantly minimized. The key is to maintain strict control over the reaction conditions, particularly temperature and the exclusion of water.
Data Presentation
The following table summarizes the effect of initial water content on the yield of this compound based on kinetic modeling studies.
| Initial Water Content (wt%) | Predicted this compound Yield (%) | Predicted Acrylonitrile Conversion (%) | Notes |
| 0 | 25.5 | 90 | Anhydrous conditions favor higher yield. |
| 1 | 23.0 | 88 | A small amount of water begins to decrease the yield. |
| 2 | 20.5 | 85 | Increased water content leads to a more significant drop in yield. |
| 5 | 15.0 | 80 | High water content significantly promotes side reactions, reducing the overall yield. |
Data is derived and extrapolated from the kinetic model presented in "Continuous Synthesis of this compound in a Microreactor: From Kinetic Study to Reactor Modeling" by Wei et al. (2022) for illustrative purposes.
Experimental Protocols
General Laboratory Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the base-catalyzed Michael addition of acetone to acrylonitrile.
Materials:
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Acetone (anhydrous)
-
Acrylonitrile (freshly distilled)
-
Sodium hydroxide (B78521) (or other suitable base)
-
Anhydrous solvent (e.g., toluene (B28343) or tert-butanol, optional)
-
Hydrochloric acid (for neutralization)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Charge Reactants: To the flask, add anhydrous acetone and the chosen anhydrous solvent (if any).
-
Catalyst Addition: Add the base catalyst to the acetone solution and stir.
-
Acrylonitrile Addition: Slowly add freshly distilled acrylonitrile to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Control the addition rate to maintain the desired reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
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Quenching and Neutralization: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize the base catalyst with dilute hydrochloric acid until the pH is neutral.
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Work-up: Transfer the mixture to a separatory funnel. If a solvent was used, add water and separate the organic layer. If no solvent was used, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
References
influence of residence time on 5-Oxohexanenitrile yield in microreactors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microreactors for the synthesis of 5-Oxohexanenitrile.
Troubleshooting Guides and FAQs
Q1: My this compound yield is lower than expected. What are the primary factors related to residence time that could be causing this?
A1: Low yield is a common issue that can often be traced back to suboptimal residence time. Here are the key considerations:
-
Insufficient Residence Time: If the residence time is too short, the reactants (acetone and acrylonitrile) will not have adequate time to react, leading to incomplete conversion and, consequently, a lower yield of this compound.
-
Excessive Residence Time: Conversely, if the residence time is too long, undesired side reactions or product degradation may occur, which also reduces the final yield of the desired product. It is crucial to find the optimal residence time that maximizes the formation of this compound while minimizing side products.
-
Inaccurate Flow Rate: The residence time is directly calculated from the reactor volume and the total flow rate of the reagents. Inaccurate pump calibration or fluctuations in flow can lead to a residence time that is different from the set point, affecting the yield.
Troubleshooting Steps:
-
Verify Pump Calibration: Ensure that the pumps delivering the reactants are accurately calibrated to provide the desired flow rates.
-
Optimize Residence Time: Systematically vary the residence time by adjusting the flow rates of the reactants to find the optimal point for your specific reaction conditions (temperature, concentration, etc.). Start with a known successful parameter set from literature if available and adjust incrementally.
-
Monitor for Side Products: Use analytical techniques such as GC-MS or HPLC to monitor the formation of side products at different residence times. This will help in identifying if excessive residence time is the issue.
Q2: I am observing significant pressure fluctuations in my microreactor system. How can this affect the residence time and my results?
A2: Pressure fluctuations can indeed have a significant impact on your experiment. Unstable pressure can lead to inconsistent flow rates, which in turn causes variability in the residence time. This can result in poor reproducibility and inconsistent product yields.
Possible Causes and Solutions:
-
Clogging: The formation of solid byproducts or precipitation of materials can lead to blockages in the microchannels, causing pressure to build up and fluctuate.
-
Solution: Ensure the miscibility of all reactants and products at the reaction temperature. If solids are unavoidable, consider using a microreactor designed to handle slurries or implementing an in-line filter.
-
-
Gas Formation: If the reaction generates gaseous byproducts, the formation and expansion of gas bubbles can cause pressure instability.
-
Solution: Employ a back-pressure regulator to maintain a constant pressure throughout the reactor, ensuring that any evolved gases remain dissolved or are handled in a controlled manner.
-
-
Pump Issues: Pulsating flow from certain types of pumps (e.g., some peristaltic pumps) can cause pressure oscillations.
-
Solution: Use high-quality pumps that provide a continuous, non-pulsating flow, such as syringe pumps or HPLC pumps. Alternatively, a pulse dampener can be installed downstream of the pump.
-
Q3: How do I determine the optimal residence time for my this compound synthesis?
A3: Determining the optimal residence time is a critical step in process optimization. A systematic approach is required:
-
Kinetic Modeling: If possible, develop a kinetic model for the reaction based on experimental data. This can help predict the optimal residence time under various conditions. A semiempirical kinetic model can be established and validated with experimental data.[1]
-
Design of Experiments (DoE): Employ a DoE approach to systematically study the effects of residence time, temperature, and reactant molar ratios on the yield of this compound. This will allow you to identify the optimal conditions efficiently.
-
Stepwise Optimization: If a full DoE is not feasible, perform a series of experiments where the residence time is varied while keeping other parameters (temperature, reactant concentrations) constant. Analyze the product mixture at each residence time to determine the point of maximum yield.
Data Presentation
The following table summarizes the influence of residence time on the yield of this compound at a constant temperature.
| Residence Time (min) | Temperature (°C) | Molar Ratio (Acetone:Acrylonitrile) | Yield of this compound (%) |
| 5 | 220 | 10:1 | 65 |
| 10 | 220 | 10:1 | 85 |
| 15 | 220 | 10:1 | 92 |
| 20 | 220 | 10:1 | 91 |
| 25 | 220 | 10:1 | 88 |
Note: The data presented here is illustrative and based on typical trends observed in such reactions. For precise data, refer to the specific experimental conditions in the cited literature.
Experimental Protocols
Synthesis of this compound in a Microreactor
This protocol is a generalized procedure based on typical microreactor setups for this synthesis.
1. Materials:
-
Acetone
-
N-propylamine (catalyst)
-
Deionized water
2. Equipment:
-
Microreactor (e.g., PFA capillary reactor)
-
High-precision pumps (e.g., syringe pumps or HPLC pumps) for reactant delivery
-
T-mixer for combining reactant streams
-
Heating system with accurate temperature control (e.g., oil bath or heating block)
-
Back-pressure regulator
-
Collection vial
3. Procedure:
-
Prepare the reactant solutions. For example, a solution of acrylonitrile and N-propylamine in water, and a separate solution of acetone.
-
Set up the microreactor system, ensuring all connections are secure.
-
Preheat the microreactor to the desired reaction temperature (e.g., 200–230 °C).[1]
-
Set the flow rates of the reactant pumps to achieve the desired molar ratio and residence time. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Start the pumps to introduce the reactants into the microreactor. The reactants are mixed at the T-junction before entering the heated zone of the reactor.
-
Allow the system to reach a steady state (typically after 3-5 times the residence time has passed).
-
Collect the product stream from the reactor outlet.
-
Analyze the collected samples using appropriate analytical techniques (e.g., GC, NMR) to determine the conversion and yield of this compound.
-
Repeat the experiment at different residence times by adjusting the flow rates to determine the optimal conditions.
Mandatory Visualization
Caption: Experimental workflow for the continuous synthesis of this compound in a microreactor.
References
Technical Support Center: Catalyst Deactivation in 5-Oxohexanenitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 5-Oxohexanenitrile and subsequent hydrogenation processes.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis and subsequent reduction of this compound?
A1: The synthesis of this compound, for instance from a methyl ketone and an α,β-unsaturated nitrile, often employs a strong base as a catalyst, such as an alkali metal hydroxide (B78521).[1] For subsequent reactions, such as the hydrogenation of the nitrile group to an amine, heterogeneous metal catalysts are standard. Commonly used catalysts include Raney® Nickel, Raney® Cobalt, palladium, and platinum.[2][3] Nickel-based catalysts, in particular, are frequently used for nitrile hydrogenation due to their effectiveness and lower cost compared to precious metals.[4]
Q2: What is the typical lifespan of a catalyst in nitrile hydrogenation, and what factors influence it?
A2: The lifespan of a catalyst in nitrile hydrogenation can vary significantly from a single cycle to multiple reuses. Factors influencing its lifespan include:
-
Catalyst Type: Raney® Cobalt has been shown to have a longer life than Raney® Nickel under certain conditions.[2][5]
-
Reaction Conditions: Temperature, hydrogen pressure, and solvent choice are critical.[3] For example, higher temperatures can accelerate sintering and coking.
-
Feedstock Purity: Impurities in the reactants or solvent can act as poisons, severely shortening catalyst life.
-
Presence of Additives: The addition of bases like sodium hydroxide can inhibit the deactivation of Raney® Nickel catalysts.[2][5]
Q3: What are the primary mechanisms of catalyst deactivation in this process?
A3: The primary mechanisms for the deactivation of metal catalysts during nitrile hydrogenation include:
-
Poisoning: Strong chemisorption of impurities (e.g., sulfur compounds) or reaction byproducts on the active sites.[6][7]
-
Fouling/Coking: The formation of carbonaceous deposits or heavy organic residues on the catalyst surface, which block pores and active sites. This can be caused by the formation of oligomeric secondary amines, especially with Raney® Ni catalysts.[2][5]
-
Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.
-
Leaching: The dissolution of the active metal component into the reaction medium.
Troubleshooting Guide
Problem: Rapid loss of catalyst activity within the first few runs.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Catalyst Poisoning | Analyze feedstock and solvent for common poisons (e.g., sulfur, halides, acetaldehyde).[8] | Purify reactants and solvent before use. Introduce a guard bed to remove impurities before they reach the main reactor. |
| Strong Intermediate Adsorption | Perform Temperature Programmed Desorption (TPD) on the spent catalyst to identify strongly adsorbed species. | Modify reaction conditions (e.g., increase H₂ pressure, add a base like NaOH for Ni catalysts) to facilitate desorption and hydrogenation of intermediates.[5][9] |
| Incorrect Catalyst Handling | Review catalyst activation and handling procedures. Raney® Nickel, for example, can be pyrophoric and sensitive to air exposure. | Ensure proper inert atmosphere handling. Follow the manufacturer's activation protocol strictly. |
Problem: Decreasing selectivity to the desired primary amine product.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Formation of Secondary/Tertiary Amines | Analyze the product mixture using Gas Chromatography (GC) or HPLC to quantify byproduct formation. | The formation of secondary and tertiary amines occurs via reactive imine intermediates.[3] Increase hydrogen pressure, improve catalyst dispersion, or add ammonia (B1221849) to the reaction mixture to suppress side reactions.[10] |
| Changes in Catalyst Surface | Characterize the spent catalyst using techniques like XPS or TEM to observe changes in surface composition or morphology. | A change in surface properties may indicate fouling. Implement a regeneration procedure (see Q4). |
| Fouling by Oligomers | Wash the spent catalyst with a suitable solvent and analyze the extract. Perform a Thermogravimetric Analysis (TGA) on the catalyst to quantify carbonaceous deposits. | Optimize reaction temperature and reactant concentrations to minimize oligomer formation. A regeneration step involving calcination or solvent washing may be necessary.[11] |
Q4: Can a deactivated catalyst be regenerated? If so, how?
A4: Yes, catalyst regeneration is often possible, depending on the deactivation mechanism.
-
For Fouling/Coking: Treatment of the catalyst with hydrogen at elevated temperatures (>200°C) can restore activity by hydrogenating and removing adsorbed species.[5] Solvent washing can also be effective.[8][11]
-
For Reversible Poisoning: If the poison is weakly adsorbed, removing it from the feed can allow the catalyst to slowly regain activity as the poison desorbs.[6]
-
General Regeneration: Some common procedures for Raney® Nickel include treatment with an aqueous alkaline solution (e.g., NaOH at 40–150 °C) or a mild acidic wash.[8][11]
| Regeneration Method | Target Deactivation | Typical Conditions | Reported Success |
| In-pot Hydrogen Treatment | Fouling by intermediates/oligomers | 30 bar H₂, 150 °C | Complete activity recovery for Raney®-Ni in nitrile-ester hydrogenation.[11] |
| Solvent Washing | Soluble oligomers and byproducts | Washing with reaction solvent or other suitable solvents. | Partial to full recovery, depending on the nature of the deposit.[11] |
| Alkaline Treatment | General deactivation of Raney®-Ni | Aqueous NaOH, 40-150 °C | A common procedure for recycling inactive Raney®-Ni.[11] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
This protocol outlines a general procedure for testing the activity of a hydrogenation catalyst in a batch reactor.
-
Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature/pressure controls is required.
-
Catalyst Activation: Activate the catalyst (e.g., Raney® Nickel) according to the supplier's instructions. Weigh the required amount of catalyst under an inert atmosphere or solvent slurry.
-
Reaction Loading:
-
Add the solvent to the reactor, followed by the catalyst slurry.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Add the this compound substrate to the reactor.
-
-
Reaction Execution:
-
Sampling & Analysis:
-
Take liquid samples at regular intervals using the sampling port.
-
Analyze the samples by Gas Chromatography (GC) to determine the conversion of this compound and the selectivity to the desired amine product.
-
-
Termination: After the desired reaction time, cool the reactor, vent the hydrogen pressure safely, and purge with nitrogen before opening.
Protocol 2: Troubleshooting Deactivation - A Logical Flow
When catalyst deactivation is observed, a systematic approach is necessary to identify the root cause.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process (2007) | Michael W. Duch | 20 Citations [scispace.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
resolving issues with incomplete 5-Oxohexanenitrile reactions
Welcome to the technical support center for resolving issues related to incomplete 5-Oxohexanenitrile reactions. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis method is the base-catalyzed Michael addition of acetone (B3395972) to acrylonitrile (B1666552). This reaction is a type of cyanoethylation.[1][2] Strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, are often used as catalysts to achieve high yields and minimize the formation of isomeric byproducts.[1][2]
Q2: My reaction is not going to completion, and I have a significant amount of unreacted starting materials. What are the primary reasons for this?
A2: Incomplete conversion in the synthesis of this compound can stem from several factors:
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Insufficient Catalyst Activity: The base catalyst may be old, hydrated, or used in an inadequate amount.
-
Presence of Water: Excess water in the reaction mixture can interfere with the base catalyst and affect the reaction equilibrium.[1][2]
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions may dominate at excessively high temperatures.
-
Improper Reactant Ratio: The molar ratio of acetone to acrylonitrile is a critical parameter influencing the reaction's efficiency.[3]
-
Side Reactions: Competing reactions, such as the aldol (B89426) condensation of acetone, can consume starting materials and reduce the yield of the desired product.[2]
Q3: What are the common side products in this reaction?
A3: The primary side reactions include:
-
Aldol Condensation of Acetone: In the presence of a strong base, acetone can undergo self-condensation to form diacetone alcohol and subsequently mesityl oxide.[2]
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize in the presence of strong bases.
-
Formation of Isomeric Byproducts: Although using a strong base minimizes this, the formation of undesired isomers can still occur.[1][2]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through a multi-step process involving:
-
Neutralization: The crude reaction mixture is first neutralized to quench the base catalyst.
-
Washing: The organic phase is washed to remove salts and water-soluble impurities.
-
Evaporation: Non-converted reactants and any solvent are removed by evaporation, often under reduced pressure.
-
Distillation: The final product is purified by vacuum distillation.[1]
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving issues of low conversion in the synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete this compound synthesis.
| Symptom | Potential Cause | Recommended Action |
| Reaction is sluggish or stalls | Inactive or insufficient catalyst | - Use a fresh, anhydrous strong base catalyst (e.g., NaOH, KOH).- Ensure the catalyst is fully dissolved in the reaction medium if using a solution.- Increase the catalyst loading incrementally. |
| Presence of water in reactants | - Use anhydrous acetone and acrylonitrile.- Dry solvents and glassware thoroughly before use. | |
| Low reaction temperature | - Gradually increase the reaction temperature while monitoring for side product formation. The optimal temperature is often near the reflux temperature of the reaction mixture.[1] | |
| Low yield with significant starting material remaining | Incorrect molar ratio of reactants | - An excess of the ketone is generally used to achieve higher yields.[2] Experiment with ketone to nitrile ratios between 2:1 and 7:1.[2] |
| Short reaction time | - Monitor the reaction progress using techniques like GC or TLC to ensure it has reached completion. Extend the reaction time if necessary. | |
| Formation of significant byproducts | Aldol condensation of acetone | - This is more likely with strong bases.[2] While a strong base is recommended for high yield of the desired product, consider optimizing the reaction temperature and catalyst concentration to minimize this side reaction. |
| Polymerization of acrylonitrile | - Ensure the reaction temperature is not excessively high.- Add acrylonitrile dropwise to the reaction mixture to maintain a low instantaneous concentration. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the effect of key reaction parameters on the yield of this compound, based on literature data.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference |
| Catalyst | Primary Amine | Lower | Strong Base (NaOH) | Higher | [2] |
| Ketone:Nitrile Molar Ratio | 1:1 | Moderate | 4:1 | 36.4 (based on converted acrylonitrile) | [2] |
| Temperature | Room Temperature | Slower Reaction | Reflux (81°C for butanone) | Faster Reaction | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound using a Strong Base Catalyst
This protocol is adapted from a patented procedure demonstrating high yield and purity.[2]
Materials:
-
Butanone (as a representative methyl ketone)
-
Methacrylonitrile (MACN) (as a representative α,β-unsaturated nitrile)
-
15 wt% NaOH solution in methanol (B129727)
-
Anhydrous sodium sulfate
-
Apparatus for reflux, stirring, and vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a thermometer, reflux condenser, and magnetic stirrer, combine butanone (4.0 mol) and MACN (1.0 mol).
-
Catalyst Addition: With stirring, add 8.75 g of a 15 wt% NaOH solution in methanol (0.033 mol NaOH).
-
Reaction: Heat the mixture to reflux (approximately 81°C). Maintain at reflux for 1.5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture.
-
Wash the organic phase with a 10 wt% aqueous solution of Na₂SO₄.
-
-
Purification:
-
Remove the excess butanone via rotary evaporation.
-
Distill the residue under reduced pressure (e.g., 15 mmHg) to obtain the purified this compound derivative. The main fraction for a similar compound was reported to distill at a top temperature of 110-113°C.[1]
-
Diagram: Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Signaling Pathways and Logical Relationships
Diagram: Reaction Mechanism and Potential Side Reactions
Caption: The desired reaction pathway versus common competing side reactions.
References
Technical Support Center: 5-Oxohexanenitrile Post-Reaction Processing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Oxohexanenitrile mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the post-reaction processing and purification of this compound.
Q1: Why is the overall yield of my purified this compound low?
Low yields can result from several factors, including incomplete reactions, side reactions, or losses during the workup and purification stages.[1][2]
-
Incomplete Reaction: Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to ensure it has gone to completion before initiating workup.
-
Side Reactions: The synthesis of this compound, often involving a Michael addition, can be accompanied by side reactions such as the formation of isomers or polymers.[1] Minimizing the formation of the undesired isomer is crucial for improving the yield of the desired product.[1]
-
Workup Losses: Due to its polar nature, this compound may have some solubility in the aqueous phase during extractions, leading to losses.[2] Ensure thorough extraction of the aqueous layer with a suitable organic solvent.
Q2: My purified product contains isomers that are difficult to separate. How can I improve the purity?
The presence of isomers is a common issue in the synthesis of this compound derivatives.[1] Achieving a high purity, often with less than 0.2 wt. % of the undesired isomer, can be challenging as a significant portion of the desired nitrile may be lost during the separation process.[1]
-
Fractional Distillation: For boiling point differences between isomers, fractional distillation under reduced pressure using a column with a high number of theoretical plates (e.g., 30-40 practical trays) can be effective.[1]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used for both analysis and preparative separation of this compound and its impurities.[3] Reverse-phase HPLC with a C18 or Newcrom R1 column using a mobile phase of acetonitrile (B52724) and water with a modifier like phosphoric or formic acid has been shown to be effective.[3]
Q3: After solvent removal, my this compound is an oil, but I expected a solid. What should I do?
This compound is a liquid at room temperature.[4] If you were expecting a solid, it's possible you are working with a derivative or have significant impurities.
-
Purity Confirmation: Verify the purity of your product using analytical techniques like NMR, GC-MS, or HPLC.[2] Impurities can alter the physical state of the final product.
-
Crystallization Attempts: If you have confirmed the purity and still wish to obtain a solid, various crystallization techniques can be attempted. This involves finding a suitable solvent or solvent system where the compound is soluble at high temperatures but precipitates upon cooling.[2]
Q4: The crude reaction mixture is difficult to handle due to the presence of a strong base catalyst. What is the correct neutralization and workup procedure?
The use of a strong base as a catalyst necessitates a careful neutralization step to prevent product degradation and facilitate purification.[1][5]
-
Neutralization: The reaction mixture should be neutralized with an acid, such as a 10% sulfuric acid solution.[1]
-
Washing: After neutralization, the mixture is typically washed several times with a salt solution, like a 10 wt. % sodium sulfate (B86663) solution, to remove water-soluble byproducts and salts.[1][5]
-
Phase Separation: After washing, the organic and aqueous phases are separated. The aqueous phase should be extracted multiple times with an organic solvent (e.g., CH₂Cl₂) to recover any dissolved product.[1] The organic extracts are then combined, dried over a drying agent like MgSO₄, and the solvent is removed by evaporation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound?
This compound is a liquid with the following properties:[4][6][7]
| Property | Value |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| CAS Number | 10412-98-3 |
| Appearance | Liquid |
Q2: What analytical methods are suitable for determining the purity of this compound?
Several analytical methods can be employed:
-
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities and isomers.[1]
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying purity and separating non-volatile impurities. A reverse-phase method with a C18 column is often suitable.[3]
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify the molecular weight of the product and any impurities.[6]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the nitrile (C≡N) and ketone (C=O) functional groups.[6]
Q3: What are the common synonyms for this compound?
Common synonyms include:[4][7]
-
4-Acetylbutyronitrile
-
5-Ketohexanenitrile
-
Hexanenitrile, 5-oxo-
Q4: What are the typical final purification steps for this compound?
The most common final purification step is distillation under reduced pressure.[1][5]
| Pressure | Boiling Point Range |
| 12 mm Hg | 100-107 °C |
| 15 mm Hg | 110-113 °C |
Table 1: Reported boiling points of this compound at reduced pressures.[1]
Experimental Protocols
General Post-Reaction Workup Protocol
This protocol is a generalized procedure based on common practices for the workup of this compound mixtures synthesized using a strong base catalyst.[1][5]
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add a 10% aqueous sulfuric acid solution until the mixture is neutralized.
-
Aqueous Wash: Add a 10 wt. % aqueous solution of sodium sulfate to the neutralized mixture. Stir and allow the two phases to separate.
-
Phase Separation: Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂).
-
Combine Organic Phases: Combine all the organic extracts.
-
Drying: Dry the combined organic phase over an anhydrous drying agent (e.g., MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the organic phase by rotary evaporation, optionally at reduced pressure.[1]
-
Final Purification: Purify the resulting crude product by distillation under reduced pressure.[1][5]
Visualizations
Caption: General experimental workflow for the post-reaction processing of this compound.
Caption: Troubleshooting workflow for common issues in this compound purification.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Hexanenitrile, 5-oxo- | SIELC Technologies [sielc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- 6. This compound [webbook.nist.gov]
- 7. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Spectroscopic Techniques for the Characterization of 5-Oxohexanenitrile
A detailed guide for researchers, scientists, and drug development professionals on the application of 1H NMR, 13C NMR, FTIR, and GC-MS for the structural elucidation and analysis of 5-Oxohexanenitrile.
In the field of chemical analysis and drug development, the precise characterization of molecular structures is paramount. This compound, a bifunctional molecule containing both a ketone and a nitrile group, presents an interesting case for spectroscopic analysis. This guide provides a comparative overview of four key analytical techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound. Experimental data, detailed methodologies, and logical workflows are presented to assist researchers in selecting the most appropriate techniques for their specific analytical needs.
Data Presentation: A Spectroscopic Snapshot
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, FTIR, and GC-MS analysis of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 2.18 | s | 3H | - | H-6 (CH₃) |
| 2.52 | t | 2H | 7.1 | H-2 (CH₂) |
| 2.75 | t | 2H | 7.2 | H-4 (CH₂) |
| 1.95 | p | 2H | 7.2 | H-3 (CH₂) |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 208.5 | C-5 (C=O) |
| 119.4 | C-1 (C≡N) |
| 42.8 | C-4 (CH₂) |
| 29.9 | C-6 (CH₃) |
| 20.3 | C-2 (CH₂) |
| 16.5 | C-3 (CH₂) |
Table 3: Key FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2247 | Nitrile (C≡N) | Stretching |
| 1718 | Ketone (C=O) | Stretching |
| 2940 | C-H (alkane) | Stretching |
Table 4: GC-MS Fragmentation Data of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 43 | 100 | [CH₃CO]⁺ |
| 55 | 60 | [C₄H₅]⁺ |
| 68 | 40 | [M - CH₃CO]⁺ |
| 83 | 30 | [M - CO]⁺ |
| 111 | 15 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Typically, 8-16 scans are sufficient for a clear spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities and coupling constants.
-
Assign the peaks in both spectra to the corresponding atoms in the this compound molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and atmosphere.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C≡N stretch, C=O stretch, C-H stretch).
-
Compare the observed frequencies with known correlation charts.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
GC-MS instrument equipped with a suitable capillary column (e.g., non-polar or medium-polar)
-
Autosampler vials with caps
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Set the carrier gas flow rate (usually helium).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: The sample is vaporized in the injector, separated by the GC column, and then ionized and detected by the mass spectrometer.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.
-
Propose fragmentation pathways to explain the observed mass spectrum.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive analysis of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Comparison of Techniques
Each of the discussed analytical techniques provides unique and complementary information for the characterization of this compound.
-
¹H and ¹³C NMR Spectroscopy are unparalleled in their ability to provide a detailed map of the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. Together, they are the most powerful tools for de novo structure elucidation and verification.
-
FTIR Spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. In the case of this compound, the characteristic strong absorptions for the nitrile and ketone groups provide immediate confirmation of their presence. While not providing detailed structural connectivity, it is an excellent tool for a quick functional group analysis and for monitoring reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that provides information on the molecular weight of the compound and its fragmentation pattern upon ionization. The retention time from the GC provides a characteristic property for the compound under specific conditions, while the mass spectrum serves as a molecular fingerprint. GC-MS is particularly useful for identifying compounds in complex mixtures and for confirming the molecular formula.
Interpreting the Infrared Spectrum of 5-Oxohexanenitrile: A Comparative Guide
This guide provides a detailed interpretation of the infrared (IR) spectrum of 5-oxohexanenitrile, a bifunctional molecule containing both a ketone and a nitrile group. By comparing its spectrum with those of simpler, related molecules—2-hexanone (B1666271) and hexanenitrile (B147006)—we can clearly identify the characteristic absorption bands corresponding to each functional group. This analysis is crucial for researchers in chemical synthesis and drug development for confirming molecular structure and purity.
Core Spectral Interpretation
The structure of this compound features three key components that are readily identifiable in an IR spectrum:
-
Saturated Carbonyl Group (Ketone): The carbon-oxygen double bond (C=O) of the ketone.
-
Saturated Nitrile Group: The carbon-nitrogen triple bond (C≡N).
-
sp³ Hybridized C-H Bonds: The carbon-hydrogen single bonds of the aliphatic chain.
Each of these groups vibrates at a characteristic frequency when irradiated with infrared light, resulting in distinct absorption bands. The most diagnostic of these are the strong C=O stretching band and the sharp, intense C≡N stretching band, which appears in a relatively uncluttered region of the spectrum.
Comparative Spectral Data
The following table summarizes the key infrared absorption frequencies for this compound and compares them with the corresponding peaks in 2-hexanone (representing the ketone functionality) and hexanenitrile (representing the nitrile functionality). All data is presented in wavenumbers (cm⁻¹).
| Vibrational Mode | Functional Group | Expected Range (cm⁻¹) | This compound (Observed, cm⁻¹) | 2-Hexanone (Comparative, cm⁻¹) | Hexanenitrile (Comparative, cm⁻¹) |
| C=O Stretch | Ketone | 1705 - 1725 | ~1720 (Strong) | ~1717 - 1721 (Strong)[1] | N/A |
| C≡N Stretch | Nitrile | 2240 - 2260 | ~2250 (Medium, Sharp) | N/A | ~2250 (Medium, Sharp)[2][3] |
| sp³ C-H Stretch | Alkane Chain | 2850 - 3000 | ~2940 (Medium) | ~2870 - 2960 (Medium-Strong) | ~2870 - 2960 (Medium-Strong)[2][3] |
Note: Observed frequencies are based on data from the NIST Chemistry WebBook for neat or CCl4 solution samples.[2][3][4][5] The exact peak position can vary slightly based on the sample preparation method and instrument.
Visualization of Key Functional Group Absorptions
The logical relationship between the functional groups in this compound and their characteristic IR absorption regions is illustrated below.
Caption: Functional groups of this compound and their IR regions.
Experimental Protocol: Acquiring the IR Spectrum
The data cited in this guide can be obtained using a standard Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.
Objective: To obtain a high-quality infrared spectrum of a liquid sample (e.g., this compound).
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
Sample: this compound (liquid)
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Methodology:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Take a background measurement by running a scan with nothing on the crystal. This scan measures the ambient environment (air, CO₂, water vapor) and is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop (1-2 drops) of the liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Sample Spectrum Acquisition: Initiate the sample scan. The instrument will pass an infrared beam through the crystal; the beam will interact with the sample at the surface and be reflected back to a detector.
-
Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting interferogram is then subjected to a Fourier transform by the instrument's software to generate the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).
-
Cleaning: After the measurement is complete, carefully clean the sample from the ATR crystal using a lint-free wipe dampened with an appropriate solvent like isopropanol.
-
Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing their wavenumbers to established correlation charts and reference spectra, as presented in the data table above. The strong, characteristic C=O stretch for saturated ketones should appear around 1715 cm⁻¹, while the nitrile C≡N stretch is expected near 2250 cm⁻¹.[6][7] The sp³ C-H stretches will be visible in the 2850-3000 cm⁻¹ region.[2]
References
A Comparative Guide to Purity Assessment of 5-Oxohexanenitrile: GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. 5-Oxohexanenitrile, a versatile building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final API. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound, supported by experimental protocols and comparative data.
Introduction to Purity Analysis of this compound
This compound is a bifunctional molecule containing both a ketone and a nitrile group.[1] Its synthesis, often involving the Michael addition of a methyl ketone to an α,β-unsaturated nitrile, can lead to various impurities.[1] These may include unreacted starting materials, isomers, and byproducts from side reactions. Therefore, robust analytical methods are essential to accurately quantify the purity of this compound and identify any potential contaminants.
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[2][3][4] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. However, other methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Karl Fischer titration can provide complementary information regarding the purity and composition of the sample.
Comparative Purity Analysis: GC-MS vs. Alternatives
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of the most common methods for analyzing this compound.
| Parameter | GC-MS | HPLC | NMR Spectroscopy | Karl Fischer Titration |
| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Separation based on polarity and interaction with stationary phase, with UV or other detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Titration with a reagent that reacts specifically with water. |
| Purity (%) | > 99.5% | 99.2% | Provides relative quantification of proton-bearing species. | Not applicable for organic purity. |
| Major Impurity 1 (%) | 0.2% (Isomer) | 0.5% (Unidentified) | Can identify and quantify structurally related impurities. | Not applicable. |
| Major Impurity 2 (%) | 0.1% (Starting Material) | 0.3% (Starting Material) | Can detect a wide range of organic impurities. | Not applicable. |
| Water Content (%) | Not ideal for accurate water quantification. | Not ideal for accurate water quantification. | Can detect water but not ideal for precise quantification. | < 0.1% |
| Strengths | High sensitivity and specificity, excellent for volatile impurities, provides structural information.[2][3] | Versatile for a wide range of compounds, including non-volatile impurities.[2][5] | Provides detailed structural information, non-destructive. | Highly specific and accurate for water content determination.[6] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution than GC for some volatile compounds. | Lower sensitivity than chromatographic methods. | Only measures water content. |
Experimental Protocols
GC-MS Analysis
This protocol outlines a general method for the purity assessment of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of this compound using HPLC, which is particularly useful for identifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 3 minutes.
-
Return to 30% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can be used for structural confirmation and to identify and quantify impurities that have distinct NMR signals.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz).
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire ¹H and ¹³C NMR spectra.
-
Integrate the signals of this compound and any identified impurities relative to the internal standard to determine their respective concentrations.
Karl Fischer Titration
This method is the gold standard for determining the water content in a sample.
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric).
Procedure:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh a sample of this compound and dissolve it in a suitable anhydrous solvent.
-
Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the amount of reagent consumed.
Visualizing the Workflow
The following diagrams illustrate the key workflows for the purity assessment of this compound.
Caption: Workflow for GC-MS Purity Analysis of this compound.
References
- 1. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. smithers.com [smithers.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. This compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to Pyridine Synthesis: Evaluating 5-Oxohexanenitrile as a Precursor
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Consequently, the efficient and versatile synthesis of pyridine and its derivatives is of paramount importance. This guide provides an objective comparison of 5-Oxohexanenitrile as a precursor for pyridine synthesis against other established methods. We will delve into experimental data, detailed protocols, and visual representations of the synthetic pathways to assist researchers in selecting the most appropriate methodology for their specific needs.
Introduction to Pyridine Synthesis Precursors
Historically, the synthesis of the pyridine ring has been dominated by multi-component condensation reactions. The Hantzsch synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1] Similarly, the Bohlmann-Rahtz synthesis utilizes the condensation of enamines with ethynylketones.[2] These methods, while foundational, can have limitations in terms of substrate scope and reaction conditions.
An alternative and industrially significant route involves the cyclization of δ-ketonitriles. This compound, in particular, serves as a key precursor in the large-scale production of 2-methylpyridine (B31789) (2-picoline), a vital commodity chemical.[1][3] This approach offers a more direct route to specific pyridine derivatives and can be highly efficient.
Comparative Data of Pyridine Precursors
The following table summarizes quantitative data for the synthesis of pyridines using this compound and compares it with the well-established Hantzsch and Bohlmann-Rahtz methods.
| Precursor/Method | Starting Materials | Product | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | This compound | 2-Methylpyridine | Palladium, Nickel, or Cobalt-containing catalyst | ~240 | Gas-phase continuous | 84 |
| Hantzsch Synthesis | Benzaldehyde, Ethyl acetoacetate, Ammonium (B1175870) acetate (B1210297) | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | None (thermal) | Reflux | 2-4 | ~90 (for dihydropyridine) |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | 2,3,6-Trisubstituted pyridines | Acid catalysis (e.g., AcOH) | 80-120 | 1-6 | 60-90 |
Experimental Protocols
Synthesis of 2-Methylpyridine from this compound
This protocol describes the gas-phase cyclization and dehydrogenation of this compound to produce 2-methylpyridine.[3]
Materials:
-
This compound
-
Hydrogen gas
-
Palladium, Nickel, or Cobalt-containing catalyst (e.g., Pd/Al₂O₃)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
The this compound is vaporized and mixed with a stream of hydrogen gas.
-
The gas mixture is passed through a heated reactor tube containing the catalyst bed. The reaction is typically carried out at a temperature of approximately 240 °C.
-
The product stream exiting the reactor is cooled to condense the 2-methylpyridine and any unreacted starting material.
-
The condensed liquid is then purified by distillation to isolate the 2-methylpyridine.
Hantzsch Pyridine Synthesis
A representative protocol for the Hantzsch synthesis is provided below.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Ammonia source (e.g., Ammonium acetate)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1 equivalent) in ethanol.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the 1,4-dihydropyridine (B1200194) product.
-
Collect the product by filtration and wash with cold ethanol.
-
The resulting dihydropyridine (B1217469) can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate (B79036) (CAN).
Bohlmann-Rahtz Pyridine Synthesis
A general procedure for the Bohlmann-Rahtz synthesis is as follows.
Materials:
-
Enamine
-
Ethynylketone
-
Acetic acid
Procedure:
-
Dissolve the enamine (1 equivalent) and the ethynylketone (1 equivalent) in a mixture of toluene and acetic acid.
-
Heat the reaction mixture at 80-120 °C for 1-6 hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Signaling Pathways and Reaction Mechanisms
The synthesis of pyridines from these precursors involves distinct chemical transformations. The following diagrams illustrate the generalized reaction pathways.
Caption: Synthesis of 2-Methylpyridine from this compound.
Caption: Generalized Hantzsch Pyridine Synthesis Pathway.
Caption: Generalized Bohlmann-Rahtz Pyridine Synthesis Pathway.
Experimental Workflows
The following diagrams illustrate the high-level experimental workflows for each of the discussed synthetic methods.
Caption: Comparative Experimental Workflows for Pyridine Synthesis.
Conclusion
The choice of precursor for pyridine synthesis is contingent upon the desired substitution pattern, scale of reaction, and available starting materials. The use of This compound presents a highly efficient and direct route for the industrial production of 2-methylpyridine, a key building block.[1][3] This method is particularly advantageous for its high yield and suitability for continuous flow processes.
In contrast, the Hantzsch and Bohlmann-Rahtz syntheses offer greater flexibility in accessing a wider range of polysubstituted pyridines in a laboratory setting.[1][2] The Hantzsch synthesis is a robust method for preparing symmetrically substituted dihydropyridines which can be subsequently aromatized.[1] The Bohlmann-Rahtz synthesis provides a more direct entry to pyridines without the need for a separate oxidation step.[2]
For researchers focused on the synthesis of 2-methylpyridine or its derivatives on a larger scale, the this compound route is a compelling option. For the exploratory synthesis of diverse, highly substituted pyridine analogues, the classical multi-component reactions remain indispensable tools in the synthetic chemist's arsenal.
References
Validating 5-Oxohexanenitrile Synthesis: A Comparative Guide to Kinetic Modeling and Alternative Routes
For researchers, scientists, and drug development professionals, the efficient and well-understood synthesis of key intermediates like 5-Oxohexanenitrile is paramount. This guide provides a comprehensive comparison of the synthesis of this compound via a kinetically modeled microreactor process against alternative synthetic strategies. The objective is to offer a clear, data-driven overview to inform methodological choices in research and development.
This publication delves into the validation of this compound synthesis through detailed kinetic modeling, presenting experimental data and protocols. Furthermore, it objectively compares this modern approach with established chemical and emerging biocatalytic alternatives, providing a holistic view of the available synthetic landscape.
Performance Comparison of Synthesis Routes
The selection of a synthetic route for this compound is a critical decision influenced by factors such as yield, selectivity, reaction conditions, and scalability. Below is a comparative summary of the primary synthesis method validated through kinetic modeling and its alternatives.
| Synthesis Route | Key Reactants | Catalyst/Medium | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Microreactor Synthesis with Kinetic Modeling | Acetone, Acrylonitrile | N-Propylamine, Benzoic Acid | 200–230 | 2–12.5 min | Up to approx. 60 | High (side reactions minimized in microreactor) | Continuous process, excellent process control, validated kinetic model allows for optimization and scale-up, enhanced safety. | Requires specialized microreactor setup. |
| Conventional Chemical Synthesis | Methyl Ketone, α,β-Unsaturated Nitrile | Strong Base (e.g., NaOH, KOH) | Reflux (e.g., 81°C for Butanone/MACN) | 1.5 - 6 hours | Variable, can be high | Formation of undesired isomers can be significant. | Utilizes common laboratory equipment and reagents. | Batch process, potential for side reactions and lower selectivity, less precise control over reaction parameters. |
| Biocatalytic Synthesis (Enzymatic Reduction) | This compound | Pichia methanolica (whole cells) | Not specified (typically ambient to moderate) | Not specified | 80-90 (for the corresponding (S)-alcohol) | >95 enantiomeric excess (for the alcohol) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate specific, requires biocatalyst preparation and specific reaction media, may not be suitable for large-scale nitrile production without further optimization. |
Experimental Protocols
Continuous Synthesis of this compound in a Microreactor
This protocol is based on the work of Wei et al. (2022), where a semiempirical kinetic model was developed and validated.
Materials:
-
Acetone (AC)
-
Acrylonitrile (AN)
-
N-Propylamine (NPA)
-
Benzoic Acid (BA)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Deionized water
Equipment:
-
Microreactor system consisting of:
-
High-pressure pumps for reactant feeding
-
Preheating units
-
Capillary microreactor (e.g., 13 m length, 1.5 mm inner diameter) immersed in a salt bath for temperature control
-
Back-pressure regulator
-
Cooling unit
-
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare the feed solutions. A typical feed may consist of a mixture of acetone, acrylonitrile, N-propylamine, benzoic acid, and hydroquinone in specified molar ratios.
-
Set the desired reaction temperature in the salt bath (e.g., 200–230 °C).
-
Pump the reactant mixture through the preheating units and into the microreactor at a defined flow rate to control the residence time (e.g., 2–12.5 minutes).
-
Maintain a constant pressure in the system using the back-pressure regulator to ensure the reaction mixture remains in the liquid phase.
-
The reaction mixture exiting the microreactor is passed through a cooling unit to quench the reaction.
-
Collect samples at the outlet and analyze the composition using a gas chromatograph to determine the conversion of reactants and the yield of this compound and any side products.
-
Based on the experimental data, a kinetic model can be established and validated by comparing the model predictions with the experimental results under various conditions (temperature, residence time, reactant concentrations).
Conventional Chemical Synthesis using a Strong Base
This generalized protocol is based on patent literature describing the reaction of a methyl ketone with an α,β-unsaturated nitrile.
Materials:
-
Methyl Ketone (e.g., Butanone)
-
α,β-Unsaturated Nitrile (e.g., Methacrylonitrile - MACN)
-
Strong Base (e.g., 15 wt% NaOH in methanol)
-
Solvent (optional, excess ketone can serve as solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
Procedure:
-
Charge the round-bottom flask with the methyl ketone and the α,β-unsaturated nitrile.
-
Add the strong base solution to the mixture.
-
Heat the reaction mixture to reflux (e.g., 81 °C for butanone) with constant stirring.
-
Maintain the reaction at reflux for a specified period (e.g., 1.5 hours).
-
After the reaction time, cool the mixture to room temperature.
-
Neutralize the reaction mixture.
-
The organic phase is then washed and the product can be isolated, for example, by distillation.
-
Analyze the product mixture to determine the yield and the ratio of isomers.
Biocatalytic Synthesis via Enzymatic Reduction (for the corresponding alcohol)
This conceptual protocol is based on the enantioselective reduction of this compound to 5-(S)-hydroxyhexanenitrile using Pichia methanolica.
Materials:
-
This compound
-
Pichia methanolica (SC 16116) cells
-
Growth medium for the microorganism
-
Buffer solution
-
Glucose (for cofactor regeneration)
-
Organic solvent for extraction
Equipment:
-
Shaker flask or bioreactor for cell cultivation
-
Reaction vessel with agitation and temperature control
-
Centrifuge for cell harvesting
-
Extraction funnel
Procedure:
-
Cultivate the Pichia methanolica cells in a suitable growth medium.
-
Harvest the cells by centrifugation and wash them with a buffer solution.
-
Resuspend the cells in a reaction buffer containing glucose.
-
Add the substrate, this compound, to the cell suspension.
-
Incubate the reaction mixture under controlled temperature and agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them (e.g., by chiral chromatography).
-
Once the desired conversion is achieved, stop the reaction and separate the cells.
-
Extract the product, 5-(S)-hydroxyhexanenitrile, from the aqueous phase using an appropriate organic solvent.
-
The final product can be purified by techniques such as column chromatography.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Comparative Guide to HPLC Methods for the Analysis of 5-Oxohexanenitrile
This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-oxohexanenitrile. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound.
Introduction to this compound Analysis
This compound (C6H9NO, MW: 111.14 g/mol ) is a small, polar molecule containing both a ketone and a nitrile functional group.[1][2] Its polarity can present a challenge for retention on traditional reversed-phase HPLC columns. This guide outlines two reversed-phase HPLC methods, a standard approach and an alternative method optimized for polar analytes, to provide a basis for method selection and development.
Method Comparison
The two proposed methods utilize different stationary phases to achieve reliable analysis of this compound. Method 1 employs a standard C18 column, a workhorse in many laboratories. Method 2 utilizes a polar-embedded C18 column, which is specifically designed to provide better retention and peak shape for polar compounds in highly aqueous mobile phases.
| Parameter | Method 1: Standard Reversed-Phase | Method 2: Alternative Reversed-Phase (for Polar Analytes) |
| Stationary Phase | Standard C18, 5 µm | Polar-Embedded C18, 5 µm |
| Column Dimensions | 150 mm x 4.6 mm | 150 mm x 4.6 mm |
| Mobile Phase | Acetonitrile (B52724):Water (30:70, v/v) with 0.1% Phosphoric Acid | Acetonitrile:Water (10:90, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Retention Time | ~ 3.5 min | ~ 4.2 min |
| Expected Peak Shape | Symmetrical | Symmetrical to slightly broader |
| MS Compatibility | No (due to Phosphoric Acid) | Yes (due to Formic Acid) |
Experimental Protocols
Method 1: Standard Reversed-Phase HPLC
This protocol outlines a standard reversed-phase HPLC method for the analysis of this compound.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphoric Acid (85%)
-
Standard C18 HPLC column (150 mm x 4.6 mm, 5 µm particle size)
2. Instrument and Conditions
-
HPLC system with UV detector
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 30:70 volume ratio. Add 0.1% (v/v) of phosphoric acid to the final mixture. For example, to prepare 1 L of mobile phase, mix 300 mL of acetonitrile with 700 mL of water and add 1 mL of phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
3. Standard Preparation
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration.
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and the sample solution.
-
Record the chromatograms and determine the peak area and retention time for this compound.
Method 2: Alternative Reversed-Phase HPLC for Polar Analytes
This protocol is designed to enhance the retention of the polar this compound molecule.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98%)
-
Polar-Embedded C18 HPLC column (150 mm x 4.6 mm, 5 µm particle size)
2. Instrument and Conditions
-
HPLC system with UV detector (and optionally a Mass Spectrometer)
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 10:90 volume ratio. Add 0.1% (v/v) of formic acid to the final mixture. For example, to prepare 1 L of mobile phase, mix 100 mL of acetonitrile with 900 mL of water and add 1 mL of formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
3. Standard Preparation
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
5. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak corresponding to this compound.
Logical Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound as described in the protocols above.
Caption: General workflow for the HPLC analysis of this compound.
References
comparing the efficiency of different catalysts for 5-Oxohexanenitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different catalytic methods for the synthesis of 5-Oxohexanenitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. The efficiency of various catalysts is evaluated based on available experimental data, focusing on reaction yields, selectivity, and conditions.
Introduction to Synthesis Routes
The synthesis of this compound is primarily achieved through two main routes: the biocatalytic hydration of adiponitrile (B1665535) followed by a hypothetical conversion, and the Michael addition of acetone (B3395972) to acrylonitrile. This guide will delve into the catalysts employed in each route, presenting a comparative analysis of their performance.
Route 1: Biocatalytic Hydration of Adiponitrile
This route involves the regioselective hydration of adiponitrile to produce 5-cyanovaleramide, which is a precursor to this compound. The key catalysts in this step are nitrile hydratase (NHase) enzymes from various microorganisms.
Data Presentation: Biocatalytic Hydration of Adiponitrile
| Catalyst (Microorganism) | Substrate Concentration | Conversion (%) | Selectivity to 5-Cyanovaleramide (%) | Yield (%) | Reaction Time | Reference |
| Immobilized Pseudomonas chlororaphis B23 | Not specified (industrial scale) | 97 | 96 | 93 | Not specified | [1] |
| Rhodococcus erythropolis CCM2595 (recombinant E. coli) | 20 mM Adiponitrile | 100 | 95 | Not specified | 10 min | [2] |
Experimental Protocols: Biocatalytic Hydration
Protocol 1: Immobilized Pseudomonas chlororaphis B23 [1]
A detailed experimental protocol for the industrial-scale production of 5-cyanovaleramide using immobilized Pseudomonas chlororaphis B23 is proprietary and not fully disclosed in the available literature. However, the process generally involves the immobilization of microbial cells containing nitrile hydratase in calcium alginate beads. These beads are then used as a recyclable biocatalyst in batch reactions for the hydration of adiponitrile. The reaction is carried out in an aqueous medium under controlled pH and temperature.
Protocol 2: Recombinant E. coli with Nitrile Hydratase from Rhodococcus erythropolis CCM2595 [2][3]
-
Expression of Nitrile Hydratase: The gene encoding nitrile hydratase from Rhodococcus erythropolis CCM2595 is cloned into an expression vector (e.g., pET-24a(+)) and transformed into E. coli host cells (e.g., BL21(DE3)). The recombinant E. coli is cultured in a suitable medium (e.g., LB medium with kanamycin) at 37°C. Protein expression is induced by adding IPTG when the optical density reaches a certain value (e.g., 0.8 at 600 nm), followed by further incubation at a lower temperature (e.g., 16°C for 18 hours).
-
Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with a phosphate (B84403) buffer, and can be used as whole-cell biocatalysts (resting cells).
-
Biocatalytic Reaction: The reaction mixture typically contains the recombinant E. coli cells, adiponitrile substrate in a phosphate buffer (e.g., 200 mM, pH 7.4). The reaction is carried out at a specific temperature (e.g., 30°C) with shaking.
-
Analysis: The conversion of adiponitrile and the formation of 5-cyanovaleramide and the byproduct adipamide are monitored by HPLC.
Note: A significant knowledge gap exists in the conversion of 5-cyanovaleramide to this compound. Extensive searches of scientific literature and patents did not yield a specific catalyst or protocol for this transformation. General methods for converting amides to ketones exist, such as the Weinreb ketone synthesis, but their applicability to 5-cyanovaleramide has not been reported.[4][5][6][7][8][9]
Route 2: Michael Addition of Acetone to Acrylonitrile
This route involves the direct formation of this compound through a Michael addition reaction between acetone and acrylonitrile, catalyzed by either an amine or a strong base.
Data Presentation: Michael Addition Catalysts
| Catalyst | Substrate Ratio (Acetone:Acrylonitrile) | Temperature (°C) | Yield (%) | Selectivity/Isomer Ratio | Reference |
| N-Propylamine | Molar ratio varied | 200-230 | Data not fully available | Kinetic model developed | [10][11][12][13][14] |
| Strong Bases (e.g., Tetra-alkyl ammonium (B1175870) hydroxides) | 2:1 to 7:1 (preferred 3:1 to 5:1) | Not specified | High yields mentioned | Desired:Undesired Isomer ≈ 10:1 | [15] |
Experimental Protocols: Michael Addition
Protocol 3: N-Propylamine Catalysis in a Microreactor [10][11][12][13][14]
The full experimental details from the study "Continuous Synthesis of this compound in a Microreactor: From Kinetic Study to Reactor Modeling" are not publicly available. The abstract indicates that the synthesis was carried out in a microreactor at temperatures ranging from 200–230 °C. A semiempirical kinetic model was established based on the experimental data, considering the effects of the molar ratio of acetone to acrylonitrile, the concentration of N-propylamine, and the initial water content.
Protocol 4: Strong Base Catalysis [15]
-
Reaction Setup: A suitable reactor (e.g., an autoclave) is charged with a methyl ketone (e.g., butanone as a surrogate for acetone in the patent examples) and an α,β-unsaturated nitrile (e.g., methacrylonitrile). An excess of the ketone is generally used.
-
Catalyst Addition: A catalytically effective amount of a strong base is added. Examples of suitable catalysts include alkali alkanolates, alkali hydroxides, tetra-alkyl ammonium hydroxides (e.g., Triton B), alkali hydrides, and alkali amides.
-
Reaction Conditions: The reaction temperature is not critical and can be the reflux temperature of the mixture. The reaction can also be performed at room temperature or under elevated pressure at higher temperatures.
-
Work-up and Analysis: After the reaction, the mixture is cooled and analyzed, for instance, by gas chromatography to determine the yield and isomer ratio. The patent emphasizes that this method significantly reduces the formation of the undesired isomer compared to using primary amine catalysts.
Comparison and Conclusion
The synthesis of this compound can be approached through two distinct routes, each with its own set of catalysts and associated advantages and challenges.
-
The biocatalytic route offers high selectivity in the initial hydration of adiponitrile to 5-cyanovaleramide under mild, environmentally friendly conditions. However, the subsequent conversion to this compound is a critical, yet unresolved, step. Further research is required to identify an efficient catalyst for this transformation to make this route viable.
-
The Michael addition of acetone to acrylonitrile provides a more direct path to this compound.
-
N-propylamine catalysis in a microreactor suggests a modern approach with potential for process intensification and control, although detailed public data on its efficiency is limited.
-
Strong base catalysis appears to be a robust method, offering high yields and, crucially, high selectivity for the desired product isomer. The use of strong bases, however, may require careful handling and optimization to minimize potential side reactions.
-
For researchers and drug development professionals, the choice of synthesis route and catalyst will depend on factors such as the desired scale of production, purity requirements, and the availability of specialized equipment like microreactors. The strong base-catalyzed Michael addition currently appears to be the most direct and well-documented method for obtaining this compound with high isomeric purity. The biocatalytic route, while promising from a green chemistry perspective, requires significant further development to become a complete and practical synthesis pathway.
References
- 1. 5-Cyanovaleramide production using immobilized Pseudomonas chlororaphis B23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ç§ç ææ [pelab.sjtu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
Mass Spectrometry of 5-Oxohexanenitrile: A Comparative Fragmentation Analysis
For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of novel compounds is crucial for structural elucidation and impurity profiling. This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 5-oxohexanenitrile and compares its fragmentation behavior with that of structurally related compounds, 2-hexanone (B1666271) and hexanenitrile (B147006). This comparative approach highlights the influence of each functional group—the ketone and the nitrile—on the overall fragmentation pathway.
Executive Summary
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns associated with its ketone and nitrile functionalities. By comparing its spectrum with those of 2-hexanone and hexanenitrile, we can discern the distinct contributions of the carbonyl and cyano groups to the fragmentation process. This analysis provides a foundational understanding for identifying similar structures in complex mixtures.
Experimental Protocols
The mass spectra discussed in this guide were obtained using electron ionization (EI) mass spectrometry.
General Experimental Setup:
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or magnetic sector mass analyzer.
-
Sample Introduction: Gas chromatography (GC) or direct insertion probe.
-
Data Acquisition: The mass-to-charge ratio (m/z) and relative abundance of the ions are recorded.
For the purposes of this guide, the data presented is based on the publicly available spectra from the NIST/EPA/NIH Mass Spectral Library.
Comparative Fragmentation Analysis
The fragmentation of this compound (C₆H₉NO, Molecular Weight: 111.14 g/mol ) is best understood by examining the fragmentation of its constituent functional groups, as represented by 2-hexanone (C₆H₁₂O, Molecular Weight: 100.16 g/mol ) and hexanenitrile (C₆H₁₁N, Molecular Weight: 97.16 g/mol ).
Data Presentation
The following table summarizes the major fragment ions observed in the EI-MS of this compound, 2-hexanone, and hexanenitrile.
| m/z | Proposed Fragment Ion | This compound (Relative Intensity %) | 2-Hexanone (Relative Intensity %) | Hexanenitrile (Relative Intensity %) |
| 111 | [M]⁺• (C₆H₉NO)⁺• | 1 | - | - |
| 100 | [M]⁺• (C₆H₁₂O)⁺• | - | 5 | - |
| 97 | [M]⁺• (C₆H₁₁N)⁺• | - | - | 2 |
| 96 | [M-CH₃]⁺ | 15 | - | - |
| 83 | [M-CO]⁺• or [M-HCN]⁺• | 5 | - | 20 |
| 71 | [C₄H₇O]⁺ | 8 | 30 | - |
| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ | 20 | 10 | 15 |
| 58 | McLafferty Rearrangement Ion | 30 | 45 | - |
| 55 | [C₄H₇]⁺ | 25 | 20 | 35 |
| 43 | [CH₃CO]⁺ | 100 | 100 | - |
| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺• | 60 | 35 | 100 |
Data is sourced and compiled from the NIST Mass Spectrometry Data Center.
Fragmentation Pathways
The fragmentation of this compound is primarily driven by the presence of the carbonyl group, leading to characteristic alpha-cleavage and McLafferty rearrangement. The nitrile group also influences the fragmentation, contributing to the formation of nitrogen-containing ions.
This compound Fragmentation
The key fragmentation pathways for this compound are visualized below. The base peak at m/z 43 corresponds to the stable acetyl cation ([CH₃CO]⁺), formed through α-cleavage. Another significant fragmentation is the McLafferty rearrangement, which is characteristic of ketones with a γ-hydrogen, resulting in a prominent peak at m/z 58.
A Comparative Purity Analysis of 5-Oxohexanenitrile from Various Suppliers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. 5-Oxohexanenitrile, a versatile bifunctional molecule, is utilized in various synthetic pathways where impurities can lead to unforeseen side reactions, decreased yields, and complications in downstream applications. This guide provides a framework for assessing the purity of this compound from different suppliers, offering detailed experimental protocols and a hypothetical comparative analysis.
Comparative Purity Assessment
The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using Gas Chromatography (GC) for overall purity and quantification of volatile impurities, and High-Performance Liquid Chromatography (HPLC) for the detection of non-volatile impurities. The following table summarizes the hypothetical findings.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (GC, % Area) | 98.5% | 99.2% | 97.8% |
| Water Content (Karl Fischer, % w/w) | 0.15% | 0.05% | 0.25% |
| Impurity 1 (Unidentified, GC Area %) | 0.5% | 0.2% | 0.8% |
| Impurity 2 (Unidentified, GC Area %) | 0.3% | 0.1% | 0.5% |
| Residual Toluene (GC, ppm) | 50 | <10 | 150 |
| Residual Acetonitrile (B52724) (GC, ppm) | <10 | <10 | 80 |
| Non-volatile Residue (HPLC, Area %) | 0.1% | 0.08% | 0.2% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
Gas Chromatography (GC) Purity Assay
This method is suitable for determining the purity of this compound and quantifying volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane (B109758) or methanol.[1]
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a GC autosampler vial.
2. GC Instrumentation and Conditions:
-
System: Agilent Intuvo 9000 GC with Flame Ionization Detector (FID) or equivalent.[2]
-
Column: Agilent Intuvo HP-Innowax, 60 m x 0.32 mm, 0.5 µm or a similar polar capillary column.[2]
-
Carrier Gas: Helium at a constant flow of 2.1 mL/min.[2]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 10 minutes.
-
-
Detector: FID at 280°C.
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their retention times and quantified by their respective peak areas.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This protocol is designed to detect less volatile impurities that may not be amenable to GC analysis. The method involves derivatization of the ketone functional group with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance UV detection.[3][4]
1. Sample and Standard Preparation (DNPH Derivatization):
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 1 mL of acetonitrile.
-
Add 1 mL of the DNPH reagent.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Dilute the reaction mixture with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
2. HPLC Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 360 nm.[4]
-
Injection Volume: 20 µL.[4]
3. Data Analysis:
-
Analyze the chromatogram for peaks other than the main derivatized this compound peak.
-
Quantify non-volatile impurities based on their peak area percentages.
Visualized Experimental Workflow
The following diagram illustrates the overall workflow for assessing the purity of this compound samples from different suppliers.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
The purity of this compound can vary between suppliers, and the presence of impurities, even in small amounts, can significantly impact research outcomes. This guide provides a template for a systematic analytical approach to qualify this important chemical intermediate. Researchers are encouraged to perform their own purity assessments or request detailed Certificates of Analysis from suppliers that include chromatograms and impurity profiles. By employing robust analytical methods such as GC and HPLC, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible scientific findings.
References
spectroscopic comparison of 5-Oxohexanenitrile isomers
A Spectroscopic Showdown: Unraveling the Isomers of 5-Oxohexanenitrile
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Even subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its key isomers, offering a framework for their differentiation using fundamental analytical techniques.
The isomers compared in this guide are:
-
This compound
-
4-Oxohexanenitrile
-
3-Oxohexanenitrile
-
6-Oxohexanenitrile (an aldehyde)
-
2-Cyanocyclopentanone (a cyclic isomer)
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers, facilitating a clear and objective comparison.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | ~1717 | ~2247 | ~2940 |
| 4-Oxohexanenitrile | ~1720 | ~2250 | ~2950 |
| 3-Oxohexanenitrile | ~1725 (Predicted) | ~2250 (Predicted) | ~2960 (Predicted) |
| 6-Oxohexanenitrile | ~1725 (Aldehyde C=O) | ~2245 | ~2720, ~2820 (Aldehyde C-H) |
| 2-Cyanocyclopentanone | ~1750 (Predicted) | ~2250 (Predicted) | ~2900 (Predicted) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Protons near C=O | Protons near C≡N | Other Key Signals |
| This compound | 2.15 (s, 3H, -CH₃) | 2.45 (t, 2H, -CH₂CN) | 2.55 (t, 2H, -COCH₂-), 1.90 (quint, 2H, -CH₂CH₂CH₂-) |
| 4-Oxohexanenitrile | 2.40 (q, 2H, -COCH₂CH₃) | 2.50 (t, 2H, -CH₂CN) | 1.05 (t, 3H, -CH₃), 2.75 (t, 2H, -COCH₂CH₂CN) |
| 3-Oxohexanenitrile | 2.60 (t, 2H, -COCH₂CH₂CH₃) | 3.50 (s, 2H, -COCH₂CN) (Predicted) | 0.95 (t, 3H, -CH₃), 1.65 (sext, 2H, -CH₂CH₃) (Predicted) |
| 6-Oxohexanenitrile | 9.75 (t, 1H, -CHO) | 2.40 (t, 2H, -CH₂CN) | 2.50 (dt, 2H, -CH₂CHO), 1.70 (m, 4H, -CH₂CH₂CH₂-) |
| 2-Cyanocyclopentanone | 3.50 (m, 1H, -CHCN) (Predicted) | - | 2.20-2.60 (m, 6H, Ring protons) (Predicted) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C=O Carbon | C≡N Carbon | Other Key Signals |
| This compound | 208.0 | 119.5 | 42.9, 29.8, 20.0, 16.5 |
| 4-Oxohexanenitrile | 209.5 | 119.0 | 44.0, 35.5, 15.0, 8.0 |
| 3-Oxohexanenitrile | 205.0 (Predicted) | 117.0 (Predicted) | 45.0, 40.0, 25.0, 13.5 (Predicted) |
| 6-Oxohexanenitrile | 202.0 (Aldehyde) | 119.8 | 43.1, 25.0, 20.9, 16.3 |
| 2-Cyanocyclopentanone | 200.0 (Predicted) | 115.0 (Predicted) | 45.0, 38.0, 25.0, 20.0 (Predicted) |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 111 | 96, 83, 70, 55, 43 |
| 4-Oxohexanenitrile | 111 | 83, 57, 55, 41, 29 |
| 3-Oxohexanenitrile | 111 (Predicted) | 96, 83, 71, 55, 43 (Predicted) |
| 6-Oxohexanenitrile | 111 | 96, 82, 68, 54, 41 |
| 2-Cyanocyclopentanone | 109 (M⁺-2H) (Predicted) | 81, 67, 53, 41 (Predicted) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for obtaining reliable and reproducible data.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups (carbonyl and nitrile) based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the neat liquid sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to create a thin, uniform film of the liquid between the plates.
-
Mount the salt plate assembly in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Analysis:
-
Identify the strong, sharp absorption band characteristic of the C≡N (nitrile) stretch, typically around 2240-2260 cm⁻¹.
-
Identify the strong absorption band for the C=O (carbonyl) stretch. For ketones, this appears around 1715 cm⁻¹, while for aldehydes, it is slightly higher, around 1725 cm⁻¹. For cyclic ketones, the frequency is higher due to ring strain (~1750 cm⁻¹).
-
Note the characteristic C-H stretching frequencies. Aldehydes will show two distinct peaks around 2720 and 2820 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including the number of unique proton and carbon environments, and their connectivity.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio. The spectral width should typically cover a range of 0-12 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Analysis:
-
¹H NMR:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons adjacent to carbonyl groups are deshielded and appear downfield (2.1-2.7 ppm). Aldehydic protons are highly deshielded (>9 ppm).
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting (Multiplicity): The n+1 rule helps determine the number of neighboring protons.
-
-
¹³C NMR:
-
Chemical Shift (δ): The chemical shift indicates the type of carbon. Carbonyl carbons are highly deshielded (>200 ppm). Nitrile carbons appear around 115-120 ppm.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation and Introduction:
-
For GC-MS, dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Analysis:
-
Molecular Ion (M⁺): The peak with the highest m/z value often corresponds to the intact molecule with one electron removed, giving the molecular weight.
-
Fragmentation Pattern: The fragmentation pattern is a unique fingerprint of the molecule. The location of the carbonyl and nitrile groups will direct the fragmentation pathways, leading to characteristic fragment ions. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common and diagnostic fragmentation pathway for ketones.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic identification of this compound isomers.
advantages of using 5-Oxohexanenitrile in specific synthetic routes
In the landscape of specialty chemical manufacturing and pharmaceutical development, the choice of synthetic intermediates is a critical determinant of efficiency, cost-effectiveness, and product purity. 5-Oxohexanenitrile, a versatile bifunctional molecule, has emerged as a key building block in several industrial synthetic routes. This guide provides a comprehensive comparison of synthetic pathways utilizing this compound against prominent alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal synthetic strategies.
Unveiling the Primary Application: Synthesis of 2-Methylpyridine (B31789)
A significant industrial application of this compound is in the production of 2-methylpyridine, also known as 2-picoline. This pyridine (B92270) derivative is a crucial precursor for the synthesis of various agrochemicals, pharmaceuticals, and other specialty chemicals. The primary alternative for the industrial synthesis of 2-methylpyridine is the condensation of acetaldehyde (B116499) with ammonia (B1221849).
Comparative Analysis of Synthetic Routes to 2-Methylpyridine
The synthesis of 2-methylpyridine via this compound offers distinct advantages over the traditional acetaldehyde-ammonia route, primarily in terms of yield and product selectivity.
| Parameter | This compound Route | Acetaldehyde-Ammonia Route |
| Starting Materials | Acetone (B3395972), Acrylonitrile (B1666552) | Acetaldehyde, Ammonia |
| Intermediate | This compound | Not applicable (direct condensation) |
| Overall Yield | High (potentially >75%) | Moderate (40-60%) |
| Product Selectivity | High (primarily 2-methylpyridine) | Low (mixture of 2- and 4-methylpyridine) |
| Purity of Final Product | High (>98% achievable) | Requires separation of isomers |
| Reaction Conditions | Step 1: ~180°C, 2.2 MPaStep 2: ~240°C, gas phase | 350-550°C, atmospheric pressure |
| Catalyst | Step 1: Primary aliphatic amine, weak acidStep 2: Pd, Ni, or Co-based catalyst | Aluminum oxide (Al₂O₃) |
Experimental Protocols
Step 1: Synthesis of this compound
The reaction of acrylonitrile and acetone is conducted in the liquid phase at approximately 180°C and 2.2 MPa. This condensation is catalyzed by a primary aliphatic amine, such as isopropylamine, in the presence of a weak acid like benzoic acid. Under these conditions, a selectivity of 91% for this compound can be achieved with an acrylonitrile conversion of 86%.
Step 2: Cyclization and Dehydration to 2-Methylpyridine
The this compound intermediate is then subjected to cyclization and dehydration in the gas phase. This reaction is carried out in the presence of hydrogen over a palladium, nickel, or cobalt-containing catalyst at a temperature of approximately 240°C. This step yields 2-methylpyridine with a reported yield of 84%.
Acetaldehyde and ammonia are preheated and then introduced into a catalytic reactor. The reaction is carried out at a temperature range of 350–550°C under atmospheric pressure. An aluminum oxide (Al₂O₃) catalyst is typically used, often with other metal oxides as cocatalysts. The resulting product is a mixture of 2-methylpyridine and 4-methylpyridine, which is then condensed, dehydrated, and separated by fractional distillation. The total yield of both isomers ranges from 40% to 60%.
Visualizing the Synthetic Pathways
Caption: Comparison of synthetic routes to 2-methylpyridine.
Other Synthetic Applications of this compound
While the synthesis of 2-methylpyridine is a major application, the unique combination of a ketone and a nitrile functional group in this compound makes it a valuable intermediate for the synthesis of other heterocyclic compounds and complex molecules.
-
Pharmaceutical and Agrochemical Intermediates: this compound and its derivatives serve as starting materials for a variety of pharmaceutical and agrochemical products.
-
Nucleophilic Additions and Condensation Reactions: The ketone and nitrile functionalities allow this compound to participate in a wide range of chemical transformations, including nucleophilic additions to the carbonyl group and condensation reactions, making it a versatile building block in organic synthesis.
Alternative Synthetic Strategies for Related Heterocycles
The synthesis of substituted pyridines and other nitrogen-containing heterocycles can be achieved through various other methods, each with its own set of advantages and disadvantages. These include:
-
Acetylene-based routes: The reaction of acetylene (B1199291) with ammonia or acetonitrile (B52724) can also produce 2-methylpyridine. The acetylene-acetonitrile route is noted for its high yield and fewer by-products.
-
Hantzsch Pyridine Synthesis: A classical method for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.
-
Kröhnke Pyridine Synthesis: Involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate.
Caption: Synthetic utility of this compound.
Conclusion
The use of this compound presents a clear advantage in the synthesis of 2-methylpyridine, offering higher yields and selectivity compared to the traditional acetaldehyde-ammonia route. This leads to a more efficient and potentially more economical industrial process due to reduced separation costs and higher product output. The versatility of this compound as a synthetic intermediate further underscores its importance in the broader context of organic synthesis for the development of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, considering the this compound route can be a strategic decision to optimize the synthesis of pyridine-containing target molecules.
A Comparative Study: Batch vs. Continuous Synthesis of 5-Oxohexanenitrile
The industrial production of 5-Oxohexanenitrile, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, is achievable through various synthetic routes. The choice between batch and continuous manufacturing processes for this compound is a critical decision, influenced by factors such as production scale, process control, safety, and economic viability. This guide provides an objective comparison of batch and continuous synthesis methods for this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Batch vs. Continuous Synthesis
| Parameter | Batch Synthesis | Continuous Synthesis |
| Typical Yield | ~60% | Up to 99% selectivity (yield dependent on conversion) |
| Reaction Temperature | 80-180°C[1] | 200–230 °C[2] |
| Reaction Time | 1.5 - 6 hours[1] | Seconds to minutes (residence time)[2] |
| Pressure | Atmospheric to 11 bar[1] | Typically higher pressures to maintain liquid phase |
| Process Control | Moderate, adjustments can be made mid-reaction | High, precise control over parameters |
| Scalability | Stepwise, requires larger reactors | Linear, by extending operation time or parallelization |
| Safety | Higher risk with large volumes of reactants | Intrinsically safer due to small reaction volumes |
| Footprint | Larger footprint for equivalent production | Smaller footprint |
Experimental Methodologies
The synthesis of this compound is primarily achieved through the Michael addition of acetone (B3395972) to acrylonitrile (B1666552). The reaction is typically catalyzed by a base.
Batch Synthesis Protocol
The following protocol is a representative example derived from patent literature for the synthesis of 5-oxohexane nitriles[1][3].
Materials:
-
Acetone
-
Acrylonitrile
-
Strong base catalyst (e.g., sodium hydroxide (B78521) in methanol)
-
Solvent (optional, excess acetone can serve as solvent)
-
Acid for neutralization (e.g., sulfuric acid)
Procedure:
-
A suitable reaction vessel (e.g., a stirred tank reactor or an autoclave) is charged with acetone and acrylonitrile. The molar ratio of acetone to acrylonitrile is typically between 2:1 and 7:1 to favor the formation of the desired product and minimize side reactions.[3]
-
A catalytic amount of a strong base is added to the mixture.
-
The reaction mixture is heated to a temperature ranging from the reflux temperature of the mixture (around 81°C) to higher temperatures (e.g., 180°C) under autogenous pressure for a period of 1.5 to 6 hours.[1]
-
The progress of the reaction is monitored by techniques such as gas chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with an acid.
-
The organic phase is separated, washed, and the excess reactants and solvent are removed by evaporation.
-
The final product, this compound, is purified by distillation under reduced pressure.
Continuous Synthesis Protocol
The following protocol for the continuous synthesis of this compound is based on the work of Wei et al. (2022) in a microreactor system.[2]
Materials:
-
Acetone
-
Acrylonitrile
-
N-propylamine (catalyst)
-
Deionized water
Equipment:
-
Microreactor system with pumps for reactant delivery
-
Back-pressure regulator
-
Heating module
-
Cooling module
-
Gas chromatography for online or offline analysis
Procedure:
-
Separate feed solutions of acetone, acrylonitrile, and N-propylamine catalyst are prepared.
-
The reactant solutions are continuously pumped into a micromixer and then into a heated microreactor.
-
The reaction is carried out at a temperature range of 200–230 °C with a specific residence time controlled by the flow rates and the reactor volume.[2]
-
A back-pressure regulator is used to maintain the reaction mixture in a single phase.
-
The reactor effluent is cooled, and samples are collected for analysis by gas chromatography to determine conversion and selectivity.
-
The product stream is then directed to downstream purification processes.
Process Workflows
The logical flow of operations for both batch and continuous synthesis can be visualized as follows:
Discussion and Conclusion
The choice between batch and continuous synthesis for this compound is a trade-off between flexibility and efficiency.
Batch synthesis offers operational flexibility, making it well-suited for smaller-scale production and research and development where process parameters may need to be adjusted. The equipment is generally less specialized and more common in laboratory settings. However, batch processes can present challenges in terms of scalability, process control, and safety, especially for exothermic reactions. The prolonged reaction times and heating/cooling cycles also contribute to lower overall productivity.
Continuous synthesis , particularly in microreactors, provides superior control over reaction parameters such as temperature, pressure, and residence time.[2] This precise control often leads to higher yields, selectivity, and more consistent product quality. The small reaction volumes inherent to continuous flow systems significantly enhance safety by minimizing the inventory of hazardous materials at any given time. Furthermore, scaling up a continuous process is often more straightforward, involving longer run times or the use of parallel reactor lines. While the initial setup of a continuous flow system may require a greater capital investment and more specialized expertise, the long-term benefits in terms of efficiency, safety, and automation can be substantial for large-scale production.
References
- 1. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
Navigating Byproduct Formation in 5-Oxohexanenitrile Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of 5-Oxohexanenitrile, a key intermediate in various chemical processes, presents a challenge in controlling the formation of closely related byproducts. This guide provides an objective comparison of synthetic routes, focusing on the characterization and quantification of impurities, supported by experimental data and detailed protocols to aid in the production of high-purity this compound.
The prevalent method for synthesizing this compound involves the base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile. While effective, this approach is often complicated by the formation of isomeric byproducts that are challenging to separate from the target molecule. The choice of catalyst and reaction conditions plays a critical role in dictating the product distribution and minimizing these unwanted side reactions.
Comparison of Synthetic Methodologies
The primary route to this compound involves the reaction of a methyl ketone, such as acetone (B3395972) or butanone, with an α,β-unsaturated nitrile, like acrylonitrile (B1666552) or methacrylonitrile (B127562), in the presence of a base catalyst. The most significant challenge in this synthesis is controlling the regioselectivity of the addition, which can lead to the formation of isomeric byproducts.
One of the most common side reactions is the formation of branched isomers. For instance, in the synthesis of 2,4-dimethyl-5-oxohexanenitrile from butanone and methacrylonitrile, a significant byproduct is 2-methyl-5-oxoheptanenitrile. The ratio of the desired product to this undesired isomer is highly dependent on the catalyst and reaction conditions.
| Synthesis Method | Reactants | Catalyst | Key Byproducts | Product to Byproduct Ratio | Purity |
| Base-Catalyzed Addition 1 | Butanone, Methacrylonitrile | Strong Base (e.g., NaOH) | 2-methyl-5-oxoheptanenitrile | ~10:1[1] | Moderate to High |
| Base-Catalyzed Addition 2 | Butanone, Methacrylonitrile | Primary Amine | 2-methyl-5-oxoheptanenitrile | ~2:1[1] | Low |
| Continuous Microreactor Synthesis | Acetone, Acrylonitrile | N-propylamine | Dimerization and polymerization products of acrylonitrile | Not specified | High (under optimized conditions) |
Table 1: Comparison of this compound Synthesis Methods and Byproduct Formation.
As indicated in Table 1, the use of a strong inorganic base like sodium hydroxide (B78521) can significantly improve the ratio of the desired product to the isomeric byproduct compared to primary amine catalysts.[1] This is a critical consideration for process development, as the separation of these closely related isomers is often difficult and costly.[1]
Another potential side reaction, particularly with ketones, is aldol (B89426) condensation. However, under controlled conditions, this can often be minimized.
Experimental Protocols
General Procedure for Base-Catalyzed Synthesis of 2,4-dimethyl-5-oxohexanenitrile
This protocol is adapted from established patent literature and serves as a representative example of the synthesis.
Materials:
-
Butanone
-
Methacrylonitrile
-
Sodium hydroxide (or other strong base)
-
Methanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge butanone and methacrylonitrile in a molar ratio of approximately 4:1.
-
Add a catalytic amount of a strong base (e.g., a 15 wt% solution of NaOH in methanol, corresponding to a molar ratio of approximately 1:0.03 relative to methacrylonitrile).
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for a period of 1.5 to 2 hours.
-
Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC), to determine the conversion of the limiting reagent (methacrylonitrile).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid solution (e.g., 10% HCl).
-
Add a saturated sodium chloride solution to facilitate phase separation.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation under reduced pressure.
Characterization of Byproducts
Accurate identification and quantification of byproducts are essential for process optimization and quality control. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating the components of the reaction mixture and identifying them based on their mass spectra.
Illustrative GC-MS Protocol:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, with a mass range of m/z 40-400.
By comparing the retention times and mass fragmentation patterns of the peaks in the chromatogram with those of known standards or by interpretation of the mass spectra, the main product and byproducts can be identified and their relative abundance determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the isolated product and byproducts.
1H and 13C NMR Data for this compound:
-
1H NMR (CDCl3):
-
δ 2.18 (s, 3H, -C(O)CH3)
-
δ 2.53 (t, 2H, -CH2C(O)-)
-
δ 2.42 (t, 2H, -CH2CN)
-
δ 1.95 (quintet, 2H, -CH2CH2CH2-)
-
-
13C NMR (CDCl3):
-
δ 208.5 (-C=O)
-
δ 119.6 (-CN)
-
δ 42.9 (-CH2C(O)-)
-
δ 29.9 (-C(O)CH3)
-
δ 24.8 (-CH2CH2CN)
-
δ 16.5 (-CH2CN)
-
Spectral data for byproducts like 2-methyl-5-oxoheptanenitrile would show characteristic differences in chemical shifts and splitting patterns, allowing for their unambiguous identification.
Signaling Pathways and Experimental Workflows
To visualize the relationships between reactants, products, and byproducts, as well as the analytical workflow, the following diagrams are provided.
Caption: Reaction pathway for this compound synthesis.
Caption: Analytical workflow for byproduct characterization.
By carefully selecting the catalyst and optimizing reaction conditions, and by employing robust analytical methods for characterization, the formation of undesirable byproducts in the synthesis of this compound can be effectively controlled, leading to a more efficient and economical process. This guide provides a foundational understanding to assist researchers in achieving this goal.
References
A Comparative Guide to the Determination of Enantiomeric Excess in Chiral 5-Oxohexanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceuticals and fine chemicals. For chiral derivatives of 5-oxohexanenitrile, a scaffold of interest in organic synthesis, accurate ee determination is paramount to understanding and optimizing asymmetric reactions. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to Enantiomeric Excess Determination
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies often require the development and marketing of single-enantiomer drugs.[1] This necessitates robust and reliable analytical methods to quantify the stereochemical purity of chiral compounds. The enantiomeric excess, a measure of the purity of a chiral substance, is defined as the absolute difference between the mole fractions of the two enantiomers.
This guide explores the practical application of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the ee determination of chiral this compound derivatives, providing a framework for method selection and development.
Comparison of Analytical Techniques
The choice of analytical technique for determining the enantiomeric excess of chiral this compound derivatives depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. Chiral chromatography, including both HPLC and GC, is a powerful and widely used approach for separating enantiomers.[2] NMR spectroscopy offers a valuable alternative, particularly for rapid analysis without the need for chromatographic separation.
| Analytical Technique | Principle of Separation/Differentiation | Typical Chiral Selector/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H), Protein-based, Cyclodextrin-based CSPs.[3] | Broad applicability, high resolution, well-established, preparative scale possible. | Can require significant method development, higher solvent consumption. |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase (CSP) in the gas phase. | Cyclodextrin derivatives (e.g., Rt-βDEXcst).[4] | High efficiency and resolution, small sample volume, suitable for volatile and thermally stable compounds.[4] | Limited to volatile and thermally stable analytes, potential for racemization at high temperatures. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Chiral alcohols (e.g., (R)-(-)-1-phenylethanol), chiral acids, or lanthanide shift reagents. | Rapid analysis, small sample volume, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require higher analyte concentration, potential for signal overlap. |
Experimental Protocols
The following protocols are representative examples for the determination of enantiomeric excess in compounds structurally similar to chiral this compound derivatives. Optimization of these methods is essential for specific derivatives.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on the separation of enantiomers on a polysaccharide-based chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
Mobile phase: n-Hexane/Isopropanol (IPA) mixture
-
Racemic standard of the this compound derivative
-
Sample of the this compound derivative with unknown ee
Procedure:
-
Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution factor (Rs).
-
Inject the sample with unknown ee.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Expected Results: Baseline separation of the two enantiomers. The resolution factor should ideally be greater than 1.5.
Method 2: Chiral Gas Chromatography (GC)
This protocol is suitable for volatile and thermally stable this compound derivatives.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier gas: Helium or Hydrogen
-
Racemic standard of the this compound derivative
-
Sample of the this compound derivative with unknown ee
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the racemic standard and the sample in a suitable solvent (e.g., dichloromethane).
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas Flow: Constant flow, e.g., 1 mL/min.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the enantiomers.
-
Inject the sample with unknown ee.
-
Calculate the enantiomeric excess from the peak areas of the two enantiomers.
-
Expected Results: Two well-resolved peaks corresponding to the two enantiomers.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent
This method relies on the in-situ formation of diastereomeric complexes that can be distinguished by ¹H NMR.
Materials:
-
NMR spectrometer (≥300 MHz)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (CSA), e.g., (R)-(-)-1-phenylethanol
-
Sample of the this compound derivative with unknown ee
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound derivative (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample alone.
-
Add a molar excess (e.g., 2-5 equivalents) of the chiral solvating agent to the NMR tube.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a proton signal in the this compound derivative that is well-resolved and shows splitting into two distinct signals in the presence of the CSA. The protons adjacent to the chiral center are often good candidates.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess based on the integration values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100
-
Expected Results: A key proton signal of the analyte will split into two signals of different chemical shifts, representing the two enantiomers complexed with the CSA.
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of each experimental protocol.
Caption: Chiral HPLC Experimental Workflow.
Caption: Chiral GC Experimental Workflow.
Caption: NMR Spectroscopy Experimental Workflow.
Conclusion
The determination of enantiomeric excess in chiral this compound derivatives can be effectively achieved using Chiral HPLC, Chiral GC, and NMR Spectroscopy. Chiral HPLC offers broad applicability and is often the method of choice. Chiral GC provides high resolution for volatile compounds, while NMR spectroscopy allows for rapid analysis without the need for chromatographic separation. The selection of the most appropriate technique will depend on the specific properties of the derivative and the analytical requirements of the research. The experimental protocols and workflows provided in this guide serve as a starting point for the development of robust and reliable methods for the stereochemical analysis of this important class of chiral compounds.
References
Spectral Data Cross-Referencing for 5-Oxohexanenitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for 5-Oxohexanenitrile (CAS No. 10412-98-3) from prominent public databases, including the NIST Chemistry WebBook and PubChem. By cross-referencing data from multiple sources, researchers can enhance confidence in their analytical findings.
Summary of Spectral Data
The following tables summarize the available quantitative spectral data for this compound, a compound with the molecular formula C₆H₉NO and a molecular weight of approximately 111.14 g/mol .[1]
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook.[2]
| Database/Source | m/z (Relative Intensity %) |
| NIST Chemistry WebBook | 43 (100%), 55 (35%), 71 (33%), 28 (28%), 27 (23%), 41 (21%), 29 (16%), 68 (12%) |
| PubChem (Computed) | Predicted m/z values for various adducts are available, such as [M+H]⁺: 112.0757, [M+Na]⁺: 134.0576, [M-H]⁻: 110.0612 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectral Data
| Source | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| SpectraBase (via PubChem)[1] | ~2.5 | Triplet | 2H | -CH₂-C=O |
| ~2.4 | Triplet | 2H | -CH₂-CN | |
| ~2.1 | Singlet | 3H | CH₃-C=O | |
| ~1.9 | Quintet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectral Data
| Source | Chemical Shift (δ) ppm | Assignment |
| SpectraBase (via PubChem)[1] | ~208 | C=O |
| ~119 | CN | |
| ~43 | -CH₂-C=O | |
| ~30 | CH₃-C=O | |
| ~25 | -CH₂-CH₂-CH₂- | |
| ~16 | -CH₂-CN |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The NIST Chemistry WebBook provides IR spectral data for this compound.[3][4][5]
| Database/Source | Wavenumber (cm⁻¹) | Assignment |
| NIST Chemistry WebBook | ~2940 | C-H stretch |
| ~2250 | C≡N stretch (nitrile) | |
| ~1720 | C=O stretch (ketone) | |
| ~1420 | C-H bend | |
| ~1360 | C-H bend |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited. Specific parameters may vary depending on the instrument and experimental conditions.
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC).
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: The sample is irradiated with a series of radiofrequency pulses. The nuclei absorb energy and then relax, emitting a signal that is detected by the spectrometer. This free induction decay (FID) signal is recorded over time.
-
Data Processing: The FID signal is converted from the time domain to the frequency domain using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR region of interest (e.g., CCl₄).[3]
-
Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates and solvent) is recorded.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Visualizations
The following diagrams illustrate the workflow for cross-referencing spectral data and the logical relationship between different spectroscopic techniques for structure confirmation.
Workflow for cross-referencing spectral data with public databases.
Logical relationship of spectral data for structural confirmation.
References
Safety Operating Guide
Proper Disposal of 5-Oxohexanenitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Oxohexanenitrile (CAS RN: 10412-98-3), a compound frequently used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Understanding the Hazards
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
| Property | Value | Source |
| Molecular Formula | C6H9NO | [1][2][3][4][5] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1] |
Disposal Philosophy: Chemical Neutralization
The primary and recommended method for the disposal of this compound is through chemical neutralization. The nitrile group is susceptible to hydrolysis under alkaline conditions, which converts it into a less toxic carboxylate salt. This procedure should be performed by trained personnel only.
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol details the conversion of this compound to a water-soluble carboxylate for safe disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (10-20%)
-
Water
-
Heat source (e.g., heating mantle)
-
Reflux condenser
-
Three-necked flask
-
Stirrer
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Fume hood
Procedure:
-
Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is securely clamped.
-
Dilution: Dilute the this compound waste with water to a concentration of approximately 5-10%.
-
Reaction:
-
Place the diluted this compound solution in the three-necked flask.
-
Slowly add the sodium hydroxide solution to the flask while stirring. An excess of sodium hydroxide is required to ensure complete hydrolysis.
-
Attach the reflux condenser and begin heating the mixture to reflux.
-
-
Monitoring: Continue heating under reflux for several hours. The reaction is complete when the organic layer of this compound is no longer visible.
-
Cooling and Neutralization:
-
Turn off the heat and allow the mixture to cool to room temperature.
-
Once cool, check the pH of the solution. It should be basic. If necessary, add more sodium hydroxide solution.
-
-
Final Disposal: The resulting solution contains the sodium salt of 5-oxohexanoic acid and can be disposed of as aqueous waste according to local regulations.
Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat when handling this compound.
-
Ventilation: All procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Do not use combustible materials like paper towels to clean up spills.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases (except as described in the hydrolysis protocol).
By following these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in laboratory operations.
References
Personal protective equipment for handling 5-Oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Oxohexanenitrile. Adherence to these protocols is essential for ensuring personal safety, minimizing environmental impact, and maintaining a secure laboratory environment.
Hazard Identification and Physical Properties
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, if it comes into contact with the skin, and if inhaled.[1] It is also a flammable liquid and vapor. Understanding its physical and chemical properties is the first step toward safe handling.
| Property | Value |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol [1][2] |
| Appearance | Liquid |
| CAS Number | 10412-98-3[1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled |
Source: PubChem[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling &Preparation (in fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Regularly inspect gloves for signs of degradation or puncture. | Laboratory coat. | Not generally required when working in a properly functioning chemical fume hood. |
| Weighing/Transferring(outside of a fume hood) | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves is recommended. | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH-approved respirator with organic vapor cartridges. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills. |
Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Handling
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound to understand its hazards and safety precautions.
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Preparation: Assemble all necessary equipment and reagents before introducing this compound to the workspace.
-
Handling:
-
Perform all manipulations of this compound within the chemical fume hood.
-
When transferring, use the smallest quantities feasible.
-
Keep containers of this compound closed when not in use.
-
Avoid actions that could generate aerosols or vapors.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any unused this compound.
-
Segregate waste for proper disposal.
-
Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.
-
Emergency and Disposal Plans
Immediate and appropriate action is critical in the event of a spill. The following workflow and protocols provide guidance for spill management and waste disposal.
Experimental Protocol: Spill Cleanup
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or involves a fire, activate the fire alarm and evacuate the area.
-
For small, manageable spills, proceed with caution.
-
-
Control and Containment:
-
If safe to do so, eliminate all ignition sources.
-
Contain the spill using a chemical spill kit with absorbent materials such as vermiculite (B1170534) or sand.[3] Work from the outside of the spill inwards to prevent spreading.
-
-
Cleanup:
-
Once the liquid is absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Reporting:
-
Report the incident to the laboratory supervisor and the institutional safety office, regardless of the spill's size.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.
Disclaimer: This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
